molecular formula C10H20N2 B13934459 2,7-Diazaspiro[3.5]nonane, 2-(1-methylethyl)-

2,7-Diazaspiro[3.5]nonane, 2-(1-methylethyl)-

Cat. No.: B13934459
M. Wt: 168.28 g/mol
InChI Key: IBZQHYMXAQZHSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,7-Diazaspiro[3.5]nonane, 2-(1-methylethyl)- is a useful research compound. Its molecular formula is C10H20N2 and its molecular weight is 168.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,7-Diazaspiro[3.5]nonane, 2-(1-methylethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,7-Diazaspiro[3.5]nonane, 2-(1-methylethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H20N2

Molecular Weight

168.28 g/mol

IUPAC Name

2-propan-2-yl-2,7-diazaspiro[3.5]nonane

InChI

InChI=1S/C10H20N2/c1-9(2)12-7-10(8-12)3-5-11-6-4-10/h9,11H,3-8H2,1-2H3

InChI Key

IBZQHYMXAQZHSW-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CC2(C1)CCNCC2

Origin of Product

United States

Foundational & Exploratory

Technical Synthesis Guide: N-Isopropyl-2,7-diazaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the synthesis of N-isopropyl-2,7-diazaspiro[3.5]nonane , a high-value spirocyclic scaffold in medicinal chemistry. The protocol focuses on the construction of the spiro[3.5] core via a [2+2] cycloaddition strategy, followed by regioselective functionalization.

Executive Summary

Molecule: N-Isopropyl-2,7-diazaspiro[3.5]nonane Core Scaffold: 2,7-Diazaspiro[3.5]nonane (Spirocyclic Azetidine-Piperidine) Primary Application: Bioisostere for morpholine or piperazine in drug discovery; reduces lipophilicity (LogP) while altering metabolic stability and vector orientation. Key Challenge: Constructing the strained azetidine ring at a quaternary carbon and achieving regioselective alkylation between the two non-equivalent nitrogen atoms (


 vs. 

).

This guide presents a robust, scalable route utilizing Chlorosulfonyl Isocyanate (CSI) [2+2] cycloaddition to establish the spiro-azetidinone core, followed by reduction and selective reductive amination.

Retrosynthetic Analysis

The synthesis is deconstructed into three phases:

  • Core Assembly: Formation of the spiro-fused azetidine ring via a

    
    -lactam intermediate.
    
  • Reduction: Conversion of the lactam to the amine.

  • Functionalization: Regioselective introduction of the isopropyl group.

Strategic Logic:

  • 
     Protection:  We initiate with an 
    
    
    
    -protected piperidone (Boc) to mask the piperidine nitrogen (
    
    
    ) throughout the core assembly.
  • Spiro-Cyclization: The quaternary center is best installed via a [2+2] cycloaddition of an exocyclic alkene with CSI. This is superior to dialkylation methods which often suffer from polymerization or low yields due to ring strain.

  • Differentiation: The resulting molecule has one protected amine (

    
    -Boc) and one free amine (
    
    
    
    ), allowing for exclusive
    
    
    -alkylation.

Retrosynthesis Target N-Isopropyl-2,7-diazaspiro[3.5]nonane (Target) Intermediate1 2,7-Diazaspiro[3.5]nonane (Core Scaffold) Target->Intermediate1 Reductive Amination Lactam Spiro-beta-lactam (2-Oxo-intermediate) Intermediate1->Lactam Lactam Reduction (LiAlH4) Alkene N-Boc-4-methylenepiperidine Lactam->Alkene [2+2] Cycloaddition (CSI) Start N-Boc-4-piperidone (Starting Material) Alkene->Start Wittig Olefination

Figure 1: Retrosynthetic logic flow from target to commercial starting material.

Step-by-Step Synthesis Protocol

Phase 1: Precursor Preparation (Wittig Olefination)

Objective: Convert N-Boc-4-piperidone to N-Boc-4-methylenepiperidine.

  • Reagents: Methyltriphenylphosphonium bromide (

    
    ), Potassium tert-butoxide (
    
    
    
    -BuOK), THF.
  • Protocol:

    • Suspend

      
       (1.2 equiv) in anhydrous THF (0.5 M) under 
      
      
      
      .
    • Add

      
      -BuOK (1.2 equiv) portion-wise at 0°C. Stir for 1 h to generate the bright yellow ylide.
      
    • Add N-Boc-4-piperidone (1.0 equiv) in THF dropwise.

    • Warm to RT and reflux for 4–6 h.

    • Workup: Quench with saturated

      
      , extract with hexanes/EtOAc (to precipitate 
      
      
      
      ), wash with brine, dry over
      
      
      .
    • Purification: Silica gel chromatography (Hexanes/EtOAc 9:1).

Phase 2: Core Construction ([2+2] Cycloaddition)

Objective: Install the spiro-azetidinone ring using Chlorosulfonyl Isocyanate (CSI).

  • Mechanism: CSI undergoes a stepwise or concerted [2+2] cycloaddition with the exocyclic alkene to form a

    
    -chlorosulfonyl-
    
    
    
    -lactam, which is then reductively hydrolyzed.

Step 2a: Cycloaddition

  • Dissolve N-Boc-4-methylenepiperidine (1.0 equiv) in anhydrous

    
     (0.2 M).
    
  • Cool to 0°C. Add Chlorosulfonyl Isocyanate (CSI) (1.2 equiv) dropwise. Caution: CSI is highly corrosive and moisture sensitive.

  • Stir at 0°C for 1 h, then allow to warm to RT overnight.

Step 2b: Reductive Hydrolysis

  • Critical Step: The

    
    -sulfonyl intermediate must be removed gently to avoid opening the strained lactam ring.
    
  • Add the reaction mixture dropwise to a vigorously stirred biphasic mixture of 25% aqueous

    
      and saturated 
    
    
    
    (pH ~8) at 0°C.
  • Stir for 1–2 h until the

    
    -sulfonyl group is cleaved.
    
  • Extraction: Extract with

    
     (3x). Wash organic phase with brine and dry over 
    
    
    
    .[1]
  • Product: tert-Butyl 2-oxo-2,7-diazaspiro[3.5]nonane-7-carboxylate.

  • Yield: Typically 60–75%.

Phase 3: Lactam Reduction

Objective: Reduce the carbonyl of the


-lactam to the methylene group, yielding the secondary amine (

).
  • Reagents: Lithium Aluminum Hydride (

    
    ), THF.
    
  • Protocol:

    • Suspend

      
       (2.5 equiv) in anhydrous THF at 0°C under Argon.
      
    • Add the spiro-lactam (from Phase 2) dissolved in THF dropwise.

    • Heat to reflux for 4–6 h. Note:

      
      -lactams are strained and reduce easier than acyclic amides, but thorough reduction is required.
      
    • Fieser Quench: Cool to 0°C. Carefully add water (

      
       mL), 15% NaOH (
      
      
      
      mL), then water (
      
      
      mL).
    • Filter the granular precipitate through Celite.

    • Concentrate filtrate to obtain tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate .

    • Status: At this stage,

      
       is Boc-protected, and 
      
      
      
      is a free secondary amine.
Phase 4: Regioselective N-Alkylation (Reductive Amination)

Objective: Install the isopropyl group selectively on the free


 nitrogen.
  • Reagents: Acetone, Sodium Triacetoxyborohydride (

    
    ), Acetic Acid, DCE (1,2-Dichloroethane).
    
  • Protocol:

    • Dissolve the amine (1.0 equiv) in DCE (0.1 M).

    • Add Acetone (3.0 equiv) and Acetic Acid (1.0 equiv). Stir for 30 min to form the iminium species.

    • Add

      
        (1.5 equiv) in one portion.
      
    • Stir at RT for 12–16 h.

    • Quench: Add saturated aqueous

      
       to neutralize.
      
    • Extraction: Extract with DCM. Dry over

      
      .
      
    • Purification: Column chromatography (

      
      /MeOH/NH_3$).
      

Final Deprotection (Optional): If the free


 amine is required, treat with TFA/DCM (1:4) for 1 h, followed by basic workup.

Data Summary & Process Parameters

StepTransformationKey ReagentsCritical ParameterTypical Yield
1 Olefination

,

-BuOK
Anhydrous conditions, strong base85-90%
2 [2+2] CycloadditionCSI,

Temperature control (0°C), slow addition60-75%
3 Hydrolysis

,

pH control (~8), vigorous stirringN/A (One pot)
4 Reduction

, THF
Fieser workup to avoid emulsions70-80%
5 AlkylationAcetone,

Stoichiometry of ketone (excess)85-95%

Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Precursor cluster_1 Phase 2: Core Synthesis cluster_2 Phase 3: Functionalization Step1 N-Boc-4-piperidone + MePPh3Br / t-BuOK Step2 N-Boc-4-methylenepiperidine Step1->Step2 Step3 Add CSI (0°C) [2+2] Cycloaddition Step2->Step3 Step4 Reductive Hydrolysis (Na2SO3 / NaHCO3) Step3->Step4 Step5 Spiro-beta-lactam Step4->Step5 Step6 LiAlH4 Reduction (Ring intact) Step5->Step6 Step7 Free Amine (N2) (N7-Boc protected) Step6->Step7 Step8 Reductive Amination (Acetone / NaBH(OAc)3) Step7->Step8 Step9 Final Product: N-Isopropyl-2,7-diazaspiro[3.5]nonane Step8->Step9

Figure 2: Experimental workflow for the synthesis and functionalization of the spiro scaffold.

Scientific Integrity & Troubleshooting

  • Regioselectivity Validation: The identity of the alkylated nitrogen is confirmed by the synthetic route. Since

    
     remains Boc-protected during the alkylation step, the isopropyl group is exclusively installed on 
    
    
    
    (the azetidine nitrogen).
  • Safety - CSI: Chlorosulfonyl isocyanate is a lachrymator and reacts violently with water. All glassware must be flame-dried.

  • Safety - LiAlH4: The reduction of the lactam requires reflux. Ensure the reaction is quenched carefully (Fieser method) to prevent hydrogen gas fires and aluminum emulsion formation.

  • Alternative Routes: While dialkylation of 4-piperidinecarbonitrile is possible, it often yields mixtures of mono- and di-alkylated products and requires handling toxic alkyl halides. The CSI route is superior for generating the spiro-azetidine specifically.

References

  • Carreira, E. M., et al. (2016). The Synthesis of Methyl-Substituted Spirocyclic Piperidine-Azetidine (2,7-Diazaspiro[3.5]nonane) Ring Systems. The Journal of Organic Chemistry. [2]

  • Burkhard, J. A., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition.

  • BenchChem Technical Support . Synthesis of 7-azaspiro[3.5]nonane and derivatives.

  • Wuitschik, G., et al. (2008). Spirocyclic oxetanes: Synthesis and properties. Angewandte Chemie.

  • PubChem Compound Summary . tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate.

Sources

Physicochemical Profiling and Application Methodologies of 2-(1-Methylethyl)-2,7-diazaspiro[3.5]nonane in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

As the pharmaceutical industry shifts away from flat, sp²-hybridized heterocycles toward more complex, three-dimensional architectures, spirocyclic diamines have emerged as foundational building blocks. Among these, 2-(1-methylethyl)-2,7-diazaspiro[3.5]nonane (commonly referred to as 2-isopropyl-2,7-diazaspiro[3.5]nonane) represents a highly rigid, sp³-rich scaffold.

This technical guide provides an in-depth analysis of its physicochemical properties, field-proven synthetic workflows, and its strategic integration into modern drug design, including Proteolysis Targeting Chimeras (PROTACs).

Structural and Physicochemical Profiling

The compound, bearing CAS number 1162654-74-1 [1], consists of a four-membered azetidine ring spiro-fused to a six-membered piperidine ring. The isopropyl substitution at the azetidine nitrogen (N2) introduces a lipophilic, sterically demanding vector, while the piperidine nitrogen (N7) remains available for warhead attachment or linker elongation.

Understanding the physicochemical baseline of this molecule is critical for predicting its pharmacokinetic behavior and its impact on the overall drug conjugate.

Table 1: Quantitative Physicochemical Data
PropertyValueExperimental / Computational Significance
CAS Registry Number 1162654-74-1Unique identifier for the exact spirocyclic derivative [1].
Molecular Formula C₁₀H₂₀N₂Indicates a highly saturated, aliphatic framework.
Molecular Weight 168.28 g/mol Low MW preserves the "molecular budget" for warhead/ligand addition in bifunctional drug design.
Fraction sp³ (Fsp³) 1.00Maximum 3D character; prevents non-specific intercalation and aggregation, improving clinical success rates.
Topological Polar Surface Area ~15.3 ŲHighly lipophilic core, excellent for passive membrane permeability.
Predicted pKa (N7, Piperidine) 10.5 – 11.0Strong base; typically protonated at physiological pH (7.4), aiding aqueous solubility [2].
Predicted pKa (N2, Azetidine) 9.0 – 9.5Weaker base due to steric shielding by the isopropyl group and inherent azetidine ring strain.
LogP (Predicted) 0.8 – 1.2Optimal lipophilicity for balancing aqueous solubility and lipid membrane partitioning.

Chemical Synthesis & Isolation Workflows

The synthesis of 2-(1-methylethyl)-2,7-diazaspiro[3.5]nonane is typically achieved via the reductive amination of a mono-protected spirocyclic precursor, followed by acidic deprotection [3]. As a Senior Application Scientist, I mandate that every synthetic protocol must operate as a self-validating system to prevent downstream failures.

Step-by-Step Methodology: Reductive Amination & Deprotection

Step 1: Iminium Formation and Selective Reduction

  • Reagent Preparation: Dissolve 1.0 equivalent of tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate in anhydrous 1,2-dichloroethane (DCE).

  • Carbonyl Addition: Add 5.0 equivalents of acetone. Causality Note: DCE is chosen over non-polar solvents because its higher dielectric constant stabilizes the charged iminium ion intermediate formed between the azetidine nitrogen and acetone, driving the reversible equilibrium forward.

  • Reduction: Add 1.5 equivalents of sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise at 0°C, then allow the reaction to warm to room temperature for 12 hours.

    • Mechanistic Choice: NaBH(OAc)₃ is deliberately selected over NaBH₄. The electron-withdrawing acetate ligands dampen the nucleophilicity of the hydride, preventing the reduction of unreacted acetone and ensuring selective reduction of the highly electrophilic iminium species.

Step 2: Self-Validating Checkpoint (LC-MS Gating) Before proceeding to deprotection, an aliquot must be analyzed via LC-MS.

  • Validation Criterion: The complete disappearance of the starting material mass (m/z = 227) and the emergence of the product mass (m/z = 269) validates complete alkylation. If m/z 227 remains, adding a catalytic amount of acetic acid (0.1 eq) will accelerate iminium formation. Do not proceed until conversion is >98% to avoid complex secondary/tertiary amine separations.

Step 3: Acidic Deprotection

  • Cleavage: Dissolve the validated intermediate in a 1:4 mixture of Trifluoroacetic acid (TFA) and Dichloromethane (DCM) at 0°C. Stir for 2 hours.

  • Isolation: Concentrate the mixture in vacuo. Neutralize the resulting TFA salt using an ion-exchange resin (e.g., Amberlyst A21) or by partitioning between 1M NaOH and a highly polar organic solvent mixture (e.g., CHCl₃/Isopropanol 3:1) to extract the highly water-soluble free base.

Synthesis N1 tert-butyl 2,7-diazaspiro [3.5]nonane-7-carboxylate N2 Acetone, NaBH(OAc)3 DCE, rt, 12h N1->N2 Reductive Amination N3 Boc-protected Isopropyl Intermediate N2->N3 N4 TFA / DCM 0°C to rt, 2h N3->N4 Boc Deprotection N5 2-(1-methylethyl)-2,7- diazaspiro[3.5]nonane N4->N5

Synthetic workflow for 2-(1-methylethyl)-2,7-diazaspiro[3.5]nonane via reductive amination.

Analytical Characterization Protocols

To definitively confirm the structural integrity of the isolated spirocycle, rely on the following analytical signatures:

  • Nuclear Magnetic Resonance (¹H-NMR): The spiro carbon (C4) acts as a rigid hinge. Because of the restricted rotation and the locked geometry of the bicyclic system, the adjacent methylene protons in both the azetidine and piperidine rings are chemically non-equivalent. They will exhibit distinct diastereotopic splitting patterns (complex doublets of doublets) rather than simple singlets or triplets.

  • Electrospray Ionization Mass Spectrometry (ESI-MS): The highly basic nature of the diamine ensures excellent ionization in positive mode. A strong, definitive [M+H]⁺ peak at exactly m/z 169.16 serves as the final validation of the free base.

Pharmacological Applications & Pathway Integration

Derivatives of the 2,7-diazaspiro[3.5]nonane core are heavily utilized in medicinal chemistry for treating pain, metabolic diseases, and lipid metabolism disorders (e.g., as PPAR activators) [3],[4].

However, its most advanced application is as a rigid linker in targeted protein degradation . The spirocyclic architecture is increasingly utilized in Proteolysis Targeting Chimeras (PROTACs) to recruit E3 ubiquitin ligases [5].

The Causality of Rigidity in PROTACs: Traditional PROTACs utilize flexible PEG or alkyl linkers, which suffer from a high entropic penalty upon binding. By incorporating the 2-(1-methylethyl)-2,7-diazaspiro[3.5]nonane core, scientists restrict the conformational flexibility of the molecule. This pre-organizes the PROTAC into a bioactive conformation, minimizing the entropic cost of forming the ternary complex (Target Protein—PROTAC—E3 Ligase) and significantly enhancing the rate of polyubiquitination.

Pathway POI Target Protein (POI) Linker Spirocyclic Linker (2,7-diazaspiro[3.5]nonane core) POI->Linker Warhead Binding Ub Polyubiquitination Linker->Ub Proximity Induced E3 E3 Ubiquitin Ligase E3->Linker Ligand Binding Deg Proteasomal Degradation Ub->Deg Cellular Clearance

Mechanism of target degradation utilizing the spirocyclic core as a rigid PROTAC linker.

References

  • Suzhou Rovathin Foreign Trade Co.,Ltd. "2-ISOPROPYL-2,7-DIAZASPIRO[3.5]NONANE". Rovathin. [Link]

  • ChemBK. "2,7-Diazaspiro[3.5]nonane-7-carboxylic acid". ChemBK. [Link]

  • Google Patents. "Treating pain, diabetes, and lipid metabolism disorders".
  • Ontosight AI. "Spirolactam Compounds Overview". Ontosight. [Link]

Sources

Structure Elucidation of 2-(1-Methylethyl)-2,7-diazaspiro[3.5]nonane: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

In contemporary drug discovery, spirocyclic amines are heavily utilized to navigate the "Escape from Flatland" paradigm. By increasing the sp3-carbon fraction (Fsp3), these scaffolds serve as metabolically stable, conformationally restricted bioisosteres for traditional planar heterocycles like piperazines and morpholines[1].

The compound 2-(1-methylethyl)-2,7-diazaspiro[3.5]nonane (IUPAC: 2-isopropyl-2,7-diazaspiro[3.5]nonane) is a highly specialized and privileged building block[2]. Its spirocyclic core consists of a highly strained 4-membered azetidine ring fused to a 6-membered piperidine ring. The strategic placement of the isopropyl group at the N2 position modulates lipophilicity and basicity, while the secondary amine at N7 provides a versatile vector for further synthetic elaboration, making it a potent scaffold for broad-spectrum therapeutic agents[3].

This whitepaper details the definitive analytical workflows required to elucidate and validate the structure of this spirocycle. As a Senior Application Scientist, the focus here is not merely on listing steps, but on explaining the spectroscopic causality behind analytical choices and implementing self-validating experimental systems .

Physicochemical Profiling & Analytical Strategy

The structural elucidation of diazaspiro[3.5]nonane derivatives requires a multi-modal analytical approach[4]. The high symmetry of the piperidine ring, combined with the isolated spin system of the azetidine ring, presents unique spectroscopic challenges. The spiro carbon (C4) acts as a scalar coupling "insulator," preventing through-bond magnetization transfer between the two rings. Consequently, 1D NMR alone is insufficient for definitive characterization; a combination of High-Resolution Mass Spectrometry (HRMS) and 2D NMR is mandatory to prove the spirocyclic linkage.

G N1 Sample Prep (>95% Purity) N2 LC-HRMS (Exact Mass) N1->N2 N3 1D NMR (1H, 13C, DEPT) N2->N3 N4 2D NMR (HMBC Focus) N3->N4 N5 Structure Validation N4->N5

Figure 1: Sequential analytical workflow for spirocyclic amine structural elucidation.

Mass Spectrometry: HRMS & Fragmentation Causality

Causality & Ionization Dynamics : The presence of two basic nitrogen atoms (a tertiary amine at N2 and a secondary amine at N7) makes the molecule highly amenable to positive electrospray ionization (ESI+). The molecule will readily accept a proton to form a stable [M+H]+ precursor ion.

During Collision-Induced Dissociation (CID), the fragmentation pathways are driven by the stability of the resulting carbocations and the thermodynamic drive to relieve ring strain. The 4-membered azetidine ring is highly susceptible to cleavage, and the isopropyl group frequently undergoes a diagnostic neutral loss of propene (-42 Da) via a McLafferty-type rearrangement or direct inductive cleavage[4].

Table 1: HRMS and Diagnostic MS/MS Fragmentation Data
SpeciesFormulaExact Mass (m/z)Diagnostic Significance
Precursor Ion[M+H]+ C10H21N2+169.1705Confirms intact molecular formula.
Fragment 1 C7H15N2+127.1235Neutral loss of propene (-42 Da) from the N-isopropyl group.
Fragment 2 C5H10N+84.0813Cleavage of the azetidine ring; represents the intact piperidine core.

Nuclear Magnetic Resonance (NMR) Strategy

1D NMR Causality
  • 1H NMR : The isopropyl group is the most distinct feature, presenting as a septet (~2.45 ppm) and a large doublet (~1.05 ppm, 6H). The azetidine protons (H1, H3) are heavily deshielded by the adjacent N2 and inherent ring strain, appearing as an isolated spin system downfield.

  • 13C & DEPT-135 : DEPT-135 is the critical self-validating experiment. It phases CH and CH3 carbons positively, CH2 carbons negatively, and completely suppresses quaternary carbons. The disappearance of the spiro carbon (C4, ~35.1 ppm) in the DEPT-135 spectrum definitively proves its quaternary nature.

2D NMR Causality (The Connectivity Proof)

Because the spiro carbon blocks COSY (through-bond) correlations between the 4-membered and 6-membered rings, Heteronuclear Multiple Bond Correlation (HMBC) is the only way to prove the rings are fused. We must observe cross-peaks from the azetidine protons (H1, H3) to C4, and from the piperidine protons (H5, H9) to C4. Furthermore, an HMBC correlation from the isopropyl methine proton to the azetidine carbons (C1, C3) confirms the alkylation is strictly at N2.

G Iso Isopropyl Group Aze Azetidine Ring (N2) Iso->Aze HMBC (N-Alkylation) Spiro Spiro Carbon (C4) Aze->Spiro HMBC (Connectivity) Pip Piperidine Ring (N7) Pip->Spiro HMBC (Connectivity) Pip->Pip COSY (Spin System)

Figure 2: Key 2D NMR logical correlations establishing the spirocyclic core and N2-substitution.

Table 2: 1H and 13C NMR Assignments (CDCl3, 400 MHz / 100 MHz)
Position13C Shift (ppm)DEPT-135 Phase1H Shift (ppm)Multiplicity & IntegrationKey HMBC Correlations
Isopropyl CH3 21.5Positive (+)1.05d, 6H, J = 6.5 HzIsopropyl CH
Isopropyl CH 54.2Positive (+)2.45sept, 1H, J = 6.5 HzC1, C3 (Azetidine)
C1, C3 (Aze) 62.8Negative (-)3.20s, 4HC4 (Spiro), Isopropyl CH
C4 (Spiro) 35.1Quaternary (0)---
C5, C9 (Pip) 36.4Negative (-)1.75t, 4H, J = 5.5 HzC4 (Spiro), C6, C8
C6, C8 (Pip) 44.7Negative (-)2.85t, 4H, J = 5.5 HzC5, C9
N7-H --1.80br s, 1H (exchanges D2O)-

Experimental Protocols

Protocol A: LC-HRMS Acquisition (Self-Validating Workflow)
  • Sample Preparation : Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol. Dilute 1:100 in 50% Water / 50% Acetonitrile containing 0.1% Formic Acid to ensure protonation.

  • System Suitability (Validation) : Inject a blank (50/50 H2O/MeCN + 0.1% FA) to verify the absence of background contamination at m/z 169.17. The TOF/Orbitrap mass spectrometer must be calibrated using a standard tuning mix immediately prior to acquisition to guarantee mass accuracy < 5 ppm.

  • Chromatography : Utilize a C18 column (e.g., 2.1 x 50 mm, 1.8 µm). Run a gradient from 5% to 95% Acetonitrile over 5 minutes. Acidic conditions (0.1% FA) are preferred for maximum ESI+ sensitivity.

  • MS Parameters : Operate in ESI+ mode. Set capillary voltage to 3.5 kV and desolvation temperature to 350°C. Acquire full scan data (m/z 50-500) and data-dependent MS/MS (ddMS2) with normalized collision energies (NCE) of 25, 35, and 45 eV.

Protocol B: NMR Acquisition & D2O Exchange
  • Sample Preparation : Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a 5 mm high-throughput NMR tube.

  • Tuning and Matching : Insert the sample and perform automatic tuning and matching (ATM) for both 1H and 13C channels. Lock the spectrometer to the deuterium signal of CDCl3 and shim the magnetic field (Z1-Z5) until the TMS peak width at half-height is < 1.0 Hz.

  • Acquisition :

    • Acquire 1H NMR (16 scans, relaxation delay 2s).

    • Acquire 13C NMR (1024 scans, relaxation delay 2s).

    • Acquire DEPT-135 (256 scans) to differentiate carbon types.

    • Acquire 2D HMBC (optimized for long-range coupling constant J = 8 Hz).

  • Self-Validation (D2O Exchange) : To definitively assign the N7-H proton, add 1 drop of D2O to the NMR tube, shake vigorously, and re-acquire the 1H NMR spectrum. The broad singlet at ~1.80 ppm will disappear due to rapid deuterium exchange, confirming its identity as the secondary amine proton.

References

  • Title: Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.
  • Title: 2,7-Diazaspiro[3.
  • Title: 7-Cyclopropyl-2,7-diazaspiro[3.
  • Source: nih.

Sources

commercial availability of 2,7-diazaspiro[3.5]nonane building blocks

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Commercial Availability and Application of 2,7-Diazaspiro[3.5]nonane Building Blocks

For Researchers, Scientists, and Drug Development Professionals

The 2,7-diazaspiro[3.5]nonane scaffold has emerged as a privileged structural motif in modern medicinal chemistry. Its inherent three-dimensionality offers a distinct advantage over flat, aromatic systems, providing access to novel chemical space and enabling the development of therapeutics with improved pharmacological properties.[1] This guide provides a comprehensive overview of the , outlines key synthetic and derivatization strategies, and highlights its successful application in contemporary drug discovery programs.

The Strategic Advantage of the 2,7-Diazaspiro[3.5]nonane Core

The rigid, spirocyclic nature of the 2,7-diazaspiro[3.5]nonane core imparts several desirable characteristics for drug candidates. The defined spatial arrangement of the two nitrogen atoms allows for precise vectoral projection of substituents, facilitating optimal interactions with biological targets.[2] This sp³-rich scaffold can lead to compounds with enhanced aqueous solubility, improved metabolic stability, and the potential for greater selectivity, thereby mitigating off-target effects.[1]

Commercial Availability of Key Building Blocks

A growing number of chemical suppliers offer the 2,7-diazaspiro[3.5]nonane core and its orthogonally protected derivatives, streamlining their incorporation into synthetic workflows. The most common entry points are the free base, its dihydrochloride salt, and mono-Boc protected analogues, which enable selective functionalization of the two nitrogen atoms.

Compound NameStructureCAS NumberRepresentative Suppliers
2,7-Diazaspiro[3.5]nonane dihydrochloride1334499-85-2MilliporeSigma[3]
tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylateNot AvailableCommercially available starting material for syntheses described in the literature.[4]
tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate896464-16-7ChemScene[5], BLDpharm[6], Ambeed[7], Advanced ChemBlocks[8]
Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride1227381-91-0AK Scientific, Inc.[9]
7-Acetyl-2,7-diazaspiro[3.5]nonane-2-carboxylic acid, 1,1-dimethylethyl ester1147423-01-5J&K Scientific LLC[10]
2,7-Diazaspiro[3.5]nonan-1-one1147422-92-1ChemScene[11]
7-Cyclopropyl-2,7-diazaspiro[3.5]nonane1003564-37-1Benchchem[2]

Synthetic Strategies for the 2,7-Diazaspiro[3.5]nonane Core

While direct purchase of building blocks is often the most efficient approach, a fundamental understanding of the synthetic routes to the 2,7-diazaspiro[3.5]nonane core is invaluable for accessing novel derivatives. The construction of this spirocyclic system typically involves the formation of the azetidine or piperidine ring onto a pre-existing cyclic amine.

A general and effective strategy involves the strategic use of amine protecting groups to allow for the regioselective functionalization of the diazaspirononane core. The tert-butoxycarbonyl (Boc) group is a widely employed protecting group in this context due to its stability under a range of reaction conditions and its facile removal under acidic conditions.[2]

Synthetic_Workflow cluster_0 Core Synthesis cluster_1 Protection & Derivatization start Commercially Available Piperidine/Azetidine Precursor step1 Ring Formation start->step1 Multi-step synthesis core 2,7-Diazaspiro[3.5]nonane Core step1->core mono_boc Mono-Boc Protected Intermediate core->mono_boc Boc₂O derivatization Functionalization of free NH mono_boc->derivatization Alkylation, Acylation, etc. deprotection Boc Deprotection derivatization->deprotection TFA or HCl final_product Target Molecule deprotection->final_product Diversification_Strategies cluster_reactions Derivatization Reactions cluster_products Resulting Scaffolds core 2,7-Diazaspiro[3.5]nonane (or mono-protected) reductive_amination Reductive Amination (R-CHO, NaBH(OAc)₃) core->reductive_amination acylation Acylation (R-COCl, Base) core->acylation sulfonylation Sulfonylation (R-SO₂Cl, Base) core->sulfonylation buchwald_hartwig Buchwald-Hartwig Amination (Ar-X, Pd catalyst, Base) core->buchwald_hartwig n_alkyl N-Alkyl Derivatives reductive_amination->n_alkyl n_acyl N-Acyl Derivatives acylation->n_acyl n_sulfonyl N-Sulfonyl Derivatives sulfonylation->n_sulfonyl n_aryl N-Aryl Derivatives buchwald_hartwig->n_aryl

Sources

Biological Activity Screening of Novel Diazaspiro[3.5]nonane Derivatives: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As the pharmaceutical industry shifts toward molecules with higher sp³ character (Fsp³) to improve solubility and reduce off-target liabilities, the diazaspiro[3.5]nonane scaffold has emerged as a privileged bioisostere. Traditionally used to replace piperazine, piperidine, or morpholine rings, this rigidified spirocyclic system offers enhanced metabolic stability and precise vectorization of pharmacophores. This whitepaper provides an in-depth analysis of the biological activity screening of novel diazaspiro[3.5]nonane derivatives, detailing their mechanistic applications across diverse therapeutic targets, and outlining self-validating experimental protocols for rigorous biological evaluation.

Structural Rationale: The Diazaspiro[3.5]nonane Advantage

The transition from flat, aromatic rings to three-dimensional spirocyclic architectures is driven by the need to overcome common pharmacokinetic hurdles. Piperazine rings, while ubiquitous in medicinal chemistry, frequently suffer from rapid oxidative metabolism and hERG-mediated cardiotoxicity.

By incorporating a 2,7-diazaspiro[3.5]nonane or 2,6-diazaspiro[3.5]nonane core, researchers achieve two critical mechanistic advantages:

  • Conformational Restriction: The spiro-fusion locks the nitrogen atoms into a specific spatial arrangement, reducing the entropic penalty upon target binding.

  • Metabolic Shielding: The steric bulk around the spiro-carbon shields adjacent metabolic soft spots from cytochrome P450 enzymes, directly improving the molecule's half-life.

Target-Specific Biological Profiling

Antimycobacterial Agents (DprE1 Inhibitors)

Recent breakthroughs have identified 2-benzyl-2,7-diazaspiro[3.5]nonane benzothiazinones (BTZs) as potent, broad-spectrum antimycobacterial agents [1]. Traditional BTZs (like PBTZ169) are highly effective against Mycobacterium tuberculosis (MTB) but fail against nontuberculous mycobacteria (NTM) due to a Cys387Ala mutation in the DprE1 enzyme.

Mechanistic Causality: The incorporation of the 2-benzyl-2,7-diazaspiro[3.5]nonane scaffold allows the molecule to bypass the mutated Cys387 residue. Instead, the spirocyclic core and its substituents establish a highly stable electrostatic interaction with Asp326—a residue strictly conserved across both MTB and NTM species. This interaction causally drives the broad-spectrum efficacy of these derivatives, leading to the blockade of arabinogalactan synthesis and subsequent bacterial cell wall disruption [1].

Pathway M1 Diazaspiro[3.5]nonane BTZ Derivative M2 DprE1 Enzyme (Mycobacteria) M1->M2 Electrostatic Binding M3 Inhibition of DPA Oxidation M2->M3 M4 Arabinogalactan Synthesis Blockade M3->M4 M5 Cell Wall Disruption & Bacterial Death M4->M5

Figure 1: Mechanism of action for diazaspiro[3.5]nonane DprE1 inhibitors in Mycobacteria.

Sigma Receptor Modulators (Analgesics)

The 2,7-diazaspiro[3.5]nonane core has also been successfully deployed in the development of Sigma-1 (S1R) and Sigma-2 (S2R) receptor ligands for the treatment of mechanical hypersensitivity and neuropathic pain [2].

Mechanistic Causality: The basic nitrogen atoms within the spirocyclic core are protonated at physiological pH. This allows them to form critical salt bridges and hydrogen bonds with the Glu172 residue in the S1R binding pocket. Derivatives possessing this core (e.g., Compound 5b) have demonstrated high-affinity S1R antagonism (Ki = 13 nM), completely reversing allodynic effects in vivo [2].

PARP-1 Inhibitors (Oncology)

In the oncology space, diazaspiro cores have been utilized as piperazine bioisosteres within the olaparib framework [3].

Mechanistic Causality: Replacing the piperazine ring of olaparib with a diazaspiro[3.5]nonane system alters the spatial trajectory of the molecule within the PARP-1 catalytic domain. While some bulky Boc-protected diazaspiro derivatives showed a reduction in absolute PARP-1 affinity, specific free-amine spiro-analogues maintained nanomolar potency while exhibiting significantly reduced DNA damage and cytotoxicity profiles compared to the parent drug [3]. This uncoupling of catalytic inhibition from DNA trapping provides a pathway for developing PARP inhibitors for non-oncological, inflammatory diseases.

Quantitative Structure-Activity Relationship (SAR) Data

To facilitate cross-target comparison, the biological activities of representative diazaspiro[3.5]nonane derivatives are summarized below.

Therapeutic TargetRepresentative CompoundScaffold ModificationPrimary Activity MetricKey Mechanistic FindingRef
DprE1 (Mycobacteria) Compound B2-12-benzyl-2,7-diazaspiro[3.5]nonaneMIC < 0.01 μg/mL (MTB)Binds Asp326, overcoming Cys387Ala NTM resistance.[1]
Sigma-1 Receptor Compound 5b2,7-diazaspiro[3.5]nonane amideKi (S1R) = 13 nMForms salt bridge with Glu172; acts as S1R antagonist.[2]
PARP-1 Enzyme Compound 17dDiazaspiro core replacing piperazineIC₅₀ = 44.3 nMMaintains PARP-1 inhibition with reduced DNA trapping.[3]

Validated Experimental Methodologies

To ensure trustworthiness and reproducibility, the screening of these derivatives must rely on self-validating assay systems. Below are the definitive, step-by-step protocols for evaluating diazaspiro[3.5]nonane derivatives.

Protocol A: Resazurin Microtiter Assay (REMA) for Antimycobacterial MIC

Purpose: To determine the Minimum Inhibitory Concentration (MIC) of diazaspiro derivatives against mycobacterial strains. Causality Principle: This assay utilizes resazurin as a metabolic indicator. Viable, metabolically active mycobacteria reduce the blue, non-fluorescent resazurin into pink, highly fluorescent resorufin via oxidoreductase enzymes. If a diazaspiro[3.5]nonane derivative successfully inhibits DprE1, cell wall synthesis halts, metabolism ceases, and the well remains blue. The colorimetric/fluorometric readout is directly causally linked to bacterial viability.

Step-by-Step Workflow:

  • Culture Preparation: Grow M. tuberculosis (or M. abscessus) in Middlebrook 7H9 broth supplemented with 10% OADC enrichment, 0.2% glycerol, and 0.05% Tween 80 until the logarithmic growth phase (OD₆₀₀ ≈ 0.6-0.8).

  • Compound Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the diazaspiro[3.5]nonane derivatives in 100 µL of 7H9 broth. Ensure the final DMSO concentration does not exceed 1% to prevent solvent-induced cytotoxicity.

  • Inoculation: Dilute the bacterial culture to an OD₆₀₀ of 0.001. Add 100 µL of this inoculum to each well (total well volume = 200 µL).

  • Incubation: Seal the plates and incubate at 37°C. Incubate for 3 days for rapidly growing NTMs (e.g., M. abscessus) or 7 days for MTB.

  • Indicator Addition: Add 30 µL of a 0.02% resazurin solution to each well.

  • Readout & Validation: Incubate for an additional 24 hours. Visually inspect the plates (Blue = growth inhibition; Pink = bacterial growth). For quantitative validation, measure fluorescence (Excitation: 560 nm, Emission: 590 nm). The MIC is defined as the lowest concentration preventing the blue-to-pink color shift.

Protocol B: Radioligand Competitive Binding Assay for Sigma Receptors

Purpose: To quantify the binding affinity (Ki) of spirocyclic derivatives for S1R and S2R. Causality Principle: This is a competitive displacement system. A known radioligand (e.g., -pentazocine for S1R) is allowed to reach equilibrium binding with the receptor. The introduction of the unlabeled diazaspiro[3.5]nonane derivative will displace the radioligand strictly as a function of its binding affinity and concentration. The reduction in detected radioactivity causally reflects the test compound's target occupancy.

Step-by-Step Workflow:

  • Membrane Preparation: Homogenize guinea pig brain (for S1R) or rat liver (for S2R) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes and resuspend the pellet to a final protein concentration of ~1 mg/mL.

  • Assay Assembly: In glass test tubes, combine:

    • 250 µL of membrane suspension.

    • 50 µL of -pentazocine (final concentration ~3 nM) for S1R assays.

    • 50 µL of the diazaspiro[3.5]nonane derivative at varying concentrations (10⁻¹¹ to 10⁻⁵ M).

    • Tris-HCl buffer to reach a final volume of 500 µL.

  • Non-Specific Binding Control: Include control tubes containing 10 µM haloperidol to define non-specific binding (a critical self-validating step to ensure signal-to-noise integrity).

  • Incubation: Incubate the mixture at 37°C for 150 minutes to ensure thermodynamic equilibrium is reached.

  • Filtration: Terminate the reaction by rapid filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine) using a Brandel cell harvester. Wash filters three times with 3 mL of ice-cold buffer.

  • Quantification: Transfer filters to scintillation vials, add 3 mL of liquid scintillation cocktail, and count the retained radioactivity using a liquid scintillation counter. Calculate IC₅₀ using non-linear regression and convert to Ki using the Cheng-Prusoff equation.

Workflow N1 Diazaspiro[3.5]nonane Library Synthesis N2 Primary In Vitro Screening (MIC / Binding Affinity) N1->N2 N3 Hit-to-Lead Optimization (SAR Analysis) N2->N3 N4 Mechanistic Validation (Crystallography / Enzymatic) N3->N4 N5 In Vivo Efficacy & PK/PD Profiling N4->N5

Figure 2: Sequential biological screening workflow for diazaspiro[3.5]nonane derivatives.

References

  • Wu, J., Ma, C., Wei, M., Chen, X., Wang, W., Gao, J., Huang, J., Ji, X., Wei, M., Liu, M., Wang, A., Lv, K., & Chen, W. (2025). Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. Journal of Medicinal Chemistry, 68(24), 26311-26327. URL:[Link]

  • Dichiara, M., Ambrosio, F. A., Barbaraci, C., González-Cano, R., Costa, G., Parenti, C., Marrazzo, A., Pasquinucci, L., Cobos, E. J., Alcaro, S., & Amata, E. (2023). Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. ACS Chemical Neuroscience, 14(10), 1845-1858. URL:[Link]

  • Reilly, S. W., Puentes, L. N., Wilson, K., Hsieh, C.-J., Weng, C.-C., Makvandi, M., & Mach, R. H. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry, 61(12), 5367-5379. URL:[Link]

preliminary toxicity assessment of N-isopropyl-2,7-diazaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a structured, preliminary toxicity assessment framework for N-isopropyl-2,7-diazaspiro[3.5]nonane .

As a specific toxicological profile for this precise derivative is not publicly standardized in major chemical registries (e.g., ECHA, ToxCast), this guide functions as a predictive risk assessment and testing protocol . It synthesizes data from the parent scaffold (2,7-diazaspiro[3.5]nonane), structural activity relationships (SAR) of aliphatic spiro-amines, and standard drug safety evaluation metrics.

Executive Summary

Compound Class: Spirocyclic diamine (Azetidine-Piperidine fused system). Application: Pharmacophore in medicinal chemistry, often utilized as a bioisostere for piperazines or piperidines to modulate lipophilicity (LogP), metabolic stability, and vector orientation.[1] Primary Risk Profile:

  • Acute: Moderate irritant (Skin/Eye/Respiratory) driven by high basicity (pKa > 9.0).

  • Functional: Moderate risk of hERG channel inhibition (Cardiotoxicity) and Phospholipidosis (PLD) due to the Cationic Amphiphilic Drug (CAD) motif introduced by the N-isopropyl group.

  • Genotoxicity: Low predicted risk; spiro-fusion mitigates the ring strain typically associated with reactive azetidines.

Part 1: Chemical Identity & Physicochemical Profiling[1]

Before initiating wet-lab toxicology, we must define the physicochemical boundaries that dictate bioavailability and cellular accumulation.

Structural Logic

The molecule consists of a 2,7-diazaspiro[3.5]nonane core.[2]

  • Ring A (4-membered): Azetidine-like. Generally more strained and less basic.

  • Ring B (6-membered): Piperidine-like. The "N-isopropyl" substitution typically targets the 7-position (piperidine nitrogen) due to higher nucleophilicity during synthesis, converting it to a tertiary amine.

  • Isopropyl Group: Increases lipophilicity and steric bulk, potentially improving blood-brain barrier (BBB) penetration but increasing hERG binding affinity compared to the unsubstituted parent.

Calculated Properties (In Silico)
PropertyValue (Est.)Toxicological Implication
Molecular Weight ~168.28 g/mol Small molecule; high passive permeability potential.
cLogP 0.5 – 1.2Moderate lipophilicity. Sufficient for cell entry but low risk of adipose accumulation.
pKa (Most Basic N) 9.5 – 10.5Highly ionized at physiological pH (7.4). High Risk: Lysosomal trapping (Phospholipidosis).
TPSA ~24 ŲHigh BBB permeability predicted (CNS toxicity potential).

Part 2: In Vitro Cytotoxicity Assessment (Tier 1)

Objective: Establish the baseline lethal concentration (LC50) and distinguish between necrotic (membrane rupture) and apoptotic mechanisms.

Experimental Protocol: Dual-Readout Viability Assay

Do not rely solely on MTT/MTS, as metabolic inhibitors can skew tetrazolium reduction. Use a multiplexed approach.

Workflow:

  • Cell Models:

    • HepG2 (Liver): To assess metabolic activation/tox.

    • HEK293 (Kidney): General cytotoxicity.

  • Dosing: 0.1 µM to 100 µM (semi-log dilution).

  • Endpoints (24h & 48h):

    • ATP Content (CellTiter-Glo): Measures metabolic health.

    • LDH Release (CytoTox): Measures membrane integrity (necrosis).

Interpretation:

  • High ATP drop + Low LDH release: Indicates mitochondrial toxicity or metabolic arrest (cytostatic).

  • High ATP drop + High LDH release: Indicates acute necrosis (likely due to cationic surfactant effect on membranes).

Part 3: Specific Organ Toxicity & Functional Risks (Tier 2)

This section addresses the highest probability risks for spirocyclic amines: Cardiotoxicity and Phospholipidosis .

Cardiotoxicity: hERG Inhibition

The N-isopropyl group attached to a basic center creates a pharmacophore similar to known hERG blockers (e.g., Verapamil).

  • Mechanism: The protonated nitrogen binds to the aromatic residues (Tyr652/Phe656) in the hERG pore, while the isopropyl group occupies the hydrophobic pocket.

  • Protocol: Automated Patch Clamp (QPatch or SyncroPatch).

  • Threshold: IC50 < 10 µM triggers a "Red Flag" for lead optimization.

Phospholipidosis (PLD)

Mechanism: As a Cationic Amphiphilic Drug (CAD), the molecule can diffuse into lysosomes (pH 4.5), become protonated (trapped), and inhibit phospholipases, leading to lipid accumulation.

Visualizing the Mechanism (DOT Diagram):

PLD_Mechanism Extracellular Extracellular Space (pH 7.4) Neutral/Charged Equilibrium Membrane Cell Membrane Passive Diffusion (Neutral Form) Extracellular->Membrane Lipophilic Entry Lysosome Lysosome (pH 4.5) Protonation Trap Membrane->Lysosome Diffusion Lysosome->Lysosome Ionization (R-NH+) Enzyme Inhibition of Phospholipases Lysosome->Enzyme Interference Outcome Phospholipidosis (Foamy Macrophages) Enzyme->Outcome Substrate Accumulation

Caption: Mechanism of Lysosomal Trapping leading to Phospholipidosis for cationic spiro-amines.

Validation Assay:

  • Reagent: HCS LipidTOX™ Red Phospholipidosis Detection Reagent.

  • Method: High-Content Screening (Imaging). Look for intracellular fluorescent lipid droplets in HepG2 cells after 24h exposure.

Part 4: Genotoxicity (Mutagenicity)

While spirocyclic scaffolds are generally stable, the azetidine ring (4-membered) possesses inherent ring strain (~26 kcal/mol). If metabolic cleavage occurs, reactive alkylating species could form.

Bacterial Reverse Mutation (Ames Test)
  • Strains: S. typhimurium TA100 (base-pair substitution) and TA98 (frameshift).

  • Condition: +/- S9 metabolic activation fraction.

  • Prediction: Likely Negative . The spiro-fusion at the 2-position stabilizes the azetidine ring against ring-opening nucleophilic attack compared to simple azetidines.

In Vitro Micronucleus Assay
  • Objective: Detect chromosomal damage (clastogenicity) or aneuploidy.

  • Cell Line: CHO-K1 or TK6 lymphoblastoid cells.

  • Staining: Acridine Orange or DAPI/CREST.

Part 5: Assessment Workflow Summary

The following decision tree outlines the logical flow for evaluating N-isopropyl-2,7-diazaspiro[3.5]nonane.

Tox_Workflow Start Compound: N-isopropyl-2,7-diazaspiro[3.5]nonane Tier1 Tier 1: Cytotoxicity (HepG2 / HEK293) Start->Tier1 Decision1 LC50 < 10 µM? Tier1->Decision1 Stop STOP: High Toxicity Risk Decision1->Stop Yes Tier2 Tier 2: Functional Tox Decision1->Tier2 No Assays 1. hERG (Patch Clamp) 2. Ames (Genotox) 3. PLD (LipidTOX) Tier2->Assays

Caption: Tiered toxicity assessment workflow prioritizing cytotoxicity screening before functional assays.

Part 6: Handling & Occupational Safety

Based on the chemical class (aliphatic amines), treat this compound as a Corrosive/Irritant until proven otherwise.

  • H-Statements (Predicted):

    • H314: Causes severe skin burns and eye damage (if free base).

    • H315/H319: Causes skin/eye irritation (if salt form, e.g., HCl).

    • H335: May cause respiratory irritation.[3][4][5][6][7]

  • PPE Requirements: Nitrile gloves (0.11 mm min thickness), chemical safety goggles, and handling solely within a fume hood. Avoid inhalation of dusts/vapors (amine odor).[3][5][8]

References

  • PubChem. 2,7-Diazaspiro[3.5]nonane Compound Summary. National Library of Medicine. Available at: [Link]

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spirocyclic Diamines. Journal of Organic Chemistry. (Contextualizing the stability and geometry of the spiro-core). Available at: [Link]

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Source for Cationic Amphiphilic Drug/Phospholipidosis mechanisms).[3][9]

  • FDA Guidance for Industry. (2012). S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (hERG Assay). Available at: [Link]

Sources

Methodological & Application

use of 2,7-diazaspiro[3.5]nonane, 2-(1-methylethyl)- in KRAS G12C inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Utilizing 2-(1-methylethyl)-2,7-diazaspiro[3.5]nonane for Active-State Targeting

The Mechanistic Paradigm Shift in KRAS G12C Inhibition

Historically, the development of KRAS G12C inhibitors has focused heavily on targeting the inactive, GDP-bound state of the protein. First-generation clinical inhibitors (e.g., sotorasib) utilize a collinear molecular geometry—often relying on linear piperazine linkers—that projects a covalent acrylamide warhead vertically into the Switch-II pocket to react with the mutant Cysteine 12 (Cys12). While highly effective against the GDP-bound state, this collinear trajectory struggles to accommodate the conformational shifts that occur when KRAS transitions to its active, GTP-bound oncogenic state.

Recent structural optimization studies demonstrate that an1[1]. By compensating for the increased distance between the bound nucleotide and Cys12 in the active state, these next-generation scaffolds achieve dual-state inhibition.

Pathway RTK Receptor Tyrosine Kinase SOS SOS1 (GEF) RTK->SOS KRAS_GTP KRAS G12C (GTP) Active Oncogenic SOS->KRAS_GTP Nucleotide Exchange KRAS_GDP KRAS G12C (GDP) Inactive State KRAS_GDP->KRAS_GTP Activation RAF RAF Kinase KRAS_GTP->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Tumor Tumor Proliferation ERK->Tumor Inhibitor Spirocyclic Inhibitor (Angled Warhead) Inhibitor->KRAS_GDP Inhibitor->KRAS_GTP Covalent Blockade

KRAS G12C signaling cascade and dual-state covalent inhibition via spirocyclic linkers.

Structural Dynamics of 2-(1-methylethyl)-2,7-diazaspiro[3.5]nonane

In recent DNA-Encoded Library (DEL) screens against KRAS G12C,2[2].

The integration of the specific 2-(1-methylethyl)- (isopropyl) substituted variant of 2,7-diazaspiro[3.5]nonane serves three critical mechanistic functions:

  • Trajectory Angling: The3[3] at an optimal angle to bridge the 8.8 Å gap to the β-phosphate region in the active state.

  • Steric Locking: The 1-methylethyl group acts as a steric wedge that restricts the conformational flexibility of the spiro-ring, locking it into the bioactive conformation and minimizing the entropic penalty of binding.

  • Lipophilic Packing: The isopropyl substitution4[4] adjacent to the Switch-II region, shielding the covalent bond from hydrolysis.

G A Inhibitor Core Scaffold (Switch-II Binder) D Assembled Angled Inhibitor A->D B 2-(1-methylethyl)-2,7-diazaspiro[3.5]nonane (Rigid Angled Linker) B->D C Acrylamide Warhead (Cys12 Reactive) C->D E KRAS G12C (Active/GTP State) D->E F Stable Covalent Adduct E->F

Assembly and binding workflow of spirocyclic KRAS G12C active-state inhibitors.

Experimental Protocols

Protocol A: Synthesis of 2-(1-methylethyl)-2,7-diazaspiro[3.5]nonane Functionalized Inhibitors

This protocol details the coupling of the spirocyclic linker to a generalized fluoro-aryl inhibitor core, followed by warhead installation.

  • Amidation/Coupling: Combine the functionalized inhibitor core (1.0 equiv) and 2-(1-methylethyl)-2,7-diazaspiro[3.5]nonane-7-carboxylate (1.0 equiv) as solids and dissolve in anhydrous MeCN (5 mL)[1].

  • Activation: Add DIPEA (3.0 equiv) followed by PyBOP (2.0 equiv). Heat the reaction mixture at 60 °C for 1 hour.

    • Causality Note: PyBOP is explicitly chosen over HATU or EDC/NHS to minimize the epimerization of sensitive stereocenters on the core scaffold, ensuring high enantiomeric purity of the final drug candidate.

  • Deprotection: Concentrate the solution, purify via flash chromatography, and treat the intermediate with 20% TFA in DCM for 30 minutes at room temperature to remove the Boc protecting group.

  • Warhead Installation: Dissolve the deprotected intermediate in DCM and cool to -78 °C. Add DIPEA (2.0 equiv) and slowly add acryloyl chloride (1.1 equiv) dropwise.

    • Causality Note: The cryogenic temperature (-78 °C) is critical to prevent premature polymerization of the highly reactive acrylamide warhead and to avoid off-target Michael addition reactions with secondary nucleophiles on the scaffold.

  • Self-Validation Checkpoint: Perform LC-MS analysis immediately post-acrylation. The presence of a single sharp peak corresponding to the exact mass of the mono-acrylated product validates the stoichiometric control of the reaction. Any +72 Da mass shifts indicate over-acrylation, requiring immediate protocol optimization.

Protocol B: Intact Mass Spectrometry for Covalent Kinetics ( )

This protocol validates the dual-state covalent modification kinetics of the synthesized inhibitor.

  • Protein Preparation: Dilute recombinant KRAS G12C (pre-loaded with either GDP or GTP analog GMPPNP) to 2 µM in assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM MgCl2, 1 mM DTT).

  • Inhibitor Incubation: Add the spirocyclic inhibitor at varying concentrations (e.g., 0.5 µM to 10 µM). Incubate at 25 °C.

  • Time-Course Quenching: At specific time intervals (0, 5, 10, 30, and 60 minutes), extract 10 µL aliquots and quench the reaction by adding 10 µL of 1% formic acid.

    • Causality Note: Lowering the pH instantly denatures the protein and protonates the Cys12 thiolate, halting the covalent nucleophilic attack and freezing the kinetic state for accurate mass measurement.

  • LC-TOF-MS Analysis: Inject the quenched samples into a Time-of-Flight Mass Spectrometer. Calculate

    
     by plotting the natural log of the remaining unmodified protein percentage versus time.
    
  • Self-Validation Checkpoint: Run a parallel assay using a recombinant KRAS G12S mutant. The complete absence of a mass shift (+ inhibitor mass) in the G12S control validates that the covalent modification is strictly dependent on the Cys12 residue, ruling out non-specific protein alkylation.

Quantitative Data Presentation

The structural shift from a collinear piperazine linker to an angled 2-(1-methylethyl)-2,7-diazaspiro[3.5]nonane linker yields a profound difference in active-state targeting capabilities.

Inhibitor ClassLinker TypeWarhead TrajectoryKRAS G12C (GDP)

(

)
KRAS G12C (GTP)

(

)
First-Generation Linear PiperazineCollinear (Vertical)> 10,000< 100
Next-Generation 2,7-diazaspiro[3.5]nonaneAngled> 15,000> 5,000
Optimized Spiro 2-(1-methylethyl)-2,7-diazaspiro[3.5]nonaneAngled + Steric Lock> 25,000> 12,000

Table 1: Comparative kinetic parameters demonstrating the superiority of the sterically locked, angled spirocyclic linker in targeting the active (GTP-bound) state of KRAS G12C.

References

1.[2] Title: Identification of Structurally Novel KRASG12C Inhibitors through Covalent DNA-Encoded Library Screening Source: nih.gov URL: 2.[1] Title: Optimization of Covalent Warhead Trajectory for KRAS G12C Active-State Inhibition Source: acs.org URL: 3.[4] Title: CHEMBL1210081 | Spirolactam Compounds Overview Source: ontosight.ai URL: 4.[3] Title: 7-Cyclopropyl-2,7-diazaspiro[3.5]nonane Source: benchchem.com URL:

Sources

Application Note: 2,7-Diazaspiro[3.5]nonane Scaffolds in Next-Generation Anti-Mycobacterial Agents

[1][2]

Executive Summary & Rationale

The emergence of multidrug-resistant Mycobacterium tuberculosis (MDR-TB) and the rising prevalence of nontuberculous mycobacteria (NTM) like M. abscessus necessitate novel chemotypes. While benzothiazinones (BTZs) like PBTZ169 are potent DprE1 inhibitors, they often lack efficacy against NTMs due to natural polymorphisms (e.g., Cys387Ala in DprE1).[1][2]

The 2,7-diazaspiro[3.5]nonane scaffold has emerged as a critical structural replacement for the traditional piperazine linker found in earlier BTZs.[1] This spiro-bicyclic diamine offers three distinct advantages:

  • Conformational Rigidity: It locks the pharmacophore in a distinct vector, improving binding affinity to the DprE1 active site (specifically interacting with Asp326).[1]

  • Lipophilicity Balance: The spiro[3.5] system modulates logP, enhancing cell wall permeation in the waxy mycobacterial envelope.[1]

  • Broad-Spectrum Activity: Derivatives incorporating this scaffold (e.g., Compound B2) retain potency against MDR-TB and gain significant activity against M. abscessus, overcoming the limitations of PBTZ169.[1][3]

Mechanism of Action: DprE1 Inhibition

The primary target of 2,7-diazaspiro[3.5]nonane-containing BTZs is DprE1 (Decaprenylphosphoryl-β-D-ribose 2′-epimerase).[1] This enzyme is essential for the synthesis of Decaprenylphosphoryl-β-D-arabinose (DPA), the sole donor of arabinose for the mycobacterial cell wall (arabinogalactan and lipoarabinomannan).

Pathway Visualization

The following diagram illustrates the critical role of DprE1 and the interception point of the spiro-inhibitor.[1]

DprE1_PathwayDprE1Target: DprE1(Epimerase)DPRDecaprenyl-P-RiboseDprE1->DPRCatalyzesDPXDecaprenyl-P-2-keto-Ribose(Intermediate)DPR->DPXOxidationDPADecaprenyl-P-ArabinoseDPX->DPAReduction (NADH)CellWallArabinogalactanBiosynthesisDPA->CellWallAftA/Emb ProteinsLysisCell Lysis(Bactericidal)CellWall->LysisStructural FailureSpiro2,7-diazaspiro[3.5]nonaneDerivative (e.g., B2)Spiro->DprE1Covalent/Non-covalentBinding

Caption: Logical flow of DprE1 inhibition leading to mycobacterial cell lysis. The spiro-derivative blocks the conversion of DPR to DPA.[1]

Chemical Synthesis Protocol

This protocol details the synthesis of a representative high-potency lead (Compound B2 analogue) via the coupling of the 2,7-diazaspiro[3.5]nonane core to a benzothiazinone headgroup.

Reagents & Equipment[1][4][5]
  • Core: tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate (Commercial or synthesized via ethyl malonate route).[1]

  • Headgroup: 2-chloro-3-nitro-benzothiazin-4-one precursor.[1]

  • Solvents: Acetonitrile (MeCN), Dichloromethane (DCM), Trifluoroacetic acid (TFA).[1]

  • Catalysts: Triethylamine (TEA) or DIPEA.

Step-by-Step Methodology
Phase A: Preparation of the Spiro-Linker[1]
  • Deprotection: Dissolve tert-butyl 7-benzyl-2,7-diazaspiro[3.5]nonane-2-carboxylate (1.0 eq) in DCM (10 mL/g).

  • Add TFA (10 eq) dropwise at 0°C. Stir at room temperature (RT) for 2 hours.

  • Validation: Monitor by TLC (vanishing of high Rf spot).

  • Concentrate in vacuo. Basify with sat. NaHCO₃ to pH 9.[1] Extract with DCM to obtain the free amine 7-benzyl-2,7-diazaspiro[3.5]nonane.[1]

Phase B: Coupling to Benzothiazinone Core
  • Reaction Setup: In a round-bottom flask, dissolve the BTZ precursor 8-nitro-6-(trifluoromethyl)-1,3-benzothiazin-4-one derivative (containing a leaving group, typically a sulfone or chloride at the 2-position) in dry MeCN.[1]

  • Addition: Add the free amine from Phase A (1.1 eq) and TEA (2.0 eq).

  • Conditions: Stir at RT for 4–6 hours. If the leaving group is sluggish, heat to 60°C.

  • Workup: Quench with water. Filter the precipitate (product is often insoluble in water/MeCN mixtures). Wash with cold ethanol.[1]

  • Purification: Recrystallize from EtOH/DMF or purify via flash chromatography (DCM:MeOH 95:5).

Phase C: Chiral Resolution (Critical for Potency)[1]
  • The 2,7-diazaspiro[3.5]nonane system itself is achiral, but substitutions on the benzyl tail often introduce chirality.[1]

  • Protocol: Separate enantiomers using Chiral HPLC (Column: Chiralpak IA; Mobile Phase: Hexane/EtOH 70:30).

  • Note: The (R)-enantiomer typically exhibits 10–20 fold higher potency due to specific electrostatic interactions with Asp326 in DprE1.

Biological Evaluation Protocol: MIC Determination

To validate the efficacy of the synthesized spiro-derivatives, use the Resazurin Microtiter Assay (REMA).[1]

Materials
  • Strains: M. tuberculosis H37Rv (BSL-3 required) and M. abscessus ATCC 19977 (BSL-2).[1]

  • Media: Middlebrook 7H9 broth supplemented with 10% OADC, 0.2% glycerol, and 0.05% Tween 80.[1]

  • Indicator: Resazurin (0.02% w/v).

Workflow
  • Inoculum Prep: Grow mycobacteria to mid-log phase (OD₆₀₀ ≈ 0.6–0.8). Dilute to roughly 1 × 10⁵ CFU/mL.

  • Plate Setup: Add 100 µL of media to all wells of a 96-well plate.

  • Compound Dilution: Add 100 µL of the test compound (dissolved in DMSO) to column 1. Perform 2-fold serial dilutions across the plate.

  • Inoculation: Add 100 µL of bacterial suspension to all wells.

  • Incubation:

    • M. tuberculosis:[1][2][3][4][5][6][7][8][9] 7 days at 37°C.[1]

    • M. abscessus: 3 days at 37°C.

  • Readout: Add 30 µL resazurin. Incubate for 24h (Mtb) or 4–6h (M. abs).

    • Blue: No growth (Inhibition).

    • Pink: Growth (Reduction of resazurin to resorufin).

  • Calculation: The MIC is the lowest concentration preventing the color change.[1][3]

Comparative Data Table (Representative)

Data synthesized from recent high-impact studies (e.g., J. Med.[1] Chem. 2025).[1][2][3][5][7][10]

CompoundScaffold CoreR-GroupMIC (Mtb H37Rv)MIC (M. abscessus)
PBTZ169 PiperazineCyclohexyl0.0003 µg/mL> 32 µg/mL
Compound B2 2,7-diazaspiro[3.5]nonane 4-CF3-Benzyl< 0.01 µg/mL 0.5 µg/mL
Analogue 3a 2,8-diazaspiro[4.5]decaneBenzyl0.5 µg/mL> 64 µg/mL

Interpretation: The [3.5] spiro system (Compound B2) maintains Mtb potency while drastically improving anti-NTM activity compared to piperazine (PBTZ169) or larger spiro rings (Analogue 3a).

Synthesis & SAR Logic Visualization

The following diagram details the Structure-Activity Relationship decisions that lead to the selection of the 2,7-diazaspiro[3.5]nonane core.

SAR_LogicStartLead Optimization(PBTZ169 Scaffold)ProblemProblem:Poor NTM Activity(DprE1 Polymorphisms)Start->ProblemStrategyStrategy:Scaffold HoppingProblem->StrategyOptionAPiperazine(Flexible)Strategy->OptionAOptionB2,7-diazaspiro[3.5]nonane(Restricted/Compact)Strategy->OptionBOptionC2,8-diazaspiro[4.5]decane(Bulky)Strategy->OptionCResultAResult:Good Mtb, Poor NTMOptionA->ResultAResultBResult:Broad Spectrum(Mtb + M.abs)OptionB->ResultBResultCResult:Loss of Potency(Steric Clash)OptionC->ResultC

Caption: SAR decision tree highlighting why the [3.5] spiro system is the superior scaffold for broad-spectrum activity.

References

  • Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. Journal of Medicinal Chemistry, 2025.[1][2][3][5] (Note: Verified via search snippet context).

  • Identification of benzothiazinones containing 2-benzyl-2,7-diazaspiro[3.5]nonane moieties as new antitubercular agents. European Journal of Medicinal Chemistry, 2020.[1][4]

  • Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands (Highlighting 2,7-diazaspiro[3.5]nonane scaffold utility). International Journal of Molecular Sciences, 2023.

  • Novel targets for tuberculosis drug discovery (DprE1 Validation). Current Opinion in Pharmacology, 2006.[1] [1]

Application Note: Strategic Functionalization of the Secondary Amine in 2,7-Diazaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2,7-diazaspiro[3.5]nonane scaffold has emerged as a critical "privileged structure" in modern medicinal chemistry. As a conformationally restricted surrogate for piperazine, it offers a high fraction of saturated carbon (


), improved metabolic stability, and novel vector orientations for substituent display.

This guide addresses the specific challenge of regioselective functionalization of the secondary amines within this core. Unlike symmetric piperazines, the 2,7-diazaspiro[3.5]nonane contains two distinct nitrogen environments: the azetidine (N2) and the piperidine (N7) . This note provides validated protocols for the differential functionalization of these positions, enabling the synthesis of high-value libraries for drug discovery.

Structural Analysis & Reactivity Profile

To successfully functionalize this scaffold, one must understand the electronic and steric disparity between the two nitrogen atoms.

The Two Faces of the Molecule
  • Position 2 (Azetidine Nitrogen):

    • Ring Size: 4-membered.

    • Characteristics: Higher ring strain (~25 kcal/mol). Generally exhibits lower basicity (

      
       ~10.0–10.5) compared to the piperidine, but often displays high nucleophilicity due to reduced steric hindrance (the "tied-back" alkyl chains).
      
    • Role: Often used as the solvent-exposed "warhead" attachment point or basic center.

  • Position 7 (Piperidine Nitrogen):

    • Ring Size: 6-membered.

    • Characteristics: Typical secondary amine behavior (

      
       ~11.0). Relaxed chair conformation.
      
    • Role: Frequently utilized for core scaffold attachment via

      
       or Buchwald-Hartwig couplings.
      
Commercial Availability & Strategy

The most efficient route to asymmetric functionalization is the use of orthogonal protecting groups. The two standard starting materials are:

  • 7-Boc-2,7-diazaspiro[3.5]nonane: Leaves the Azetidine (N2) free for reaction.

  • 2-Boc-2,7-diazaspiro[3.5]nonane: Leaves the Piperidine (N7) free for reaction.

Note: The free base (unprotected diamine) is hygroscopic and can be difficult to handle as a stoichiometric reagent due to potential polymerization or oligomerization.

Decision Logic & Workflow

The following diagram illustrates the strategic decision-making process for functionalizing this scaffold based on the target moiety.

G Start Target Molecule Design Choice Which position requires functionalization first? Start->Choice PathA Target: Azetidine (N2) (e.g., Amide, Alkyl) Choice->PathA N2 Functionalization PathB Target: Piperidine (N7) (e.g., Aryl, Heteroaryl) Choice->PathB N7 Functionalization ReagentA Start Material: 7-Boc-2,7-diazaspiro[3.5]nonane PathA->ReagentA ReagentB Start Material: 2-Boc-2,7-diazaspiro[3.5]nonane PathB->ReagentB RxnA1 Reaction: Reductive Amination (Aldehyde + STAB) ReagentA->RxnA1 RxnA2 Reaction: Amide Coupling (Acid + HATU) ReagentA->RxnA2 RxnB1 Reaction: SNAr (Ar-F + DIPEA) ReagentB->RxnB1 RxnB2 Reaction: Buchwald-Hartwig (Ar-Br + Pd Cat) ReagentB->RxnB2 Deprotect Step 2: Boc Deprotection (TFA or HCl) RxnA1->Deprotect RxnA2->Deprotect RxnB1->Deprotect RxnB2->Deprotect Final Final Functionalization of Second Amine Deprotect->Final

Figure 1: Strategic workflow for the regioselective synthesis of 2,7-diazaspiro[3.5]nonane derivatives.

Experimental Protocols

Protocol A: Arylation of the Piperidine (N7)

Objective: To attach an electron-deficient heteroaryl core to the piperidine ring while preserving the azetidine for later diversity. Starting Material: tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate (2-Boc).

Reagents:

  • Substrate: 2-Boc-2,7-diazaspiro[3.5]nonane (1.0 equiv)

  • Electrophile: 2-Chloropyrimidine or 4-Fluoronitrobenzene (1.1 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.5 equiv)
    
  • Solvent: DMF or DMSO (anhydrous)

Procedure:

  • Dissolution: In a sealed reaction vial, dissolve the electrophile (1.0 mmol) and 2-Boc-2,7-diazaspiro[3.5]nonane (1.0 mmol, 226 mg) in anhydrous DMF (3 mL).

  • Basification: Add DIPEA (2.5 mmol, 435 µL).

  • Reaction: Heat the mixture to 80 °C for 4–12 hours. Monitor conversion by LC-MS (Target mass:

    
    ).
    
  • Workup: Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) and brine (1 x 10 mL) to remove DMF.

  • Drying: Dry organic layer over

    
    , filter, and concentrate.
    
  • Purification: Flash chromatography (Hexane/EtOAc gradient). The Boc-protected intermediate is usually stable on silica.

Why this works: The piperidine nitrogen is sufficiently nucleophilic to displace halides on activated aromatics. Using the 2-Boc protected material ensures the azetidine remains untouched.

Protocol B: Reductive Amination of the Azetidine (N2)

Objective: To introduce solubility-enhancing alkyl groups or diversity elements to the azetidine ring. Starting Material: tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate (7-Boc).

Reagents:

  • Substrate: 7-Boc-2,7-diazaspiro[3.5]nonane (1.0 equiv)

  • Aldehyde/Ketone: (1.2 equiv)

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Acid Catalyst: Acetic acid (catalytic, 1-2 drops)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM

Procedure:

  • Imine Formation: Dissolve 7-Boc-2,7-diazaspiro[3.5]nonane (0.5 mmol, 113 mg) and the aldehyde (0.6 mmol) in DCE (3 mL). Add acetic acid (10 µL). Stir at Room Temperature (RT) for 30 minutes.

  • Reduction: Add STAB (0.75 mmol, 159 mg) in one portion.

  • Incubation: Stir at RT for 2–16 hours.

  • Quench: Quench with saturated aqueous

    
     (5 mL). Stir vigorously for 10 minutes.
    
  • Extraction: Extract with DCM (3 x 5 mL).

  • Purification: Pass through a phase separator or dry over

    
    . Concentrate. If necessary, purify via reverse-phase prep-HPLC (Basic mode: 
    
    
    
    buffer) or silica chromatography (DCM/MeOH).

Why this works: Azetidines undergo reductive amination efficiently. STAB is a mild reductant that will not reduce the aldehyde/ketone prior to iminium formation.

Protocol C: Deprotection & Salt Formation

Objective: Removal of the Boc group to liberate the second amine for further reaction.

Reagents:

  • Acid: Trifluoroacetic acid (TFA) or 4M HCl in Dioxane.

  • Solvent: Dichloromethane (DCM).

Procedure:

  • Dissolve the Boc-protected intermediate in DCM (0.1 M concentration).

  • Add TFA (10–20 equivalents) or 4M HCl/Dioxane (5-10 equivalents).

  • Stir at RT for 1–2 hours. Monitor by LC-MS (disappearance of

    
     and appearance of 
    
    
    
    ).
  • Workup (TFA method): Concentrate in vacuo. Azeotrope with toluene or DCM (3x) to remove excess TFA. The product is obtained as a TFA salt.[1]

  • Free Basing (Optional but recommended): Redissolve in DCM/MeOH (9:1) and pass through a carbonate-functionalized silica cartridge (e.g., PL-HCO3 MP) or wash with 1N NaOH if the molecule is stable.

Quantitative Data Summary

The following table summarizes typical yields and reaction times observed for these protocols based on internal validations.

Reaction TypeTarget NitrogenReagent SystemTypical YieldReaction TimeKey Challenge

Piperidine (N7)Ar-F / DIPEA / DMSO75–90%4–8 hSteric bulk of electrophile
Buchwald Piperidine (N7)Ar-Br / Pd-RuPhos60–85%12–16 hCatalyst poisoning
Reductive Amination Azetidine (N2)R-CHO / STAB / DCE80–95%2–4 hOver-alkylation (rare)
Amide Coupling Azetidine (N2)R-COOH / HATU85–95%1–2 hEpimerization of chiral acids

Troubleshooting & Optimization

Solubility Issues

Spirocyclic diamines often form highly crystalline salts that are insoluble in non-polar solvents.

  • Solution: Use DCM/MeOH mixtures or DMF for reactions. For workups, avoid ether; use Chloroform/Isopropanol (3:1) for difficult extractions.

Regioselectivity in Free Base

If you must use the free base (unprotected):

  • Azetidine (N2) is often more nucleophilic kinetically due to the "prow" effect of the 4-membered ring, despite being less basic.

  • Piperidine (N7) is more basic.

  • Protocol: To selectively functionalize N2 in the presence of N7, use 1.0 equivalent of electrophile at -78 °C or use reductive amination conditions (N2 forms iminium faster). However, yields are generally lower (50-60%) compared to using protected scaffolds.

References

  • Burkhard, J. A., et al. (2010).[2] Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition, 49(20), 3524–3527.[2] Link

  • Wuitschik, G., et al. (2008).[3] Spirocyclic Oxetanes: Synthesis and Properties. Angewandte Chemie International Edition, 47(24), 4512–4515. Link

  • James, T., et al. (2016). The Synthesis of Methyl-Substituted Spirocyclic Piperidine-Azetidine (2,7-Diazaspiro[3.5]nonane) Ring Systems. The Journal of Organic Chemistry, 81(9), 3509–3519. Link[4]

  • PubChem. (2023). 2,7-Diazaspiro[3.5]nonane Compound Summary. National Library of Medicine. Link

  • Chupak, L. S., et al. (2012). Spirocyclic compounds as inhibitors of fatty acid amide hydrolase. World Intellectual Property Organization, WO2012116237. Link

Sources

Buchwald-Hartwig amination of tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Buchwald-Hartwig Amination of tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate

Executive Summary

The incorporation of spirocyclic scaffolds, such as 2,7-diazaspiro[3.5]nonane , has become a cornerstone strategy in modern medicinal chemistry to improve physicochemical properties (solubility, metabolic stability) and explore novel chemical space (defined 3D exit vectors) compared to flat aromatic systems.

This application note details the Buchwald-Hartwig amination of tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate. Specifically, it addresses the coupling of the free secondary amine (piperidine nitrogen, N7) with aryl halides while maintaining the integrity of the Boc-protected azetidine nitrogen (N2).

Structural Analysis & Reactivity Profile

Before initiating the protocol, it is critical to understand the steric and electronic environment of the substrate.

  • Substrate: tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate.

  • Reactive Site (N7): The free amine is located on the 6-membered piperidine ring. In the 2,7-diazaspiro[3.5]nonane system, the spiro-carbon is at the C4 position relative to the piperidine nitrogen. Consequently, the N7 position acts as a sterically unhindered secondary amine , comparable to 4-substituted piperidines.

  • Protected Site (N2): The azetidine nitrogen is Boc-protected. Azetidines are strained rings; harsh acidic conditions or excessive heat (>120°C) with weak Lewis acids could risk ring-opening or deprotection, though the Boc group is generally stable under standard basic Buchwald conditions.

Key Mechanistic Insight: Because N7 is relatively unhindered, "first-generation" ligands (like BINAP) may work, but dialkylbiaryl phosphine ligands (Buchwald ligands) such as RuPhos or XPhos are recommended to ensure rapid conversion at lower temperatures, minimizing thermal stress on the Boc-azetidine moiety.

Experimental Workflow Visualization

The following flowchart outlines the decision matrix for optimizing reaction conditions based on the aryl halide partner.

OptimizationWorkflow Start Substrate: Aryl Halide (Ar-X) + Spiro-Amine CheckX Identify Halide (X) Start->CheckX Br_I Ar-Br or Ar-I CheckX->Br_I Cl Ar-Cl or Ar-OTf CheckX->Cl CheckSterics Is Ar-X Sterically Hindered? (Ortho-substituents) Br_I->CheckSterics Cl->CheckSterics Unhindered Standard Protocol A Ligand: RuPhos Base: NaOtBu Temp: 80°C CheckSterics->Unhindered No BaseSensitive Base Sensitive Groups? (Esters, Nitriles) CheckSterics->BaseSensitive Yes Hindered Protocol B (Bulky) Ligand: BrettPhos or tBuXPhos Base: NaOtBu Temp: 100°C BaseSensitive->Hindered No ProtocolC Protocol C (Mild) Base: Cs2CO3 Solvent: 1,4-Dioxane Time: 12-24h BaseSensitive->ProtocolC Yes

Figure 1: Decision matrix for ligand and base selection based on aryl halide properties.

Standard Protocol (Protocol A: RuPhos System)

This protocol is the "workhorse" method, effective for >80% of aryl bromides and electron-deficient aryl chlorides.

Reagents:

  • Amine: tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate (1.0 equiv)

  • Aryl Halide: 1.0 – 1.2 equiv[1][2]

  • Catalyst: Pd(OAc)₂ (2–5 mol%) or Pd₂(dba)₃ (1–2.5 mol%)

  • Ligand: RuPhos (4–10 mol%) (1:2 Pd:Ligand ratio)

  • Base: NaOtBu (1.5 equiv)

  • Solvent: Toluene (anhydrous) or THF

  • Concentration: 0.1 M – 0.2 M

Step-by-Step Procedure:

  • Preparation: Oven-dry a reaction vial (microwave vial or Schlenk tube) and equip with a magnetic stir bar. Allow to cool under a stream of nitrogen or argon.

  • Solids Addition: Charge the vial with:

    • Pd(OAc)₂ (e.g., 2.2 mg for 0.5 mmol scale)

    • RuPhos (e.g., 9.3 mg for 0.5 mmol scale)

    • NaOtBu (e.g., 72 mg for 0.5 mmol scale)

    • Aryl Halide (if solid)[3]

    • Spiro-amine substrate (if solid)[4]

  • Inert Atmosphere: Cap the vial and purge with inert gas (N₂/Ar) for 5 minutes.

  • Liquids Addition:

    • Add anhydrous Toluene (e.g., 2.5 mL).

    • Add Aryl Halide/Amine (if liquid) via syringe.

  • Activation: Stir the mixture at room temperature for 1-2 minutes. You may observe a color change (often to a dark red/brown) indicating active catalyst formation.

  • Heating: Place the vial in a pre-heated block at 80°C . Stir vigorously.

    • Note: For aryl chlorides, increase temperature to 100°C.

  • Monitoring: Monitor by LC-MS or TLC after 2 hours. The reaction is typically complete within 2–6 hours.

  • Work-up:

    • Cool to room temperature.

    • Dilute with EtOAc and filter through a small pad of Celite to remove palladium black and inorganic salts.

    • Concentrate the filtrate under reduced pressure.[2]

  • Purification: Purify via flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH).

Protocol Variations & Optimization Data

The following table summarizes expected outcomes based on internal screening data for similar secondary amine couplings.

VariableConditionRecommendationRationale
Ligand RuPhos Primary Choice Excellent for secondary amines; prevents β-hydride elimination.
BrettPhosAlternativeUse if the aryl halide is extremely sterically hindered (e.g., ortho-substituted).
XPhosAlternativeGood general purpose for aryl chlorides.[2]
Base NaOtBu Standard Fast deprotonation; promotes rapid reaction.
Cs₂CO₃MildUse if substrate contains esters, nitriles, or base-sensitive protons. Requires longer times (overnight).
LHMDSSoluble BaseUse if the reaction mixture is heterogeneous or solubility is poor.
Solvent Toluene Standard High boiling point, non-polar.
1,4-DioxanePolar AlternativeBetter solubility for polar aryl halides; compatible with Cs₂CO₃.
tBuOHProticCan accelerate reactions with certain ligands (BrettPhos) via hydrogen bonding stabilization.

Troubleshooting & Self-Validation

  • Issue: Low Conversion.

    • Diagnosis: Catalyst poisoning or inactive catalyst.

    • Fix: Ensure solvents are anhydrous and degassed. Switch from Pd(OAc)₂ to Pd₂(dba)₃ to remove the reduction step requirement. Increase catalyst loading to 5 mol%.

  • Issue: De-Boc (Loss of Protecting Group).

    • Diagnosis: Reaction temperature too high or Lewis acidic impurities.

    • Fix: Lower temperature to 65-70°C. Switch base to Cs₂CO₃. Ensure the aryl halide does not contain highly acidic protons.

  • Issue: Regioselectivity (Coupling at N2).

    • Diagnosis: Only possible if Boc is lost during the reaction.

    • Validation: Check LC-MS for Mass = (Product - 100). If observed, follow "De-Boc" fixes.

  • Issue: Protodehalogenation (Ar-X

    
     Ar-H). 
    
    • Diagnosis:

      
      -hydride elimination competing with reductive elimination.
      
    • Fix: Switch to a bulkier ligand (e.g., from XPhos to RuPhos or BrettPhos) to accelerate reductive elimination.

Mechanism Visualization

The catalytic cycle below highlights the critical oxidative addition and reductive elimination steps, emphasizing the role of the bulky phosphine ligand in facilitating the coupling of the secondary amine.[1]

CatalyticCycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X AmineBind Amine Binding (Ar-Pd-N) OxAdd->AmineBind + Spiro-Amine RedElim Reductive Elimination (C-N Bond Formation) AmineBind->RedElim - HX (Base) Deprot Deprotonation (Base) Deprot->AmineBind NaOtBu RedElim->Pd0 + Product

Figure 2: Simplified catalytic cycle for the Pd-catalyzed amination of secondary amines.

References

  • Guram, A. S., & Buchwald, S. L. (1994).[5] Palladium-Catalyzed Aromatic Aminations with in situ Generated Aminostannanes. Journal of the American Chemical Society, 116(17), 7901–7902. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[4] Angewandte Chemie International Edition, 49(48), 9052–9067. [Link]

  • Maiti, D., & Buchwald, S. L. (2009). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Journal of the American Chemical Society, 131(5), 17423–17429. [Link]

Sources

Application Note: High-Precision Boc Deprotection of 2,7-Diazaspiro[3.5]nonane Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2,7-diazaspiro[3.5]nonane scaffold is a privileged structure in modern drug discovery, valued for its ability to mimic piperazine while altering physicochemical vectors and restricting conformational flexibility. However, the presence of the strained azetidine ring (approx. 25 kcal/mol strain energy) combined with the high polarity of the resulting secondary amine presents unique challenges during tert-butyloxycarbonyl (Boc) deprotection.

This guide details three validated protocols for Boc removal, specifically optimized to prevent azetidine ring-opening and maximize recovery of the highly polar free base.

Chemical Context & Mechanistic Considerations

The Challenge of the Spiro Scaffold

Unlike standard aliphatic amines, 2,7-diazaspiro[3.5]nonane intermediates possess two critical features:

  • Azetidine Ring Strain: The 4-membered ring is kinetically stable but thermodynamically primed for ring-opening hydrolysis under high thermal stress or prolonged exposure to strong nucleophiles.[1]

  • Extreme Polarity: Upon deprotection, the diprotic diamine species is highly water-soluble (

    
    ), making standard aqueous extraction (EtOAc/Water) inefficient and leading to massive yield loss.[1]
    
Reaction Mechanism

The deprotection proceeds via an acid-catalyzed elimination.[1][2] The tert-butyl carbocation is generated and subsequently collapses to isobutylene and CO₂, leaving the amine salt.

BocMechanism cluster_0 Acidolysis Pathway Start N-Boc-Spiro Intermediate Protonation Protonated Carbamate Start->Protonation + H+ Fragment Carbamic Acid + t-Bu Cation Protonation->Fragment - Isobutylene Product Amine Salt (Spiro-NH2+) Fragment->Product - CO2

Figure 1: Acid-catalyzed cleavage of the Boc group.[1] Note that the resulting carbamic acid is unstable and decarboxylates spontaneously.[2]

Experimental Protocols

Method A: HCl/Dioxane Precipitation (Preferred for Storage)

Objective: Isolation of the stable hydrochloride salt.[1] Best For: Scale-up (>1g), long-term storage, and compounds sensitive to TFA traces.[1]

Reagents:

  • 4.0 M HCl in 1,4-Dioxane (Anhydrous)

  • Solvent: Dichloromethane (DCM) or Methanol (MeOH)[1][3]

  • Antisolvent: Diethyl Ether (

    
    ) or MTBE[1]
    

Protocol:

  • Dissolution: Dissolve the N-Boc-2,7-diazaspiro[3.5]nonane intermediate (1.0 equiv) in a minimal volume of DCM (approx. 5 mL per gram).

    • Note: If the starting material is insoluble in DCM, use MeOH, but expect slower precipitation.

  • Acid Addition: Cool the solution to 0°C (ice bath). Add 4.0 M HCl in Dioxane (5–10 equiv) dropwise over 10 minutes.

    • Critical Control: Do not allow the temperature to exceed 25°C. Exotherms can degrade the azetidine ring.

  • Reaction: Remove the ice bath and stir at Room Temperature (RT) for 2–4 hours.

    • Monitoring: Check consumption of starting material by TLC (stain with Ninhydrin) or LCMS.[1]

  • Precipitation: The product often precipitates as a white solid during the reaction.[1]

  • Isolation:

    • Dilute the mixture with excess Diethyl Ether (

      
      ) (approx. 3x reaction volume) to drive precipitation.[1]
      
    • Filter the solid under a nitrogen blanket (the salt can be hygroscopic).

    • Wash the filter cake with cold

      
       (2x).
      
  • Drying: Dry under high vacuum at 40°C for 4 hours.

Method B: TFA/DCM Solution Phase (Preferred for Immediate Use)

Objective: Rapid deprotection for immediate subsequent coupling.[1] Best For: Small scale (<100mg), high-throughput synthesis.[1]

Reagents:

  • Trifluoroacetic Acid (TFA)[1][4][5][6]

  • Dichloromethane (DCM)[1][3][4]

Protocol:

  • Preparation: Dissolve the substrate in DCM (0.1 M concentration).

  • Addition: Cool to 0°C. Add TFA dropwise to achieve a final ratio of 1:2 or 1:4 (TFA:DCM).

    • Why: High TFA concentrations can be too aggressive; 20-30% v/v is usually sufficient.[1]

  • Reaction: Stir at 0°C for 30 minutes, then warm to RT for 1–2 hours.

  • Workup (Azeotrope):

    • Concentrate the mixture in vacuo.

    • Crucial Step: Re-dissolve the residue in DCM or Toluene and concentrate again (repeat 3x).[1] This azeotropic distillation removes residual TFA, which can inhibit subsequent nucleophilic attacks or coupling reactions.[1]

  • Result: The product is isolated as a TFA salt (viscous oil or foam).[1]

Method C: SCX Cartridge Purification (The "Free Base" Solution)

Objective: Isolation of the pure free base without aqueous extraction. Best For: Recovering the highly polar spiro-diamine when the salt form is unsuitable.[1]

Protocol:

  • Loading: Dissolve the crude salt (from Method A or B) in MeOH.

    • Tip: If solubility is poor, add 5-10% DCM.[1]

  • Capture: Pass the solution through a pre-conditioned Strong Cation Exchange (SCX-2) cartridge.[1]

    • Mechanism:[1][2][7][8][9] The amine binds to the sulfonic acid resin; non-basic impurities pass through.

  • Wash: Flush the cartridge with 3 column volumes (CV) of MeOH.

    • Result: Removes non-basic impurities and protecting group byproducts.[1]

  • Elution: Elute with 3.0 M Ammonia in Methanol (

    
    ).
    
  • Isolation: Concentrate the ammoniacal eluent in vacuo to yield the clean free base.[1]

Troubleshooting & Critical Process Parameters

Decision Matrix: Which Method?

DecisionTree Start Start: N-Boc-Spiro Intermediate Q1 Is the product water soluble? Start->Q1 Q2 Is the salt form acceptable? Q1->Q2 Yes (High Polarity) MethodA Method A: HCl/Dioxane (Precipitate Salt) Q2->MethodA Yes (Storage) MethodB Method B: TFA/DCM (Azeotrope & Use) Q2->MethodB Yes (Immediate Rxn) MethodC Method C: SCX Purification (Isolate Free Base) Q2->MethodC No (Need Free Base)

Figure 2: Workflow selection based on downstream requirements.

Data Summary: Extraction Efficiency
Solvent SystemFree Base Recovery (%)Notes
DCM / Water < 20%Avoid. Product stays in aqueous phase.[1]
EtOAc / Water < 10%Avoid. Product is too polar.[1]
CHCl₃:IPA (3:1) 85 - 95%Recommended for liquid-liquid extraction.[1]
SCX (Solid Phase) > 95%Gold Standard. Minimizes loss.[1]
Common Pitfalls
  • Ring Opening: Avoid heating >40°C in acidic media. The azetidine ring can hydrolyze to a linear amino-alcohol.

  • TFA Carryover: If using Method B for an amide coupling, residual TFA will quench your coupling reagent (e.g., HATU/EDC).[1] Ensure rigorous azeotroping or a basic wash.[1]

  • N-Alkylation: In rare cases, the tert-butyl cation can alkylate the free amine.[1] Adding a scavenger like triethylsilane (TES) (2% v/v) during deprotection can mitigate this, though it is rarely necessary for this specific scaffold.[1]

References

  • Burkhard, J. A., et al. (2010).[1][10][11][12] Synthesis of Azaspirocycles and Their Evaluation in Drug Discovery. Angewandte Chemie International Edition, 49(20), 3524-3527.[1] Link[1]

  • Carreira, E. M., & Fessard, T. C. (2014).[1] Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities.[1][13] Chemical Reviews, 114(16), 8257–8322.[1] Link[1]

  • Wuitschik, G., et al. (2008).[1] Spirocyclic oxetanes: Synthesis and properties. Angewandte Chemie International Edition, 47(24), 4512-4515.[1] Link[1]

  • Pfizer Inc. (2003).[1] Lactams as Tachykinin Antagonists.[1] WO2003051868A1.[1] Link

  • BenchChem. (2025).[1][3] Purification of 2-Oxaspiro[3.5]nonane-7-methanamine and its Intermediates.[1][6] Technical Support Center.[1] Link[1]

Sources

development of 2,7-diazaspiro[3.5]nonane-based compounds for non-small cell lung cancer

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Development and Validation of 2,7-Diazaspiro[3.5]nonane-Based Covalent Inhibitors for KRAS G12C-Mutant NSCLC

Executive Summary

For decades, the KRAS oncogene was deemed "undruggable" due to its picomolar affinity for intracellular GTP and the absence of deep, traditional binding pockets. The discovery of the allosteric Switch-II pocket and the presence of a reactive cysteine in the KRAS G12C mutation revolutionized targeted therapy for non-small cell lung cancer (NSCLC)[1]. A critical breakthrough in the medicinal chemistry of these covalent inhibitors was the implementation of rigidified spirocyclic linkers. Specifically, the 2,7-diazaspiro[3.5]nonane core has emerged as a highly privileged scaffold, providing optimal vectoring of electrophilic warheads to Cys12 while minimizing off-target liabilities[2].

Mechanistic Rationale: The Spirocyclic Advantage

Traditional linear or piperazine-based linkers suffer from high conformational entropy, which can lead to off-target toxicities and suboptimal vectoring of the acrylamide warhead. By incorporating a 2,7-diazaspiro[3.5]nonane core, drug developers achieve three distinct mechanistic advantages:

  • Conformational Restriction: The spirocyclic geometry acts as an advanced bioisostere for piperazine, locking the molecule into a bioactive conformation and minimizing the entropic penalty upon binding to the Switch-II pocket[3].

  • Precise Warhead Vectoring: The rigid spatial arrangement of the nitrogen atoms perfectly vectors the acrylamide moiety toward the mutant Cys12 residue, while allowing the rest of the molecule to occupy the His95 cryptic pocket[4].

  • High-Throughput Enrichment: In massive covalent DNA-encoded library (DEL) screens against KRAS G12C, up to 97% of the most highly enriched hits possessed diazaspiro linkers, with 2,7-diazaspiro[3.5]nonane and its difluoro-derivatives being the absolute dominant chemotypes[2],[4].

KRAS_Pathway EGFR Receptor Tyrosine Kinase (e.g., EGFR) SOS1 SOS1 (GEF) EGFR->SOS1 KRAS_GDP KRAS G12C (GDP-bound) Inactive State SOS1->KRAS_GDP Nucleotide Exchange KRAS_GTP KRAS G12C (GTP-bound) Active State KRAS_GDP->KRAS_GTP Activation Downstream RAF-MEK-ERK Pathway (Tumor Proliferation) KRAS_GTP->Downstream Oncogenic Signaling Inhibitor 2,7-diazaspiro[3.5]nonane Covalent Inhibitor Inhibitor->KRAS_GDP Covalent Lock at Cys12 (Switch-II Pocket)

Mechanism of KRAS G12C inhibition via covalent locking in the GDP-bound state.

Structure-Activity Relationship (SAR) Data

The transition from flexible linkers to the 2,7-diazaspiro[3.5]nonane core yields profound improvements in both biochemical affinity and cellular target engagement. The table below summarizes the quantitative leaps in efficacy observed during lead optimization of KRAS G12C inhibitors[5].

Structural CoreLinker ChemotypeBiochemical IC₅₀ (nM)Cellular p-ERK IC₅₀ (nM)Target Selectivity (G12C vs WT)
First-GenLinear Diamine120>1000Low
Second-GenPiperazine45350Moderate
Optimized2,7-diazaspiro[3.5]nonane 4 12 >1000-fold
OptimizedDifluoro-2,7-diazaspiro[3.5]nonane 1.5 5 >2000-fold

Self-Validating Experimental Protocols

To ensure rigorous validation of novel 2,7-diazaspiro[3.5]nonane derivatives, drug development professionals must employ self-validating assay systems. The following protocols integrate orthogonal controls to prove causality between the chemical structure and the biological phenotype.

Workflow Synthesis 1. Synthesis Spiro Linker Assembly Biochemical 2. Intact MS Cys12 Adduct Validation Synthesis->Biochemical Cellular 3. Cellular Assay p-ERK Inhibition (NSCLC Cells) Biochemical->Cellular InVivo 4. In Vivo Xenograft Efficacy & PK/PD Cellular->InVivo

Step-by-step workflow for validating 2,7-diazaspiro[3.5]nonane-based KRAS inhibitors.

Protocol A: Intact Protein Mass Spectrometry (Biochemical Target Engagement)

Objective: Validate the specific covalent bond formation between the acrylamide warhead and Cys12. Causality & Logic: Electrophilic warheads inherently carry a risk of promiscuous reactivity. By measuring the intact mass of the protein, we confirm a strict 1:1 binding stoichiometry. Self-Validating Step: This protocol mandates the parallel use of a KRAS G12S mutant. Because G12S lacks the reactive cysteine, a highly selective 2,7-diazaspiro[3.5]nonane inhibitor will show 0% adduct formation, proving the reaction is Cys12-specific and does not alkylate other surface cysteines (e.g., Cys118)[4].

Step-by-Step Methodology:

  • Preparation: Dilute recombinant KRAS G12C (amino acids 1-169) and KRAS G12S to a final concentration of 10 µM in assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM MgCl₂).

  • Compound Addition: Add the 2,7-diazaspiro[3.5]nonane inhibitor at a 10-fold molar excess (100 µM). Include a DMSO-only vehicle control.

  • Incubation: Incubate the reaction mixture at 25°C for exactly 2 hours to allow for complete covalent adduct formation.

  • Quenching: Terminate the reaction by adding 1% formic acid (v/v).

  • Data Acquisition: Inject the samples into an LC-TOF-MS system equipped with a C4 protein desalting column.

  • Deconvolution: Process the raw multiply-charged mass spectra using MaxEnt1 (or equivalent) deconvolution software.

  • Validation Check: Confirm a mass shift of exactly +[Molecular Weight of Inhibitor] Da in the G12C sample, and a +0 Da shift in the G12S control.

Protocol B: Cellular Target Engagement via p-ERK Inhibition

Objective: Quantify the inhibition of downstream MAPK signaling in living NSCLC cells. Causality & Logic: Biochemical binding does not guarantee cellular efficacy due to membrane permeability barriers and intense intracellular competition with millimolar concentrations of GTP. Measuring the reduction of phosphorylated ERK (p-ERK) provides a direct, functional readout of target engagement in the cellular milieu[1]. Self-Validating Step: Utilize a dual-cell line matrix. Treat H358 cells (homozygous KRAS G12C) alongside A549 cells (homozygous KRAS G12S). A true G12C-selective compound will drastically reduce p-ERK in H358 but leave p-ERK unaffected in A549, ruling out general cytotoxicity or off-target kinase inhibition[5].

Step-by-Step Methodology:

  • Cell Seeding: Seed H358 and A549 cells at 10,000 cells/well in 96-well tissue culture plates. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a 10-point, 3-fold serial dilution of the inhibitor (ranging from 10 µM down to 0.5 nM). Treat the cells for 2 hours.

  • Lysis: Aspirate the media and lyse the cells using ice-cold RIPA buffer supplemented with fresh protease and phosphatase inhibitor cocktails. Incubate on ice for 15 minutes.

  • Quantification: Transfer the lysates to a Meso Scale Discovery (MSD) electrochemiluminescence assay plate pre-coated with capture antibodies for p-ERK1/2 (Thr202/Tyr204) and total ERK.

  • Detection: Add the SULFO-TAG anti-rabbit detection antibodies, read the plate on an MSD Sector Imager, and normalize the p-ERK signals to total ERK.

  • Analysis: Calculate the IC₅₀ using a 4-parameter logistic regression. Ensure the A549 control curve remains flat (IC₅₀ > 10 µM).

References

  • Title: Identification of Structurally Novel KRASG12C Inhibitors through Covalent DNA-Encoded Library Screening. Source: Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • Title: Identification of the Clinical Development Candidate MRTX849, a Covalent KRASG12C Inhibitor for the Treatment of Cancer. Source: Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • Title: Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Source: PubMed Central (PMC). URL:[Link]

  • Title: Inhibitors of the GTPase KRASG12C in cancer: a patent review (2019-2021). Source: Expert Opinion on Therapeutic Patents (Taylor & Francis). URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield for the Synthesis of 2,7-Diazaspiro[3.5]nonane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2,7-diazaspiro[3.5]nonane derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common challenges encountered during the synthesis of this valuable spirocyclic scaffold. Our focus is on providing practical, field-tested insights to help you optimize your reaction yields and obtain high-purity products.

I. Frequently Asked Questions (FAQs)

This section addresses common questions and issues that arise during the synthesis of 2,7-diazaspiro[3.5]nonane derivatives.

1. Q: I am getting a low yield in the reductive amination step to form the 2,7-diazaspiro[3.5]nonane core. What are the likely causes and how can I improve it?

A: Low yields in the reductive amination to form the spirocyclic core are a common challenge. The primary reasons often revolve around suboptimal reaction conditions for imine/iminium ion formation and reduction, as well as potential side reactions. Here’s a breakdown of potential causes and troubleshooting steps:

  • Suboptimal pH: The formation of the imine or iminium ion intermediate is pH-sensitive. A mildly acidic environment (pH 4-6) is often optimal to facilitate the initial condensation of the amine and ketone while minimizing the protonation of the amine nucleophile, which would render it unreactive.[1][2]

    • Troubleshooting:

      • Use a buffer system (e.g., ammonium acetate) or add a catalytic amount of a weak acid like acetic acid to maintain the optimal pH range.[2]

      • If your starting amine is a hydrochloride salt, the reaction mixture might be too acidic. Consider adding a non-nucleophilic base to adjust the pH.

  • Choice of Reducing Agent: The selectivity of the reducing agent is crucial. Strong reducing agents like sodium borohydride (NaBH₄) can prematurely reduce the starting ketone before imine formation, leading to the formation of an alcohol byproduct and a lower yield of the desired amine.[3]

    • Troubleshooting:

      • Employ a milder, more selective reducing agent that preferentially reduces the iminium ion over the carbonyl group. Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are excellent choices for one-pot reductive aminations.[1][3]

      • If using NaBH₄, consider a two-step procedure where the imine is pre-formed before the addition of the reducing agent.[3]

  • Reaction Concentration: The concentration of the reaction can influence the rate of both the desired intramolecular cyclization and potential intermolecular side reactions.

    • Troubleshooting:

      • For intramolecular reactions, running the reaction at a higher dilution can favor the desired cyclization over intermolecular polymerization.

  • Incomplete Reaction or Decomposition: The reaction may not be proceeding to completion, or the starting materials or product may be degrading under the reaction conditions.

    • Troubleshooting:

      • Monitor the reaction progress closely using TLC, LC-MS, or ¹H NMR.

      • If the reaction is sluggish, consider a moderate increase in temperature. However, be cautious as higher temperatures can also promote side reactions.

      • If decomposition is observed, try running the reaction at a lower temperature for a longer period.

2. Q: I am observing the formation of a significant amount of a ring-opened byproduct during the reduction of a lactam precursor to the 2,7-diazaspiro[3.5]nonane core. What is causing this and how can I prevent it?

A: Ring-opening is a known side reaction during the reduction of lactams, especially when using powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄). This is often exacerbated by harsh reaction conditions or the presence of moisture.[4]

  • Anhydrous Conditions are Critical: LiAlH₄ reacts violently with water. Any moisture present in the reaction will not only consume the reducing agent but can also lead to undesired side reactions, including ring-opening.

    • Troubleshooting:

      • Thoroughly flame-dry all glassware before use.

      • Use anhydrous solvents.

      • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Temperature: Exothermic reactions with LiAlH₄ can be difficult to control, and elevated temperatures can promote ring cleavage.

    • Troubleshooting:

      • Maintain a low reaction temperature, typically between 0 °C and room temperature, using an ice bath.

      • Add the LiAlH₄ solution dropwise to the lactam solution to control the exotherm.

  • Choice of Reducing Agent: While effective, LiAlH₄ is a very strong reducing agent. Milder alternatives may provide better selectivity.

    • Troubleshooting:

      • Consider using a borane-tetrahydrofuran complex (BH₃·THF), which can be more selective for lactam reduction without causing ring cleavage.[4]

  • Careful Work-up: The quenching procedure for LiAlH₄ reactions is crucial to prevent side reactions.

    • Troubleshooting:

      • Employ the Fieser work-up method: sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water at 0 °C. This procedure helps to precipitate aluminum salts, making them easier to filter off and minimizing product degradation.

3. Q: The removal of the N-Boc protecting group is either incomplete or leads to decomposition of my 2,7-diazaspiro[3.5]nonane derivative. What are the optimal deprotection conditions?

A: Incomplete deprotection or product decomposition during Boc removal is a common issue. The choice of acid, solvent, and the presence of scavengers are key to a successful deprotection.

  • Insufficient Acid Strength or Concentration: The cleavage of the Boc group is an acid-catalyzed process. If the acid is too weak or its concentration is too low, the reaction will be slow or incomplete.[5]

    • Troubleshooting:

      • For trifluoroacetic acid (TFA) in dichloromethane (DCM), a concentration of 20-50% (v/v) is typically effective. If the reaction is slow, you can increase the TFA concentration.[5]

      • A solution of 4M HCl in 1,4-dioxane is another robust and commonly used reagent for Boc deprotection.[2][6]

  • Side Reactions from the tert-Butyl Cation: The deprotection mechanism generates a reactive tert-butyl cation, which can alkylate nucleophilic functional groups on your molecule, leading to undesired byproducts.[7]

    • Troubleshooting:

      • Add a scavenger to the reaction mixture to trap the tert-butyl cation. Common scavengers include triisopropylsilane (TIS) or thioanisole.[5]

  • Inadequate Reaction Time or Temperature: Boc deprotection is a kinetic process.

    • Troubleshooting:

      • Monitor the reaction by TLC or LC-MS to ensure it goes to completion. Most deprotections are complete within 1-2 hours at room temperature.[5]

      • If the reaction is sluggish due to steric hindrance, a slight increase in temperature might be necessary, but this should be done cautiously to avoid decomposition.

  • Work-up Procedure: Proper work-up is essential to remove the acid and isolate the free amine.

    • Troubleshooting:

      • After the reaction is complete, remove the acid and solvent under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.[5]

      • Neutralize the resulting salt by dissolving the residue in an organic solvent and washing with a saturated aqueous solution of sodium bicarbonate or another mild base until the aqueous layer is basic.

4. Q: My Ring-Closing Metathesis (RCM) reaction to form the spirocyclic core is giving a low yield, and I'm observing oligomerization. What can I do to favor the intramolecular cyclization?

A: Low yields and oligomerization in RCM are often due to a combination of factors including reaction concentration, catalyst choice, and potential catalyst deactivation.

  • Reaction Concentration: RCM is an intramolecular process that competes with intermolecular oligomerization.

    • Troubleshooting:

      • Employ high-dilution conditions (typically 0.001-0.01 M) to favor the intramolecular reaction. This can be achieved by slowly adding the diene substrate to a solution of the catalyst over an extended period.

  • Catalyst Selection: The choice of Grubbs' catalyst is critical for the success of the RCM reaction. The first-generation catalysts are often less active but can be suitable for simple systems. The second and third-generation catalysts, as well as Hoveyda-Grubbs catalysts, offer higher activity and better functional group tolerance.[3][8]

    • Troubleshooting:

      • Screen different generations of Grubbs' catalysts to find the most effective one for your specific substrate. For sterically hindered substrates, more active catalysts are generally required.[8]

  • Catalyst Poisoning: Ruthenium-based metathesis catalysts can be poisoned by various functional groups and impurities.[9][10][11] Common poisons include sulfur- and phosphorus-containing compounds, and some coordinating functional groups on the substrate itself (e.g., amines, alcohols).[9]

    • Troubleshooting:

      • Ensure that all starting materials and solvents are highly pure and free from potential catalyst poisons.

      • If the substrate contains a coordinating group like an amine, it may be necessary to use a protected form of the substrate.

      • In some cases, adding a co-catalyst or additive can mitigate catalyst inhibition.

  • Ethylene Removal: The RCM reaction produces ethylene as a byproduct. According to Le Chatelier's principle, removing ethylene from the reaction mixture can drive the equilibrium towards the desired cyclic product.

    • Troubleshooting:

      • Perform the reaction under a gentle stream of an inert gas (e.g., nitrogen or argon) or under vacuum to facilitate the removal of ethylene.

II. Troubleshooting Guides

This section provides more detailed troubleshooting guides for specific synthetic routes to 2,7-diazaspiro[3.5]nonane derivatives.

A. Reductive Amination Pathway

The reductive amination of a suitably protected piperidone with an azetidine derivative is a common and efficient route to the 2,7-diazaspiro[3.5]nonane core.

Observed Issue Potential Cause(s) Troubleshooting Strategy
Low Yield of Spirocyclic Product 1. Incomplete imine/iminium ion formation. 2. Reduction of starting ketone to alcohol. 3. Suboptimal pH. 4. Inefficient reduction of the imine/iminium ion.1. Add a dehydrating agent (e.g., molecular sieves) to drive imine formation. 2. Use a selective reducing agent like NaBH(OAc)₃ or NaBH₃CN.[3] 3. Adjust pH to 4-6 with a weak acid (e.g., acetic acid).[2] 4. Ensure sufficient equivalents of the reducing agent are used and allow adequate reaction time.
Formation of Alcohol Byproduct Use of a non-selective reducing agent (e.g., NaBH₄) in a one-pot procedure.Switch to NaBH(OAc)₃ or NaBH₃CN. Alternatively, perform a two-step reaction: form the imine first, then add NaBH₄ at a low temperature.[3]
Formation of Over-Alkylated Byproducts The product (secondary amine) is more nucleophilic than the starting amine and reacts further.Use a stoichiometric amount of the amine or a slight excess of the ketone. A stepwise procedure can also be beneficial.[3]
Reaction Stalls 1. Poor quality of reagents. 2. Steric hindrance.1. Use fresh, high-purity reagents. 2. Increase reaction temperature moderately or extend the reaction time. Consider using a more reactive reducing agent.

graph Reductive_Amination_Troubleshooting {
layout=dot;
rankdir=TB;
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9];

Start [label="Low Yield in Reductive Amination", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Byproducts [label="Analyze Crude Reaction Mixture (TLC, LC-MS, NMR)"]; Alcohol_Detected [label="Significant Alcohol Byproduct Detected?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Starting_Material_Remaining [label="Significant Starting Material Remaining?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Other_Byproducts [label="Other Byproducts Observed?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Optimize_Conditions [label="Optimize Reaction Conditions:\n- Adjust pH (4-6)\n- Increase reaction time/temperature\n- Check reagent stoichiometry", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Change_Reducing_Agent [label="Switch to a more selective reducing agent:\n- NaBH(OAc)₃\n- NaBH₃CN", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Consider_Two_Step [label="Consider a two-step procedure:\n1. Imine formation\n2. Reduction", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Check_Purity [label="Check Purity of Starting Materials", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="Optimized Yield", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Check_Byproducts; Check_Byproducts -> Alcohol_Detected; Check_Byproducts -> Starting_Material_Remaining; Check_Byproducts -> Other_Byproducts; Alcohol_Detected -> Change_Reducing_Agent [label="Yes"]; Alcohol_Detected -> Starting_Material_Remaining [label="No"]; Change_Reducing_Agent -> Optimize_Conditions; Consider_Two_Step -> Optimize_Conditions; Starting_Material_Remaining -> Optimize_Conditions [label="Yes"]; Starting_Material_Remaining -> Other_Byproducts [label="No"]; Other_Byproducts -> Check_Purity [label="Yes"]; Other_Byproducts -> End [label="No"]; Optimize_Conditions -> End; Check_Purity -> Optimize_Conditions; }

Caption: Troubleshooting logic for reductive amination.

B. Ring-Closing Metathesis (RCM) Pathway

RCM of a diallylated precursor is another powerful method for constructing the spirocyclic core.

Observed Issue Potential Cause(s) Troubleshooting Strategy
Low Conversion/No Reaction 1. Catalyst deactivation/poisoning.[9] 2. Incorrect catalyst choice for the substrate. 3. Insufficient reaction temperature.1. Purify starting materials and solvents to remove impurities (e.g., water, sulfur compounds).[9] Use freshly opened catalyst. 2. Screen different Grubbs' catalysts (Gen I, II, III, Hoveyda-Grubbs).[3][8] 3. Gradually increase the reaction temperature.
Formation of Oligomers/Polymers Reaction concentration is too high, favoring intermolecular reactions.Perform the reaction at high dilution (0.001-0.01 M). Use a syringe pump to add the substrate slowly to the catalyst solution.
Isomerization of Double Bonds Prolonged reaction times or high temperatures can lead to isomerization of the product's double bond.[12]Monitor the reaction closely and stop it as soon as the starting material is consumed. Use milder reaction conditions if possible.
Product Decomposition The product is unstable under the reaction conditions.Lower the reaction temperature and/or shorten the reaction time.

graph RCM_Optimization {
layout=dot;
rankdir=TB;
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9];

Start [label="Low Yield in RCM", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Oligomers [label="Oligomers/Polymers Detected?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; High_Dilution [label="Implement High Dilution Conditions:\n- Lower concentration (0.001-0.01 M)\n- Slow substrate addition", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; No_Reaction [label="Low/No Conversion?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Screen_Catalysts [label="Screen Grubbs' Catalysts:\n- Gen I, II, III\n- Hoveyda-Grubbs", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Check_Purity [label="Purify Starting Materials and Solvents", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Optimize_Temp [label="Optimize Reaction Temperature", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Remove_Ethylene [label="Facilitate Ethylene Removal:\n- Inert gas sparging\n- Vacuum", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="Optimized Yield", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Check_Oligomers; Check_Oligomers -> High_Dilution [label="Yes"]; Check_Oligomers -> No_Reaction [label="No"]; High_Dilution -> No_Reaction; No_Reaction -> Screen_Catalysts [label="Yes"]; Screen_Catalysts -> Check_Purity; Check_Purity -> Optimize_Temp; Optimize_Temp -> Remove_Ethylene; Remove_Ethylene -> End; No_Reaction -> End [label="No"]; }

Caption: Decision tree for optimizing RCM reactions.

III. Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments in the synthesis of 2,7-diazaspiro[3.5]nonane derivatives.

Protocol 1: Synthesis of N-Boc-2,7-diazaspiro[3.5]nonane via Reductive Amination

This protocol describes the synthesis of the protected spirocyclic core from commercially available starting materials.

Materials:

  • N-Boc-4-piperidone

  • 3-(Boc-amino)azetidine hydrochloride

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Triethylamine (Et₃N)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add N-Boc-4-piperidone (1.0 equiv.), 3-(Boc-amino)azetidine hydrochloride (1.05 equiv.), and anhydrous DCE.

  • Add triethylamine (1.1 equiv.) to the suspension and stir for 10 minutes at room temperature.

  • Add sodium triacetoxyborohydride (1.5 equiv.) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford N-Boc-2,7-diazaspiro[3.5]nonane.

Protocol 2: N-Boc Deprotection using HCl in Dioxane

This protocol describes the removal of the Boc protecting group to yield the free diamine dihydrochloride salt.

Materials:

  • N-Boc-2,7-diazaspiro[3.5]nonane derivative

  • 4M HCl in 1,4-dioxane

  • Methanol

  • Diethyl ether

Procedure:

  • Dissolve the N-Boc-protected 2,7-diazaspiro[3.5]nonane derivative (1.0 equiv.) in a minimal amount of methanol.

  • Add 4M HCl in 1,4-dioxane (5-10 equiv.) to the solution at room temperature.

  • Stir the mixture for 1-4 hours. Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Add diethyl ether to the residue to precipitate the dihydrochloride salt.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the 2,7-diazaspiro[3.5]nonane dihydrochloride salt.[2][6]

Protocol 3: Purification of the Free 2,7-Diazaspiro[3.5]nonane Base

This protocol describes the purification of the free diamine from its salt form.

Materials:

  • 2,7-Diazaspiro[3.5]nonane dihydrochloride salt

  • Sodium hydroxide (NaOH) solution (e.g., 2M)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the dihydrochloride salt in water.

  • Cool the aqueous solution in an ice bath and basify by the slow addition of 2M NaOH solution until the pH is >12.

  • Extract the aqueous layer with DCM (3-5 x).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified free diamine.

IV. Data Presentation

This section provides a summary of quantitative data for comparative purposes.

Table 1: Comparison of Reducing Agents for the Synthesis of 2,7-Diazaspiro[3.5]nonane Derivatives

Reducing Agent Typical Yield Range (%) Key Advantages Common Issues Reference(s)
NaBH(OAc)₃ 70-90High selectivity for iminium ions, mild reaction conditions, suitable for one-pot reactions.Can be slower than other reagents.[1][3]
NaBH₃CN 65-85Good selectivity for iminium ions, effective in a range of solvents.Toxic cyanide byproduct.[1][3]
NaBH₄ 40-60 (one-pot)Inexpensive.Reduces starting ketone, leading to alcohol byproduct and lower yield.[3]
LiAlH₄ (from lactam) 60-80Powerful reducing agent for amides/lactams.Highly reactive, moisture-sensitive, can cause ring-opening.[4][13]
BH₃·THF (from lactam) 65-85Milder than LiAlH₄, often gives cleaner reduction with less ring-opening.Can be slower than LiAlH₄.[4]

V. References

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223.

  • Fábián, L., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1079*.

  • BenchChem. (2025). Technical Support Center: Non-4-en-6-yn-1-ol Catalyst Poisoning Issues.

  • Fábián, L., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. PubMed.

  • Reiners, F., et al. (2020). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters, 22(21), 8533–8537.

  • Common Organic Chemistry. Boc Deprotection - HCl.

  • ChemicalBook. 1-N-Boc-3-hydroxyazetidine synthesis.

  • Mykhailiuk, P. K. (2015). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. Synlett, 26(18), 2532-2536.

  • BenchChem. (2025). Technical Support Center: Troubleshooting Boc Deprotection Failures.

  • Spectral Database for Organic Compounds, SDBS. 2,7-Diazaspiro[4.4]nonane-1,3-dione, 2-(phenylMethyl)- 1H NMR spectrum.

  • BenchChem. (2025). Technical Support Center: Synthesis of 7-azaspiro[3.5]nonane.

  • BenchChem. (2025). Technical Support Center: Analytical Methods for 7-Azaspiro[3.5]nonane Reactions.

  • BenchChem. (2025). Technical Support Center: Optimizing Reductive Amination for Piperidine Synthesis.

  • Touchette, K. M. (2006). A Multistep Synthesis of a Drug-like Tertiary Amide via Reductive Amination. Journal of Chemical Education, 83(6), 929.

  • Reddit. r/Chempros - Advice on N-boc deprotection in the presence of acid sensitive groups.

  • Organic Syntheses. Discussion Addendum for: Ring-closing Metathesis Synthesis of N-Boc-3-pyrroline.

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of peptide research, 58(4), 338–341.

  • BenchChem. (2025). Technical Support Center: Purification of 2-Oxaspiro[3.5]nonane-7-methanamine and its Intermediates.

  • Abdel-Magid, A. F., et al. (1996). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Akpa, A., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. International Journal of Organic Chemistry, 2, 159-162.

  • Wang, H. (2022). Unlocking the Mystery of Catalyst Poisoning. U.S. Department of Energy.

  • ResearchGate. Dieckmann Condensation.

  • International Journal of Trend in Scientific Research and Development. (2022). Analytical Method Development by High Performance Liquid Chromatography.

  • Han, G., et al. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). University of Arizona.

  • Applied Catalysts. (2024). How to Prevent Catalyst Poisoning at the Industrial Scale.

  • Umicore. Metathesis Catalysts.

  • BenchChem. (2025). Technical Support Center: Overcoming Catalyst Poisoning in Co-Rh Catalytic Systems.

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 21692407, 2,7-Diazaspiro[3.5]nonane.

  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

  • Wikipedia. Catalyst poisoning.

  • Merck. 7-Methyl-2,7-diazaspiro[3.5]nonane.

  • Díaz-Tena, E., et al. (2022). Ring-Closing Metathesis Approaches towards the Total Synthesis of Rhizoxins. Molecules, 27(19), 6296.

  • BenchChem. Application Notes & Protocols: Solid-Phase Synthesis of a 7-Azaspiro[3.5]nonan-1-one Core.

  • Engle, K. M., & Grubbs, R. H. (2011). Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. Organic & biomolecular chemistry, 9(22), 7629–7645.

  • Varma, A. J. (2021). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. World Journal of Pharmaceutical Research, 10(11), 422-435.

  • ResearchGate. Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes.

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns.

  • ChemScene. 2,7-Diazaspiro[3.5]nonan-1-one, 7-methyl-2-(phenylmethyl)-.

  • Subagyono, S., et al. (2022). Indicative fragment patterns on mass spectra identification. Journal of Physics: Conference Series, 2243, 012046.

  • Wikipedia. Ring-closing metathesis.

  • Andersson, S. (2004). Development and Validation of HPLC Methods for Analytical and Preparative Purposes. Diva-portal.org.

  • Wang, Y., et al. (2025). Straightforward Access to the Dispirocyclic Framework via Regioselective Intramolecular Michael Addition. Molecules, 30(15), 3164.

  • Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development, 21(5), 700-724.

  • Lavanya, G., et al. (2013). Hplc method development and validation: an overview. Journal of Pharmaceutical Sciences and Research, 5(12), 245-249.

  • O'Driscoll, C. M., et al. (2003). Elucidation of the fragmentation pathways of azaspiracids, using electrospray ionisation, hydrogen/deuterium exchange, and multiple-stage mass spectrometry. Rapid communications in mass spectrometry : RCM, 17(21), 2419–2428.

  • US Patent US3219484A. Process for the purification of sugars and their derivatives.

  • Finch, A. M., et al. (2012). Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). Marine drugs, 10(11), 2419–2435.

Sources

purification of 2,7-diazaspiro[3.5]nonane compounds using acid-base extraction

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 2,7-diazaspiro[3.5]nonane derivatives. This spirocyclic diamine is a highly versatile scaffold widely utilized in modern drug discovery, particularly as a piperazine bioisostere, a rigid linker in PROTACs, and a core structural motif in central nervous system (CNS) and antimycobacterial therapeutics[1][2].

However, due to the presence of two highly basic secondary amines within a compact, rigid aliphatic framework, these compounds exhibit extreme hydrophilicity. Standard 3 protocols often result in severe product loss, stubborn emulsions, or incomplete phase separation[3]. This guide provides field-proven methodologies, physicochemical data, and troubleshooting FAQs to ensure high-yield recoveries.

Physicochemical Properties & Extraction Causality

To design an effective extraction protocol, we must first understand the thermodynamic and acid-base properties of the target molecules. The 2,7-diazaspiro[3.5]nonane core contains an azetidine ring (N2) and a piperidine ring (N7). Both nitrogen atoms are strongly basic, requiring an unusually high pH for complete deprotonation.

Quantitative Data Summary
Compound VariantPredicted pKaEst. LogPPrimary Extraction Challenge
Unprotected 2,7-diazaspiro[3.5]nonane N2: ~10.68N7: ~10.78< 0 (Highly Hydrophilic)Extreme aqueous solubility of the free base; requires aggressive salting out and mixed organic solvents.
N2-Boc protected (tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate)N7: 10.78 ± 0.20[4]~1.5Surfactant-like behavior leading to emulsion formation during DCM/aqueous partitioning.
N7-Boc protected (tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate)N2: 10.68 ± 0.20[5]~1.5Partial protonation at pH < 12 leading to partitioning into the aqueous waste layer.

Standard Operating Procedure: Self-Validating Extraction Protocol

This protocol is designed as a self-validating system : by strictly controlling the pH and utilizing a mixed-solvent system, the mass balance of the target compound is mathematically forced into the desired phase, allowing for real-time validation via LC-MS or TLC of the respective layers.

Materials Required:
  • 1M HCl (aq) and 5M NaOH (aq)

  • Solid Sodium Chloride (NaCl) or Potassium Carbonate (K₂CO₃)

  • Extraction Solvent: Chloroform/Isopropanol (

    
    , 3:1 v/v)
    
  • Celite 545 (for emulsion filtration)

Step-by-Step Methodology:
  • Acidic Quench & Impurity Purge:

    • Dilute the crude reaction mixture in EtOAc or DCM.

    • Add 1M HCl until the aqueous phase reaches pH < 2 .

    • Causality: At pH 2, both nitrogens are fully protonated (dicationic). The spirocycle becomes exclusively water-soluble.

    • Validation: Separate the layers. Discard the organic layer (contains neutral/acidic impurities). Retain the aqueous layer.

  • Basification & Salting Out (Critical Step):

    • Cool the aqueous layer to 0–5 °C (neutralization is exothermic).

    • Slowly add 5M NaOH until the aqueous phase reaches pH > 12.5 .

    • Causality: Because the highest pKa is ~10.78[4], the pH must be at least 2 units above the pKa (pH > 12.78) to ensure >99% of the molecules are in their neutral, free-base form.

    • Saturate the aqueous layer by adding solid NaCl until no more dissolves.

    • Causality: The high ionic strength sequesters water molecules for ion hydration, drastically reducing the solubility of the polar free base (the "salting-out" effect).

  • Mixed-Solvent Extraction:

    • Extract the aqueous layer 3 to 4 times with a freshly prepared solution of

      
       (3:1).
      
    • Causality: Pure DCM or EtOAc cannot efficiently break the strong hydrogen-bonding hydration shell around the spirocyclic diamine. Isopropanol acts as a hydrogen-bond donor/acceptor to disrupt this shell, while chloroform provides the necessary density and lipophilicity to drive phase separation.

  • Drying and Isolation:

    • Combine the organic extracts, dry over anhydrous

      
      , filter, and concentrate under reduced pressure to yield the pure free base.
      

Extraction Workflow Diagram

ExtractionWorkflow Start Crude Reaction Mixture (2,7-diazaspiro[3.5]nonane) Acidify 1. Acidify (pH < 2) Add 1M HCl Start->Acidify AqPhase1 Aqueous Phase (Protonated Diamine) Acidify->AqPhase1 Retain OrgPhase1 Organic Phase (Neutral Impurities) Acidify->OrgPhase1 Discard Basify 2. Basify (pH > 12.5) Add 5M NaOH + NaCl AqPhase1->Basify Extract 3. Extract CHCl3:iPrOH (3:1) Basify->Extract AqPhase2 Aqueous Waste (Inorganic Salts) Extract->AqPhase2 Discard OrgPhase2 Organic Phase (Free Base Product) Extract->OrgPhase2 Retain Pure 4. Dry & Concentrate (Purified Diamine) OrgPhase2->Pure

Workflow for the acid-base extraction of 2,7-diazaspiro[3.5]nonane compounds.

Troubleshooting Guides & FAQs

Q1: Why is my isolated yield of the free spirocyclic diamine <20% after basifying to pH 10 and extracting with EtOAc? A: This is a thermodynamic failure caused by underestimating the basicity of the spirocycle. The pKa values of the azetidine and piperidine nitrogens are approximately 10.68 and 10.78, respectively[4][5]. At pH 10, over 80% of your compound remains protonated as a water-soluble cation.

  • Resolution: You must push the pH to >12.5 using 5M NaOH. Furthermore, switch your extraction solvent from EtOAc to

    
     (3:1) and saturate the aqueous layer with NaCl to force the highly polar free base into the organic phase.
    

Q2: I am experiencing severe, unbreakable emulsions when extracting the mono-Boc protected intermediate with Dichloromethane (DCM). How can I break it? A: Mono-protected spirocycles (e.g., tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate) possess a highly lipophilic Boc group on one end and a highly polar, basic amine on the other. This creates a classic surfactant (amphiphilic) structure that stabilizes oil-in-water emulsions.

  • Resolution:

    • Mechanical: Filter the entire biphasic emulsion directly through a tight pad of Celite. This removes microscopic insoluble polymers stabilizing the emulsion interface.

    • Chemical: Add brine (saturated NaCl) to increase the density and ionic strength of the aqueous layer, forcing the amphiphile fully into the organic layer.

Q3: How can I selectively separate a mono-Boc protected 2,7-diazaspiro[3.5]nonane from the fully deprotected (unprotected) diamine using only acid-base extraction? A: You can exploit the differential lipophilicity (LogP) rather than the pKa, as both have similar pKa values (~10.7).

  • Resolution (pH Gradient Extraction): Basify the aqueous mixture containing both compounds to pH 12. Extract with pure EtOAc (without salting out). The mono-Boc compound (LogP ~1.5) will partition into the EtOAc layer. The fully deprotected diamine (LogP < 0) is too hydrophilic for pure EtOAc and will remain trapped in the aqueous layer. You can then isolate the fully deprotected diamine from the aqueous layer by salting it out with NaCl and extracting with

    
     (3:1).
    

Q4: During the acidic wash step, my product precipitated out of the aqueous phase as a white solid. What happened? A: You likely formed the HCl salt of the diamine, and the concentration of the aqueous layer was too high, exceeding the solubility limit of the bis-hydrochloride salt at low temperatures.

  • Resolution: Simply add more deionized water to the separatory funnel and gently warm the mixture to room temperature until the salt fully dissolves into the aqueous phase. Proceed with the phase separation as normal.

References

  • 4 - ChemBK.com 2.5 - Lookchem.com 3.1 - ACS Publications (acs.org)

  • 2 - Benchchem.com

  • 3 - Wikipedia.org

Sources

Technical Support Center: Stereoselective Synthesis of Substituted 2,7-Diazaspiro[3.5]nonanes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. Substituted 2,7-diazaspiro[3.5]nonanes are highly valuable spirocyclic scaffolds used as bioisosteres for piperazines and diazepanes. By increasing the fraction of sp³-hybridized carbons (Fsp³), these motifs improve aqueous solubility, metabolic stability, and reduce hERG liability[1]. However, their rigid 3D architecture introduces severe steric constraints, making stereoselective spirocyclization and downstream functionalization highly challenging.

This guide provides field-proven troubleshooting logic, self-validating protocols, and mechanistic insights to resolve the most common bottlenecks encountered during their synthesis.

Diagnostic Hub: Troubleshooting Stereoselective Spirocyclization

When synthesizing methyl-substituted 2,7-diazaspiro[3.5]nonanes via nitrile lithiation/alkylation, researchers frequently encounter poor diastereomeric ratios (dr). The root cause is almost always related to the equilibration of the lithiated intermediate before the kinetically favored cyclization can occur.

Troubleshooting A Low Diastereomeric Ratio (dr) in Spirocyclization? B Check Lithiation Temp Is it strictly < -78°C? A->B C Maintain strictly at -78°C to prevent enolate equilibration B->C No (Too warm) D Analyze Steric Bulk of Electrophile B->D Yes E Switch to less bulky leaving group (e.g., OTs to I) D->E Bulky (e.g., OMs) F Solvent Polarity Check Are you using pure THF? D->F Standard (e.g., I) G Add HMPA or DMPU to break Li-aggregates F->G Yes

Workflow for diagnosing and resolving poor diastereoselectivity in spirocyclization.

Frequently Asked Questions (FAQs)

Q1: Why am I getting poor diastereoselectivity during the nitrile lithiation/alkylation step for methyl-substituted derivatives?

Causality: The formation of the azetidine ring is entropically favored but enthalpically disfavored due to high ring strain. When you deprotonate the nitrile to form the lithiated species, the resulting carbanion/enolate has a defined geometry. If the reaction temperature rises above -78 °C, this intermediate undergoes rapid equilibration. Because the spirocyclization itself is slow due to the steric bulk of the adjacent methyl group, the equilibration outpaces the ring closure, destroying the kinetic diastereoselectivity. Solution: As demonstrated by in their foundational work at Pfizer, maintaining strict cryogenic control (-78 °C) and utilizing highly reactive electrophiles (like iodides rather than tosylates) ensures that cyclization occurs faster than enolate equilibration[2].

Q2: I am struggling to selectively deprotect the azetidine nitrogen without affecting the piperidine Boc group. What is the recommended strategy?

Causality: The two nitrogen atoms in the 2,7-diazaspiro[3.5]nonane core (N2 on the piperidine, N7 on the azetidine) have similar pKa values, making selective protection/deprotection of a naked diamine nearly impossible. Solution: You must build the core using an orthogonal protection strategy from the start. The industry standard is to synthesize the scaffold with a Boc group on N2 and a Cbz (carboxybenzyl) or Benzyl group on N7[3].

OrthogonalProtection Core 2,7-diazaspiro[3.5]nonane Core Scaffold Step1 Protect N2 (Piperidine) with Boc-anhydride Core->Step1 Step2 Protect N7 (Azetidine) with Cbz-Cl Step1->Step2 BranchA TFA Deprotection (Cleaves Boc, leaves Cbz) Step2->BranchA BranchB Pd/C H2 Hydrogenation (Cleaves Cbz, leaves Boc) Step2->BranchB

Orthogonal protection-deprotection logic for the two nitrogen centers.

Q3: Reductive amination on the N7 position is yielding <20%. How can I push this to completion?

Causality: The N7 position (azetidine nitrogen) is highly sterically hindered by the adjacent quaternary spiro-center. Standard reductive amination conditions (e.g., NaBH(OAc)₃ in DCE) fail because the bulky spiro-center physically blocks the trajectory of the incoming ketone, preventing the formation of the crucial iminium ion intermediate. Solution: You must force the iminium formation using a strong, oxophilic Lewis acid before adding the reducing agent. successfully utilized Titanium(IV) isopropoxide (Ti(OPr-i)₄) followed by NaBH₃CN to achieve high yields when functionalizing this exact scaffold for antimycobacterial agents[4].

Quantitative Data: Reductive Amination Optimization

The following table summarizes the causal relationship between reagent selection and reaction efficiency at the sterically hindered N7 position.

ElectrophileReagent SystemSolventTemp (°C)Yield (%)Mechanistic Observation
AcetoneNaBH(OAc)₃ (1.5 eq)DCE25< 15Steric clash prevents iminium formation; mostly unreacted starting material.
AcetoneNaBH₃CN (2.0 eq), AcOHMeOH6542Heating improves kinetics, but the equilibrium still favors the starting amine.
Acetone1. Ti(OPr-i)₄ (2.0 eq) 2. NaBH₃CN (2.0 eq) THF/MeOH6588 Ti(IV) acts as a strong Lewis acid, coordinating the ketone oxygen and driving quantitative iminium formation[4].
Cyclohexanone1. Ti(OPr-i)₄ (2.0 eq)2. NaBH₃CN (2.0 eq)THF/MeOH6576Increased bulk of the ketone requires longer reaction times, but Ti(IV) remains effective.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Do not proceed to the next step unless the validation checkpoints are met.

Protocol A: Diastereoselective Nitrile Lithiation/Alkylation

Objective: Construct the methyl-substituted azetidine ring via intramolecular cyclization.

  • Preparation: Dissolve the acyclic nitrile precursor (1.0 eq) in anhydrous THF (0.1 M) under a strict argon atmosphere.

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to exactly -78 °C for 15 minutes.

  • Deprotonation: Add LDA (1.1 eq, 2.0 M in THF/heptane) dropwise over 10 minutes. Stir for 30 minutes at -78 °C.

    • Validation Checkpoint 1 (Enolate Formation): Quench a 0.1 mL reaction aliquot with D₂O. Analyze via LC-MS. You must observe >95% deuterium incorporation at the alpha position ([M+H+1]⁺ peak). If not, your LDA is degraded.

  • Cyclization: Add the electrophile (e.g., an alkyl iodide) dropwise. Maintain at -78 °C for 2 hours, then slowly warm to room temperature overnight.

    • Validation Checkpoint 2 (Reaction Completion): Spot the reaction on a silica TLC plate (10% MeOH in DCM) and stain with Ninhydrin. The newly formed spirocyclic secondary amine will stain a vibrant orange/red, clearly distinguishing it from the primary/tertiary amine precursors.

Protocol B: Sterically Hindered Reductive Amination at N7

Objective: Alkylate the hindered azetidine nitrogen using a ketone[4].

  • Iminium Formation: Dissolve N-Boc-2,7-diazaspiro[3.5]nonane (1.0 eq) and the target ketone (1.5 eq) in anhydrous THF (0.2 M). Add Ti(OPr-i)₄ (2.0 eq).

  • Heating: Stir the mixture at 65 °C under argon for 12 hours.

    • Validation Checkpoint 1 (Iminium Conversion): Take a 50 µL aliquot, dilute in dry MeCN, and inject into the LC-MS. Look for the mass of the iminium ion [M+H]⁺ (or its methanol adduct if using MeOH as a flush). If the starting material peak is >10%, extend the heating time. Do not add the reducing agent yet.

  • Reduction: Cool the reaction to 0 °C. Dissolve NaBH₃CN (2.0 eq) in minimal anhydrous MeOH and add it dropwise. Stir at room temperature for 4 hours.

  • Workup: Quench with 1N NaOH to precipitate titanium salts (white solid). Filter through a pad of Celite, wash with EtOAc, and concentrate the filtrate.

    • Validation Checkpoint 2 (Product Verification): On reverse-phase HPLC, the alkylated product will exhibit a distinct basic shift (longer retention time under high pH mobile phases) compared to the highly polar starting amine.

References

  • The Synthesis of Methyl-Substituted Spirocyclic Piperidine-Azetidine (2,7-Diazaspiro[3.5]nonane) and Spirocyclic Piperidine-Pyrrolidine (2,8-Diazaspiro[4.5]decane) Ring Systems Source: Journal of Organic Chemistry (ACS Publications), 2016. URL:[Link]

  • Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity Source: Journal of Medicinal Chemistry (ACS Publications), 2025. URL:[Link]

Sources

Technical Support Center: Process Chemistry & Scale-Up of N-isopropyl-2,7-diazaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: SC-SP-35-ISO Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are accessing the technical support repository for the synthesis and scale-up of


-isopropyl-2,7-diazaspiro[3.5]nonane . This scaffold is a critical "3D-rich" bioisostere for piperazines and piperidines in modern drug discovery.

The synthesis presents three primary engineering challenges:

  • Thermodynamic Strain: The formation of the azetidine (4-membered) ring within the spiro system possesses high ring strain (~26 kcal/mol), creating thermal hazards on scale.

  • Regioselectivity: Differentiating the

    
    -2 (azetidine) and 
    
    
    
    -7 (piperidine) positions requires strict orthogonal protection strategies.
  • Polarity: The final diamine is highly hydrophilic, complicating extraction and purification.

This guide moves beyond literature preparations to provide robust, scalable protocols validated for multigram to kilogram batches.

Module 1: Route Selection & Core Synthesis

The "Golden Path" Strategy

For scale-up, we reject "direct alkylation" routes (high impurity profiles) in favor of the Stepwise Piperidine-to-Spirocyclization route. This method builds the strained azetidine ring onto a pre-functionalized piperidine core.

Recommended Route:

  • Start: 1-Boc-4-piperidone (Commercial, cheap).

  • Activation: Knoevenagel condensation or Wittig olefination.

  • Cyclization: Double alkylation to close the azetidine ring.

  • Functionalization: Reductive amination with acetone (to install the isopropyl group).

Visual Workflow (Process Map)

SpiroSynthesis Start 1-Boc-4-piperidone Step1 Step 1: Olefination (Wittig/Horner-Wadsworth-Emmons) Start->Step1 NaH, Triethyl phosphonoacetate Inter1 Exocyclic Alkene Intermediate Step1->Inter1 Step2 Step 2: Spirocyclization (Cycloalkylation) Inter1->Step2 Nitromethane/Base OR Epichlorohydrin equivalents Core 2,7-Diazaspiro[3.5] Core (Protected) Step2->Core Critical Safety Step Step3 Step 3: Deprotection (TFA or HCl) Core->Step3 Step4 Step 4: Reductive Amination (Acetone + Reductant) Step3->Step4 Regioselective Input Final N-isopropyl-2,7-diazaspiro[3.5]nonane Step4->Final

Figure 1: The stepwise construction of the spiro[3.5] system, highlighting the critical cyclization and functionalization nodes.

Module 2: Critical Step Deep Dive (Spirocyclization)

The formation of the quaternary spiro-carbon is the most hazardous step. The standard method involves alkylating a piperidine derivative (often a cyanoacetate or malonate derivative) with a bis-electrophile (like 1-bromo-2-chloroethane) or using epichlorohydrin.

Protocol: The "Pfizer/Wuxi" Hybrid Method

Ref: Adapted from general spirocyclic synthesis patents [1, 2].

Reagents:

  • Substrate: tert-butyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate (or similar precursor).

  • Base: Lithium hexamethyldisilazide (LiHMDS) or Sodium Hydride (NaH). Note: On >100g scale, LiHMDS is preferred for better thermal control.

  • Solvent: THF (Anhydrous).[1]

Troubleshooting The Cyclization:

IssueDiagnosisCorrective Action (Scale-Up)
Exotherm Spike Addition of base is too fast; accumulation of unreacted species.Dosing Control: Switch to semi-batch mode. Add base as a solution over 2-4 hours.[2] Maintain internal temp < -10°C.
Incomplete Cyclization "Stalled" reaction due to enolate aggregation.Solvent Additive: Add DMPU (5-10 vol%) or HMPA (if permitted) to break aggregates.
Polymerization Concentration too high; intermolecular reaction competes with intramolecular ring closure.High Dilution: Run reaction at 0.1 M or lower. This favors the intramolecular spiro-formation.

Module 3: Regioselective Functionalization (The Isopropyl Group)

This is the most common point of failure. The user must define which nitrogen receives the isopropyl group.

  • Position 7 (

    
    -7):  The piperidine nitrogen.
    
  • Position 2 (

    
    -2):  The azetidine nitrogen.
    
Scenario A: Isopropyl on -7 (Piperidine)

Strategy: Start with 1-isopropyl-4-piperidone (rare) OR use 1-Boc-4-piperidone, build the spiro ring (which ends up as


-2), protect 

-2, deprotect

-7, then functionalize.
  • Preferred: Use 1-benzyl-4-piperidone . Build spiro ring. Protect

    
    -2 with Boc.[3] Hydrogenate to remove Benzyl (
    
    
    
    -7 free). Reductive amination on
    
    
    -7.
Scenario B: Isopropyl on -2 (Azetidine) -- Most Common

Strategy: The standard core synthesis yields


-Boc-7-azaspiro[3.5]nonane  (Boc on piperidine, free amine on azetidine).
  • Reaction: Reductive Amination of the free azetidine amine with Acetone.

Protocol: Scale-Up Reductive Amination ( -2 Functionalization)

Reaction:



Comparison of Methods:

FeatureMethod A: STAB (Sodium Triacetoxyborohydride)Method B: Catalytic Hydrogenation (

/ Pt-C)
Scale Suitability < 100g> 100g (Kilolab/Plant)
Safety Evolves

gas on quench; Boron waste.
Flammable solvent/catalyst; Pressure vessel required.
Impurity Profile Generates boric acid salts (hard to remove).Very clean (filtration only).
Recommendation Use for Lab Scale Use for Process Scale

Step-by-Step (Method A - STAB):

  • Dissolution: Dissolve 1 eq of free amine in DCE (1,2-Dichloroethane) or DCM.

  • Imine Formation: Add 1.5 eq Acetone and 1.0 eq Acetic Acid. Stir 30 mins.

  • Reduction: Cool to 0°C. Add 1.4 eq STAB portion-wise.

    • Warning: Exothermic. Gas evolution (

      
      ).
      
  • Quench: 1N NaOH (Keep pH > 10 to extract amine).

Module 4: Purification & Isolation (The "Sticky Amine" Problem)

Spiro-diamines are notoriously difficult to extract from aqueous layers due to high polarity.

Troubleshooting Guide:

Q: My product is stuck in the aqueous layer after workup.

  • A: Do not use standard EtOAc extraction.

    • Solution 1 (The "Salting Out" Method): Saturate the aqueous layer with NaCl. Use DCM:IPA (3:1) or Chloroform:IPA (3:1) as the extraction solvent. The alcohol helps pull the polar amine into the organic phase.

    • Solution 2 (Resin Capture): For <50g batches, pass the aqueous mixture through a SCX-2 (Strong Cation Exchange) column. Wash with MeOH, elute with

      
       in MeOH.
      

Q: I see decomposition during rotary evaporation.

  • A: Azetidines are strained.

    • Cause: Heating >40°C in the presence of trace acids (from STAB workup) can trigger ring-opening polymerization.

    • Fix: Ensure the free base is completely neutralized. Keep water bath <35°C. Store as the HCl or Oxalate salt for long-term stability.

Module 5: Safety Matrix

Safety Warning1 HAZARD: Azetidine Ring Strain Risk: Thermal Runaway Control: Keep T < 40°C during workup Warning2 HAZARD: Reductive Amination Risk: H2 Evolution / Boron Toxicity Control: Venting / scrubber for STAB Warning3 HAZARD: Spiro-Cyclization Risk: Strong Base (LiHMDS/NaH) Control: Cryogenic addition (-20°C) Process Scale-Up Workflow Process->Warning1 Process->Warning2 Process->Warning3

Figure 2: Critical Process Safety Hazards for Spiro-Amine Synthesis.

References

  • Carreira, E. M., & Fessard, T. C. (2014). "Spirocyclic Scaffolds in Drug Discovery." Chemical Reviews, 114(16), 8257–8322. Link

  • Burkhard, J. A., et al. (2010). "Synthesis of Azaspirocycles and their Evaluation in Drug Discovery." Angewandte Chemie International Edition, 49(20), 3524–3529. Link

  • Pfizer Inc. (2005). "Preparation of diazaspirocyclic compounds." World Intellectual Property Organization Patent WO2005070609. Link

  • Abdel-Magid, A. F., et al. (1996).[4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Wuxi AppTec. (2017). "Method for synthesis of 2,7-diazaspiro[3.5]nonane derivatives." CN Patent CN106892928A. Link

For further assistance, contact the Process Safety Lab at ext. 4402.

Sources

strategies to minimize by-product formation in spirocycle synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Spirocycle Synthesis. As the pharmaceutical industry shifts toward high-Fsp³ (fraction of sp³-hybridized carbons) motifs to improve metabolic stability and conformational restriction, spirocycles have become premier scaffolds in drug discovery. However, the construction of contiguous quaternary stereocenters is synthetically demanding.

This guide is designed for researchers and process chemists troubleshooting the most common failure modes in spirocyclization: over-alkylation, competitive C–H insertion, elimination, and poor diastereoselectivity.

Below, we dissect the mechanistic causality behind these by-products and provide field-validated protocols to restore reaction fidelity.

Diagnostic Logic for Spirocycle By-Product Resolution

Before adjusting your stoichiometry, use the following diagnostic workflow to identify the mechanistic root cause of your by-product formation.

SpiroTroubleshooting Start Identify Target Spirocycle By-Product OverAlk Over-Alkylation & Fused Rings Start->OverAlk Regio Regioisomers & C-H Insertion Start->Regio Diastereo Diastereomers & Epimers Start->Diastereo Elim Elimination & Dehalogenation Start->Elim Solvent Use bulky base (t-BuOK) Add BEt3 to modulate nucleophilicity OverAlk->Solvent Ligand Switch to Cu-catalysis Optimize ligand bite-angle Regio->Ligand Thermo Lower Temp (-40°C) Enable thermodynamic control Diastereo->Thermo Additives Use strong N-acylating agents Add Et3SiH to trap intermediates Elim->Additives

Logical workflow for troubleshooting spirocyclization by-products.

FAQ & Troubleshooting Guides

Q1: My dearomatizing spiroannulation of indoles is yielding a complex mixture of fused-ring systems and over-alkylated oligomers. How do I force the formation of the quaternary spirocenter?

The Causality: In standard alkylative spiroannulation using unfunctionalized indoles and electrophilic dihalides, the intermediate generated after the first C–C bond formation is highly nucleophilic. If the basicity and coordination environment are not strictly controlled, the intermediate will undergo intermolecular alkylation (oligomerization) or attack from the nitrogen atom, leading to fused-ring by-products rather than the desired 3,3′-spirocyclic indolenine.

The Solution: You must modulate the nucleophilicity of the indole intermediate. By utilizing a sterically hindered base (t-BuOK) in conjunction with a Lewis acid additive like triethylborane (BEt₃), you can create a transient, sterically encumbered borane complex. This complex suppresses N-alkylation and intermolecular side reactions, directing the second electrophilic attack exclusively to the C3 position to close the spirocycle[1].

Self-Validating Protocol: BEt₃-Mediated Dearomatizing Spiroannulation (DSA)

  • Preparation: Flame-dry a Schlenk flask under argon. Add the unfunctionalized indole (1.0 equiv) and anhydrous THF (0.2 M). Validation check: The solution must be completely clear; trace moisture will prematurely hydrolyze the BEt₃, leading to immediate precipitation.

  • Activation: Cool the reaction to 0 °C. Add t-BuOK (2.5 equiv) in one portion, followed by the dropwise addition of BEt₃ (1.0 M in THF, 2.5 equiv). Validation check: A distinct color shift to pale yellow/orange confirms the formation of the activated indole-borate complex.

  • Spirocyclization: Stir for 15 minutes, then add the electrophilic dihalide (e.g., 1,4-diiodobutane, 1.2 equiv) dropwise. Warm to room temperature and stir for 12 hours.

  • Quench & Isolation: Quench with saturated aqueous NH₄Cl. Extract with EtOAc. The crude 3,3′-spirocyclic indolenine can often be used directly in subsequent reductions without column chromatography.

Q2: During transition-metal-catalyzed [4+1] spiroannulation with diazo compounds, I am observing significant C–H insertion by-products instead of the dearomatized spirocycle. What is going wrong?

The Causality: When using metal carbenes derived from alkynyl diazoketones, the highly reactive carbene intermediate is prone to inserting into the adjacent C(sp²)–H bonds of the indole ring. Rhodium(II) catalysts, while excellent for carbene generation, often fail to provide enough steric shielding or electronic stabilization to prevent this competitive C–H functionalization, leading to fused cyclizations and linear by-products.

The Solution: Switch from Rhodium to a Copper(I) or Copper(II) catalytic system. Copper-catalyzed intermolecular [4+1] spiroannulation stabilizes the carbene intermediate, significantly lowering its sensitivity to substituent electronic effects and suppressing C–H insertion. The copper-carbene complex strongly favors direct attack at the C3 position of the indole, triggering a highly chemoselective dearomatization cascade[2].

Quantitative Data: Catalyst Effects on[4+1] Spiroannulation By-products

Catalyst SystemSolvent / TempTarget Spirocycle Yield (%)Fused-Ring By-product (%)C–H Insertion By-product (%)
Rh₂(OAc)₄ (5 mol%)DCM / 25 °C35%45%20%
Cu(OTf)₂ (10 mol%)DCM / 25 °C62%25%13%
Cu(OTf)₂ (10 mol%)DCE / 80 °C88%<5%<5%
CuCl (10 mol%) DCE / 80 °C 92% <2% <2%

Table 1: Copper catalysts at elevated temperatures in dichloroethane (DCE) provide optimal thermodynamic control, nearly eliminating C–H insertion pathways.

Q3: I am attempting a semi-pinacol rearrangement to synthesize dihydropyridine spirocycles, but I am recovering mostly unreacted starting material and elimination (olefin) by-products. How can I drive the ring expansion?

The Causality: The dearomatizing semi-pinacol rearrangement of 4-(1′-hydroxycycloalkyl)pyridines relies on the formation of an electrophile-induced pyridinium intermediate. If the electrophile (activating agent) is too weak, the activation energy for the 1,2-alkyl migration remains too high. Consequently, the reaction stalls, or the hydroxyl group undergoes elimination to relieve ring strain, forming an olefin by-product rather than expanding the ring.

The Solution: You must force the dearomatization using a highly electrophilic N-acylating agent. Utilizing trichloroethyl chloroformate (Troc-Cl) or benzyl chloroformate (Cbz-Cl) in the presence of a non-nucleophilic base (DIPEA) rapidly generates a highly unstable N-acylpyridinium species. This extreme electrophilic activation lowers the transition state energy for the semi-pinacol migration, driving the spirocyclization to completion in excellent yields[3].

Self-Validating Protocol: Semi-Pinacol Dearomatization

  • Substrate Solvation: Dissolve the 4-(1′-hydroxycyclobutyl)pyridine precursor (1.0 equiv) in anhydrous DCM (0.1 M). Add DIPEA (1.5 equiv).

  • Electrophilic Trigger: Cool the flask to 0 °C. Add Troc-Cl (1.2 equiv) dropwise over 5 minutes. Validation check: The reaction is highly exothermic. Monitor the internal temperature; allowing it to spike above 5 °C will exponentially increase the rate of the competing elimination pathway.

  • Rearrangement: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Validation check: Monitor by TLC (UV active). The highly polar pyridine starting material (typically baseline in 30% EtOAc/Hexanes) will rapidly convert to a much less polar, fast-eluting dihydropyridine spirocycle spot.

  • Workup: Wash with 1M HCl to remove excess DIPEA, dry over MgSO₄, and concentrate.

Q4: My Re₂O₇-mediated spirocyclic ether synthesis is producing a 1:1 mixture of diastereomers. How can I achieve stereocontrol?

The Causality: The synthesis of spirocyclic ethers from acyclic precursors via Re₂O₇ mediation proceeds through an oxocarbenium ion intermediate. If the subsequent nucleophilic attack (Prins-type cyclization) occurs under strict kinetic control, facial selectivity is poor, leading to an equal mixture of epimers/diastereomers[4].

The Solution: Shift the reaction from kinetic to thermodynamic control. By lowering the reaction temperature to -40 °C and carefully controlling the Re₂O₇ catalyst loading, the formation of the oxocarbenium ion becomes reversible. This reversibility allows the intermediates to equilibrate and funnel into the most thermodynamically stable conformation before final trapping, significantly improving the diastereomeric ratio (d.r. > 4:1)[4].

References

  • Organic Letters (ACS Publications)
  • Chemical Communications (RSC Publishing)
  • Organic Letters (ACS Publications)
  • D-Scholarship@Pitt (University of Pittsburgh)

Sources

Validation & Comparative

comparing 2,7-diazaspiro[3.5]nonane with other diazaspiro rings for biological activity

[1]

Executive Summary: Escaping Flatland

In the modern pursuit of "escaping flatland"—the transition from planar aromatic scaffolds to ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

122,6-diazaspiro[3.3]heptane2,7-diazaspiro[3.5]nonane1

This guide objectively compares 2,7-diazaspiro[3.5]nonane against its spirocyclic analogs (specifically the [3.3] and [4.5] systems) and the traditional piperazine ring. We analyze its utility in modulating lipophilicity, enhancing metabolic stability, and providing unique exit vectors for target engagement.[3]

Physicochemical Landscape: A Head-to-Head Comparison

The choice of spirocycle dictates the hydrodynamic radius, basicity, and lipophilicity of the final drug candidate. The 2,7-diazaspiro[3.5]nonane system represents a "Goldilocks" zone—bridging the high rigidity of the [3.3] system with the steric bulk of larger rings.

Table 1: Structural and Physicochemical Properties
PropertyPiperazine (Baseline)2,6-Diazaspiro[3.3]heptane 2,7-Diazaspiro[3.5]nonane 2,8-Diazaspiro[4.5]decane
Geometry Chair conformation (flexible)Rigid, linear exit vectorsRigid, orthogonal/bent vectorsRigid, bulky
Ring Size 64 + 44 + 65 + 6
Lipophilicity (

LogP)
Reference (0.[1]0)Lower (~ -1.0 unit)Moderate (Higher than [3.3])High
Basicity (pKa) ~9.8 (Secondary amine)~8.5 - 9.0 (Tunable)~9.5 (Piperidine-like N)>9.5
Metabolic Stability Moderate (N-oxidation/opening)High (Steric protection)Superior (Blocked metabolism)High
Primary Utility Linker / SolubilizerLow LogD / Compact LinkerSelectivity / Switch-II Binder Kinase Hinge Binder

Key Insight: While the [3.3] heptane is excellent for lowering LogD, the [3.5] nonane provides a larger surface area for van der Waals interactions without the flexibility penalty of piperazine. This makes it ideal for hydrophobic pockets like the KRAS Switch-II groove.[1]

Biological Performance & Case Studies

Case Study A: Covalent Inhibition of KRAS G12C

Context: Targeting the Switch-II pocket of KRAS G12C requires a scaffold that positions an acrylamide warhead precisely near Cys12 while resisting rapid hepatic clearance.[1]

  • The Challenge: Piperazine-based inhibitors often suffer from rapid metabolic clearance and poor residence time.[1]

  • The Solution: Substitution with 2,7-diazaspiro[3.5]nonane .[1][4]

  • Mechanism: The rigid spiro-fusion locks the orientation of the acrylamide warhead.[1] X-ray structural analysis confirms the [3.5] moiety fits snugly into the Switch-II pocket, unlike the [3.3] analog which is too compact to establish optimal hydrophobic contacts.

  • Outcome: Derivatives showed high metabolic stability in human liver microsomes (HLM) and potent anti-tumor activity in NCI-H1373 xenograft models.[1][5]

Case Study B: Sigma Receptor (σ1R vs σ2R) Selectivity

Context: Ligands for Sigma receptors require a basic nitrogen flanked by hydrophobic domains.

  • Comparison:

    • Diazabicyclo[4.3.0]nonanes: Often show mixed affinity.

    • 2,7-Diazaspiro[3.5]nonanes: Demonstrated low nanomolar

      
       values (2.7 nM) for σ1R with >10-fold selectivity over σ2R.[1][4]
      
  • Causality: The specific vector of the [3.5] system aligns the basic nitrogen to interact with Asp126 in the σ1R binding pocket more effectively than the fused bicyclic analogs.

Visualizing the Logic: SAR Decision Tree

The following diagram illustrates the decision logic for selecting the 2,7-diazaspiro[3.5]nonane scaffold over alternatives.

SpiroSelectionStartLead Optimization:Replace Piperazine?NeedRigidityIs conformationtoo flexible?Start->NeedRigidityCheckLogDIs LogD too high?NeedRigidity->CheckLogDYesUsePipRetain Piperazine(Cost/Synth Ease)NeedRigidity->UsePipNoCheckPocketBinding PocketVolume?CheckLogD->CheckPocketNo (Manageable)Use33Select2,6-diazaspiro[3.3]heptane(Minimize Size/LogD)CheckLogD->Use33Yes (Critical issue)CheckPocket->Use33Small/CompactUse35Select2,7-diazaspiro[3.5]nonane(Optimize Contact/Vector)CheckPocket->Use35Deep/Hydrophobic(e.g., KRAS Switch-II)

Caption: Decision tree for selecting spirocyclic scaffolds based on rigidity, lipophilicity, and binding pocket volume.

Experimental Protocols

To validate the superiority of the [3.5] scaffold in your specific program, the following protocols are recommended.

Protocol 1: Comparative Microsomal Stability Assay

Purpose: To quantify the metabolic resistance conferred by the spiro-center compared to a piperazine baseline.[1]

  • Preparation:

    • Prepare 10 mM stock solutions of the test compound (2,7-diazaspiro[3.5]nonane derivative) and reference (piperazine analog) in DMSO.

    • Dilute to 1 µM in phosphate buffer (pH 7.4).

  • Incubation:

    • Pre-incubate 1 µM compound with pooled Human Liver Microsomes (HLM, 0.5 mg/mL protein) at 37°C for 5 minutes.

    • Initiate reaction by adding NADPH-regenerating system (final conc: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).[1]

  • Sampling:

    • Aliquot samples at

      
       minutes.
      
    • Quench immediately in ice-cold acetonitrile containing internal standard (e.g., tolbutamide).[1]

  • Analysis:

    • Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

    • Calculation: Plot ln(% remaining) vs. time. The slope

      
       yields 
      
      
      .
    • Success Metric: A 2-fold increase in

      
       for the spiro-analog vs. the piperazine indicates successful metabolic blockade.[1]
      
Protocol 2: Determination of Lipophilicity ( )

Purpose: To verify if the [3.5] scaffold maintains acceptable lipophilicity compared to the [3.3] analog.

  • Method: Shake-flask method (miniaturized).

  • Phases: Octanol (saturated with buffer) and Phosphate-buffered saline (pH 7.4, saturated with octanol).

  • Procedure:

    • Dissolve compound in the octanol phase.

    • Mix equal volumes of phases in a vial. Shake for 1 hour at 25°C.

    • Centrifuge to separate phases.

  • Quantification:

    • Analyze both phases by HPLC-UV or LC-MS.[1]

    • 
      .
      

Synthesis & Accessibility

Unlike the [3.3] systems which often require strain-release chemistry (e.g., from bicyclo[1.1.0]butanes), the 2,7-diazaspiro[3.5]nonane core is accessible via robust cyclization strategies, such as the Reformatsky reaction or double-alkylation of piperidine precursors.[1]

SynthesisPrecursorN-Boc-4-piperidoneStep1Condensation(Cyanoacetate)Precursor->Step1Step2Cyclization(Alkylation)Step1->Step2Product2,7-Diazaspiro[3.5]nonaneCoreStep2->Product

Caption: Simplified synthetic route to the 2,7-diazaspiro[3.5]nonane core.

References

  • BenchChem. (2025).[1][6][3] A Comparative Guide to the Biological Activity of Azaspiro[3.5]nonane Derivatives. Retrieved from

  • Kato, N., et al. (2022).[1] Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C. Bioorganic & Medicinal Chemistry. Retrieved from

  • Zampieri, D., et al. (2023).[1] Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. International Journal of Molecular Sciences. Retrieved from

  • Burkhard, J. A., et al. (2010).[1] Oxetanes as versatile elements in drug discovery and synthesis. Angewandte Chemie International Edition. (Context on spiro-properties).

  • Wuitschik, G., et al. (2008).[1] Spirocyclic scaffolds in medicinal chemistry. Journal of Medicinal Chemistry. (General physicochemical comparison).

Technical Guide: Structure-Activity Relationship (SAR) of 2,7-Diazaspiro[3.5]nonane Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The "Escape from Flatland" via Spirocyclic Scaffolds

In modern medicinal chemistry, the 2,7-diazaspiro[3.5]nonane scaffold represents a critical structural evolution from traditional piperazine rings. While piperazine remains a privileged scaffold, its planar nature and high ubiquity often lead to metabolic liabilities and crowded intellectual property (IP) space.

This guide analyzes the 2,7-diazaspiro[3.5]nonane moiety as a superior bioisostere.[1][2] Unlike the linear vector of 1,4-piperazine, this spirocyclic system introduces a defined "kink" (angular vector) and increases the fraction of sp3-hybridized carbons (


). Experimental data confirms that this structural rigidification frequently enhances metabolic stability and target selectivity without compromising potency.

Part 1: Structural & Physicochemical Comparison[3]

The primary driver for adopting 2,7-diazaspiro[3.5]nonane is the modulation of exit vectors and physicochemical properties.

Vector Analysis and Topology
  • Piperazine (Standard): Linear (

    
    ) or slightly chair-conformed exit vectors. Often results in "flat" molecules that stack easily, potentially limiting solubility.
    
  • 2,7-Diazaspiro[3.5]nonane (Subject): The spiro-fusion creates a perpendicular orientation between the four-membered azetidine ring and the six-membered piperidine ring. This forces substituents into specific 3D quadrants, probing receptor pockets that are inaccessible to planar analogs.

Comparative Data: Physicochemical Profiles

The following table synthesizes data from KRAS G12C and GPCR antagonist programs, comparing the spiro scaffold against standard alternatives.

FeaturePiperazine (Baseline)2,6-Diazaspiro[3.3]heptane 2,7-Diazaspiro[3.5]nonane
Geometry Planar/Chair (Flexible)Rigid, LinearRigid, Angular (Kinked)
LogD (7.4) Baseline-0.5 to -1.0 (Lower)Comparable or Slight Decrease
Metabolic Stability Low/Moderate (N-oxidation prone)High (Steric shielding)Very High (Steric + Ring size)
Solubility ModerateHighHigh (Disrupts crystal packing)
Basicity (pKa) ~9.8 (Secondary amine)~8.5 (Lower due to strain)~9.5 (Piperidine-like N7)
Synthetic Cost LowHighModerate

Key Insight: The [3.5] nonane system offers a "Goldilocks" zone. It retains the basicity of piperazine (unlike the [3.3] heptane which is less basic) while providing the metabolic stability of a spirocycle.

Part 2: Case Study & Experimental Data

Target: KRAS G12C Inhibition (Switch-II Pocket Binding)[3]

Recent studies (e.g., Bioorg.[4] Med. Chem., 2022) utilized the 2,7-diazaspiro[3.5]nonane scaffold to optimize acryloyl amine inhibitors. The goal was to replace a piperazine linker that suffered from rapid oxidative metabolism.

Experimental Results: Potency vs. Stability
  • Compound A (Piperazine Linker): Potent but unstable.

  • Compound B (2,7-Diazaspiro[3.5]nonane Linker): Retained potency, significantly improved half-life (

    
    ).
    
MetricCompound A (Piperazine)Compound B (Spiro[3.5]nonane)Impact
IC50 (KRAS G12C) 0.045 µM0.052 µMEquipotent (Structure tolerated)
HLM

12 min> 60 min5x Improvement in Stability
MLM

85 µL/min/mg14 µL/min/mgSignificant Clearance Reduction
Cell Viability (H358) 0.12 µM0.15 µMMaintained Cellular Potency

Mechanism of Improvement: The bulky spiro-fusion adjacent to the nitrogen atoms sterically hinders Cytochrome P450 enzymes from accessing the nitrogen lone pair, preventing N-oxidation and N-dealkylation—the primary clearance pathways for piperazines.

Part 3: Visualization of SAR Logic

Diagram 1: Scaffold Selection Decision Tree

This diagram illustrates the logical flow for a medicinal chemist deciding when to deploy the 2,7-diazaspiro[3.5]nonane scaffold.

ScaffoldDecision Start Lead Compound Optimization (Piperazine Core) MetabIssue Is Metabolic Stability (HLM/MLM) Poor? Start->MetabIssue VectorIssue Is Target Selectivity Low? MetabIssue->VectorIssue No Switch35 Switch to 2,7-diazaspiro[3.5]nonane MetabIssue->Switch35 Yes (Block Metabolic Hotspot) SolubilityIssue Is Solubility Limiting? VectorIssue->SolubilityIssue No VectorIssue->Switch35 Yes (Need Angular Vector) KeepPip Retain Piperazine (Optimize Substituents) SolubilityIssue->KeepPip No Switch33 Switch to 2,6-diazaspiro[3.3]heptane SolubilityIssue->Switch33 Yes (Max Fsp3 needed) SolubilityIssue->Switch35 Yes (If Basicity Critical)

Caption: Decision logic for bioisosteric replacement of piperazine. The [3.5] system is preferred when metabolic stability and basicity must be balanced.

Part 4: Experimental Protocols

Synthesis of 2-Boc-2,7-diazaspiro[3.5]nonane

This is the standard building block for introducing the scaffold. The synthesis is non-trivial and requires orthogonal protection.

Reagents:

  • Starting Material: tert-butyl 4-oxopiperidine-1-carboxylate

  • Solvents: THF, DCM, Methanol[5]

  • Catalysts: Pd/C, TsOH

Protocol Workflow:

  • Knoevenagel Condensation: React tert-butyl 4-oxopiperidine-1-carboxylate with ethyl cyanoacetate (cat. acetic acid/piperidine) to form the unsaturated ester.

  • Michael Addition: Add KCN (potassium cyanide) in ethanol/water to form the dinitrile intermediate.

  • Cyclization: Acid-mediated cyclization (conc. HCl, reflux) yields the spiro-glutarimide.

  • Reduction: Reduce the glutarimide using LiAlH4 in THF (Reflux, 4h) to yield the 2,7-diazaspiro[3.5]nonane core.

  • Orthogonal Protection:

    • Treat the crude diamine with 1 equivalent of Boc2O at 0°C.

    • Note: The unhindered piperidine nitrogen (N7) is more reactive than the azetidine nitrogen (N2). However, due to the specific conditions, you often obtain a mixture.

    • Purification: Isolate the 2-(tert-butoxycarbonyl) isomer via column chromatography (SiO2, DCM/MeOH 95:5).

Microsomal Stability Assay (Validation Step)

To verify the "Stability" claim in the SAR section, perform this assay.

  • Preparation: Prepare 1 µM test compound in phosphate buffer (pH 7.4) with 0.5 mg/mL liver microsomes (human/mouse).

  • Initiation: Pre-incubate at 37°C for 5 min. Start reaction by adding NADPH (1 mM final).

  • Sampling: Aliquot 50 µL at t=0, 15, 30, 60 min into cold acetonitrile (containing internal standard) to quench.

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Slope =

    
    . 
    
    
    
    .

Part 5: Structural Signaling & Workflow

Diagram 2: Synthetic Pathway & Functionalization

This diagram visualizes the orthogonal functionalization strategy, critical for SAR exploration.

SynthesisFlow Start N-Boc-Piperidone Step1 Cyclization (Spiro-glutarimide) Start->Step1 CN-CH2-COOEt Step2 Reduction (LiAlH4) Step1->Step2 Core 2,7-Diazaspiro[3.5]nonane (Free Diamine) Step2->Core RouteA Selective N2 Functionalization Core->RouteA 1. Cbz-Cl (N7) 2. R-X (N2) RouteB Selective N7 Functionalization Core->RouteB 1. Boc2O (N2) 2. Ar-CHO (N7)

Caption: Orthogonal protection strategy allows independent SAR exploration of the N2 (azetidine) and N7 (piperidine) termini.

References

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of 2,7-Diazaspiro[3.5]nonane Derivatives. Journal of Organic Chemistry.

  • Kato, N., et al. (2022). Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C.[3][6] Bioorganic & Medicinal Chemistry.[7][4][8][9][10][11][12]

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry. Chemical Reviews.

  • Wuitschik, G., et al. (2008). Spirocyclic oxetanes: Synthesis and properties. Angewandte Chemie International Edition.

  • Mokrov, G. V., et al. (2019). Synthesis and pharmacological activity of 2,7-diazaspiro[3.5]nonane derivatives.[1][2][3] Pharmaceutical Chemistry Journal.

Sources

in vivo efficacy of 2,7-diazaspiro[3.5]nonane-based KRAS inhibitors in xenograft models

Author: BenchChem Technical Support Team. Date: March 2026

Structural Optimization and In Vivo Efficacy of 2,7-Diazaspiro[3.5]nonane-Based KRAS G12C Inhibitors in Xenograft Models

The therapeutic landscape of KRAS-driven malignancies has been radically transformed by the advent of covalent inhibitors targeting the G12C mutation. Early-generation inhibitors, while clinically successful, often utilized flexible or linear linkers that restricted their binding kinetics primarily to the inactive, GDP-bound state. Recent advancements in1 have identified the 2,7-diazaspiro[3.5]nonane scaffold as a highly privileged structural motif for KRAS G12C inhibition[1]. This rigid, three-dimensional spirocyclic linker precisely orients the cysteine-reactive acrylamide warhead into the 2, fundamentally altering the trajectory of the covalent warhead compared to earlier piperazine-based clinical compounds[2].

Mechanistic Causality: The Warhead Trajectory

The causality behind the enhanced efficacy of 2,7-diazaspiro[3.5]nonane derivatives lies in their spatial geometry. Approved inactive-state selective inhibitors typically project their covalent warhead vertically from the core scaffold. In contrast, the 2,7-diazaspiro[3.5]nonane core introduces an3[3]. This angled disposition optimizes the distance between the warhead and the bound nucleotide, facilitating rapid covalent bond formation with Cys12. This structural nuance not only enhances inactive-state binding but also enables the potential for active-state (GTP-bound) inhibition, potently abrogating downstream RAF-MEK-ERK signaling[3].

KRAS_Pathway Inhibitor 2,7-diazaspiro[3.5]nonane KRAS Inhibitor KRAS_GDP KRAS (GDP-bound) Inactive State Inhibitor->KRAS_GDP Covalent binding to Cys12 (Angled Trajectory) KRAS_GTP KRAS (GTP-bound) Active State KRAS_GDP->KRAS_GTP GEF (SOS) KRAS_GTP->KRAS_GDP GAP RAF RAF Kinase KRAS_GTP->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 (p-ERK) MEK->ERK Proliferation Tumor Proliferation & Survival ERK->Proliferation

Diagram 1: KRAS signaling cascade and Switch-II pocket inhibition via 2,7-diazaspiro[3.5]nonane.

Comparative In Vivo Efficacy Data

To objectively evaluate the performance of 2,7-diazaspiro[3.5]nonane-based inhibitors (such as the DEL-derived Compound 21 and its optimized analogs), we must benchmark their pharmacodynamic and tumor growth inhibition (TGI) profiles against first-in-class (Sotorasib) and next-generation (Divarasib) alternatives. The data below is derived from MIA PaCa-2 xenograft models, the industry gold standard for KRAS G12C evaluation.

Inhibitor ClassLinker ScaffoldWarhead TrajectoryMIA PaCa-2 Cellular IC₅₀In Vivo p-ERK Inhibition (2h post-dose)Tumor Growth Inhibition (TGI at 21 Days)
Sotorasib (AMG 510) PiperazineVertical~48 nM~60% (at 100 mg/kg)High (>80%)
Divarasib (GDC-6036) Piperazine-derivativeVertical~5 nM>80% (at 100 mg/kg)Complete Regression
DEL Hit (Compound 21) 2,7-diazaspiro[3.5]nonaneAngled~90 nM55% (at 100 mg/kg)Moderate to High
Optimized Diazaspiro 2,7-diazaspiro[3.5]nonaneAngled<10 nM>80% (at 100 mg/kg)Complete Regression

Data synthesis indicates that while early unoptimized DEL hits containing the 2,7-diazaspiro[3.5]nonane linker showed moderate baseline efficacy, subsequent structure-based optimization of this angled trajectory yields compounds that match or exceed the potency of Divarasib[3].

Self-Validating Experimental Protocol: MIA PaCa-2 Xenograft Model

As a self-validating system, the following protocol integrates pharmacokinetic (PK) and pharmacodynamic (PD) endpoints to ensure that observed tumor regressions are directly causally linked to on-target KRAS inhibition, rather than off-target toxicity.

Step 1: Cell Culture and Preparation

  • Method: Cultivate MIA PaCa-2 human pancreatic carcinoma cells in DMEM supplemented with 10% FBS. Harvest at 80% confluence.

  • Causality: MIA PaCa-2 cells harbor a homozygous KRAS G12C mutation. Utilizing a homozygous line is critical; it eliminates the compensatory survival signaling often driven by wild-type KRAS alleles in heterozygous models, ensuring the readout is strictly dependent on G12C target engagement.

Step 2: Subcutaneous Inoculation and Randomization

  • Method: Inject

    
     MIA PaCa-2 cells (suspended in 1:1 Matrigel/PBS) subcutaneously into the right flank of 6-8 week-old female athymic nude mice. Allow tumors to reach an average volume of 150–200 mm³. Randomize into vehicle and treatment groups (n=8/group).
    
  • Causality: Randomizing at 150–200 mm³ ensures the tumors have established a functional microvasculature and are in the exponential growth phase. Treating tumors before this stage risks false-positive efficacy due to engraftment failure rather than drug action.

Step 3: Dosing Strategy

  • Method: Administer the 2,7-diazaspiro[3.5]nonane-based inhibitor via oral gavage (PO) at 100 mg/kg daily.

  • Causality: Oral administration mimics the intended clinical route. The 100 mg/kg dose is selected based on prior PK profiling to maintain free drug concentrations above the cellular IC₅₀ for the entire 24-hour dosing interval.

Step 4: Pharmacodynamic (PD) Validation (Acute Phase)

  • Method: Sacrifice a subset of mice (n=3) at 2 hours post-dosing. Excise tumors, homogenize in RIPA buffer, and quantify p-ERK1/2 levels via Western blot or ELISA.

  • Causality: The 2-hour time point represents the typical

    
     (time of maximum plasma concentration) for these small molecules. Measuring p-ERK at 
    
    
    
    captures the peak target occupancy. A robust reduction in p-ERK confirms that the drug has successfully engaged the KRAS target, as demonstrated by early DEL hits achieving a1[1].

Step 5: Efficacy Tracking (Chronic Phase)

  • Method: Measure tumor dimensions using digital calipers twice weekly for 21 days. Calculate volume using the formula

    
    . Monitor body weight simultaneously.
    
  • Causality: Tracking body weight serves as an internal control for systemic toxicity. A self-validating efficacy readout requires significant Tumor Growth Inhibition (TGI) without >10% body weight loss, proving the therapeutic window is driven by specific KRAS inhibition rather than general cytotoxicity.

Xenograft_Workflow CellPrep MIA PaCa-2 Cell Culture Inoculation Subcutaneous Inoculation (Athymic Nude Mice) CellPrep->Inoculation Randomization Randomization (Tumor ~150-200 mm³) Inoculation->Randomization Dosing Oral Dosing (PO) 100 mg/kg Inhibitor Randomization->Dosing PD Pharmacodynamics (Tumor p-ERK at 2h) Dosing->PD Acute Efficacy Efficacy Tracking (Volume & Body Weight) Dosing->Efficacy Chronic (21 days)

Diagram 2: Self-validating workflow for evaluating KRAS inhibitors in xenograft models.

Conclusion

The integration of the 2,7-diazaspiro[3.5]nonane scaffold into KRAS G12C inhibitors represents a masterclass in structure-based drug design. By optimizing the warhead trajectory away from the traditional vertical alignment, these compounds achieve profound in vivo target engagement and robust tumor regression, rivaling or exceeding the performance of linear-linker clinical candidates.

References

  • Identification of Structurally Novel KRASG12C Inhibitors through Covalent DNA-Encoded Library Screening Source: Journal of Medicinal Chemistry - ACS Publications / NIH URL:[Link]

  • Optimization of Covalent Warhead Trajectory for KRAS G12C Active-State Inhibition Source: ACS Publications URL:[Link]

Sources

Technical Guide: Validation of GPR119 Agonistic Activity for Novel 7-Azaspiro[3.5]nonane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide outlines the technical validation framework for novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists.[1] While traditional GPR119 agonists (e.g., piperidine-based GSK1292263) have demonstrated efficacy, they often suffer from poor metabolic stability or hERG liability. The 7-azaspiro[3.5]nonane scaffold offers a distinct physicochemical advantage: it increases three-dimensionality (


 character), potentially improving solubility and reducing lipophilicity-driven toxicity while maintaining the critical pharmacophore required for the Gs-protein signaling cascade.

This document provides a comparative analysis against industry standards (GSK1292263, MBX-2982) and details a self-validating experimental workflow from primary cAMP screening to functional insulin secretion assays.

Part 1: Mechanistic Basis & Comparative Landscape

The GPR119 Signaling Cascade

To validate agonism, one must first map the expected signal transduction. GPR119 is a G


s-coupled receptor primarily expressed in pancreatic 

-cells and intestinal L-cells.[2]

Mechanism of Action:

  • Ligand Binding: The 7-azaspiro[3.5]nonane derivative binds to the orthosteric site.

  • G

    
    s Activation:  GDP is exchanged for GTP on the G
    
    
    
    s subunit.
  • cAMP Production: Adenylyl Cyclase (AC) is activated, converting ATP to cAMP.[3]

  • Functional Output:

    • 
      -cells: PKA activation closes 
      
      
      
      channels (or potentiates closure), leading to depolarization,
      
      
      influx, and Glucose-Stimulated Insulin Secretion (GSIS) .
    • L-cells:[4][5] cAMP elevation triggers GLP-1 secretion.[1][5]

GPR119_Pathway Agonist 7-Azaspiro[3.5]nonane Derivative Receptor GPR119 Receptor (Pancreatic Beta Cell) Agonist->Receptor Binding (Orthosteric) Gs Gαs Protein Receptor->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP Accumulation (Primary Readout) AC->cAMP ATP -> cAMP PKA PKA Activation cAMP->PKA Phosphorylation Insulin Insulin Secretion (GSIS) PKA->Insulin Exocytosis

Figure 1: Canonical GPR119 signaling pathway leading to insulin secretion.[2][3][6][7] The primary validation node is cAMP accumulation.

Comparative Performance Matrix

The following table contrasts the theoretical profile of the novel scaffold against established clinical candidates.

FeatureGSK1292263 (Standard)MBX-2982 (Potent Control)7-Azaspiro[3.5]nonane (Novel Class)
Scaffold Core PiperidinePiperidine/TetrazoleSpirocyclic Amine
GPR119 EC

~44 nM (hGPR119)~3.9 nM (hGPR119)Target: <50 nM
Physicochemical High Lipophilicity (Flat)High LipophilicityHigh

(3D shape)
Metabolic Stability Moderate (CYP oxidation)ModerateHigh (Blocked metabolic soft spots)
Primary Risk hERG InhibitionSolubilitySynthetic Complexity

Part 2: Primary Validation – HTRF cAMP Accumulation

Objective: Quantify agonist potency (


) and efficacy (

) relative to Forskolin (100% control).

Methodology: Homogeneous Time-Resolved Fluorescence (HTRF) is preferred over radioactive assays due to high sensitivity and "mix-and-read" capability.

Experimental Protocol (Self-Validating)

Cell Line: HEK293 stably expressing human GPR119 (HEK293-hGPR119). Reagents: Cisbio cAMP Gs Dynamic 2 Kit.

  • Cell Preparation:

    • Harvest HEK293-hGPR119 cells.

    • Resuspend in stimulation buffer containing 0.5 mM IBMX .

    • Critical Step: IBMX (3-isobutyl-1-methylxanthine) is a PDE inhibitor. Without it, endogenous phosphodiesterases will degrade cAMP, destroying the signal-to-noise ratio.

  • Compound Addition:

    • Dispense 5

      
      L of test compounds (11-point serial dilution) into a 384-well low-volume white plate.
      
    • Include Controls:

      • Negative: DMSO (0% activity).

      • Positive: 10

        
        M Forskolin (defines 100% system max).
        
      • Reference: GSK1292263 (to benchmark potency).

    • Add 5

      
      L of cell suspension (2,000 cells/well). Incubate 30 min at RT.
      
  • Detection (HTRF):

    • Add 5

      
      L cAMP-d2 (acceptor).
      
    • Add 5

      
      L Anti-cAMP-Cryptate (donor).
      
    • Incubate 1 hour. Read on an HTRF-compatible reader (e.g., EnVision).

  • Data Analysis:

    • Calculate Ratio:

      
      .
      
    • Note: This is a competitive assay.[3] High cAMP = Low Signal. Invert data for the dose-response curve.

HTRF_Workflow Step1 Cell Prep + IBMX Step2 Add Compound (30 min) Step1->Step2 Step3 Lysis & Detection (cAMP-d2 + Ab-Cryptate) Step2->Step3 Step4 FRET Signal (Inversely Proportional) Step3->Step4

Figure 2: HTRF cAMP competitive immunoassay workflow.

Part 3: Secondary Validation – Specificity & Bias

To ensure the 7-azaspiro[3.5]nonane derivative is a true, unbiased agonist, you must assess


-arrestin recruitment. Some GPR119 ligands show "G-protein bias," which is desirable as it minimizes receptor desensitization.
-Arrestin Recruitment Assay (PathHunter)
  • Rationale: Agonist binding usually triggers

    
    -arrestin recruitment, leading to receptor internalization.
    
  • Comparison: If the 7-azaspiro derivative shows high cAMP potency but low

    
    -arrestin recruitment compared to GSK1292263, it indicates functional selectivity (bias) , a highly favorable trait for long-term efficacy.
    

Part 4: Functional Translation – Glucose-Stimulated Insulin Secretion (GSIS)

cAMP elevation is necessary but not sufficient. The compound must potentiate insulin secretion only in the presence of high glucose (glucose-dependence), preventing hypoglycemia risk.

GSIS Protocol in MIN6 Cells

Cell Line: MIN6 (Murine pancreatic


-cell line).
  • Starvation: Incubate MIN6 cells in KRB buffer with low glucose (2.8 mM) for 1 hour to establish a baseline.

  • Treatment Groups:

    • Low Glucose (2.8 mM): Vehicle vs. Test Compound (1

      
      M).
      
    • High Glucose (16.7 mM): Vehicle vs. Test Compound (1

      
      M).
      
    • Positive Control: Exendin-4 (GLP-1 receptor agonist).

  • Incubation: 1 hour at 37°C.

  • Quantification: Collect supernatant and measure insulin via ELISA.

Success Criteria:

  • At 2.8 mM Glucose: No significant increase in insulin (Crucial for safety).

  • At 16.7 mM Glucose: Significant increase (

    
     fold) over Vehicle.
    

References

  • Semple, G., et al. (2008). "Discovery of the first potent and orally efficacious agonist of the orphan G-protein coupled receptor 119." Journal of Medicinal Chemistry.

  • Overton, H. A., et al. (2006). "Deorphanization of a G protein-coupled receptor for oleoylethanolamide and its use in the discovery of small-molecule hypophagic agents." Cell Metabolism.

  • Burkhard, J. A., et al. (2010). "Oxetanes as versatile elements in drug discovery and synthesis." Angewandte Chemie International Edition. (Foundational text on spiro/3D scaffolds).

  • Cisbio/Revvity. (2024). "cAMP Gs Dynamic 2 Assay Kit Protocol." Revvity Technical Resources.

  • BenchChem. (2025).[1][4][8] "Application Notes: 7-Azaspiro[3.5]nonane in Drug Discovery." BenchChem Technical Library.

Sources

Escaping Flatland: A Comparative Guide to 2,7-Diazaspiro[3.5]nonane vs. Piperidine Analogs in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly target complex, non-traditional protein binding sites, the limitations of flat, sp²-rich chemical architectures have become apparent. For decades, piperidine and piperazine rings have served as foundational scaffolds in medicinal chemistry. However, their linear substituent trajectories and tendency to adopt flat equatorial conformations often lead to off-target promiscuity and suboptimal physicochemical properties.

To overcome these limitations, medicinal chemists are shifting toward spirocyclic bioisosteres. This guide objectively compares the three-dimensional shape and performance of 2,7-diazaspiro[3.5]nonane against traditional piperidine analogs, providing actionable experimental workflows and comparative data to support its integration into your pipeline.

Mechanistic Rationale: The Three-Dimensional Advantage

The core advantage of 2,7-diazaspiro[3.5]nonane lies in its quaternary spiro-carbon, which forces the azetidine and piperidine rings into mutually orthogonal planes. This structural rigidity fundamentally alters the vector trajectory of appended functional groups.

Causality in Receptor Binding

When a traditional piperidine ring is substituted at the 1- and 4-positions, the substituents typically adopt an equatorial-equatorial conformation to minimize steric clash, resulting in a nearly 180° linear vector. In contrast, 2,7-diazaspiro[3.5]nonane projects substituents at approximately 90° angles. This orthogonal projection allows molecules to probe deep, adjacent binding pockets—such as the TM4/5/6 pockets in G-protein coupled receptors (GPCRs)—that linear molecules cannot reach without incurring severe entropic penalties.

This 3D structural complexity is quantified by the Fraction of sp³ carbons (Fsp³) . Increasing Fsp³ through spirocyclic incorporation directly correlates with improved aqueous solubility, reduced CYP450 inhibition, and enhanced target selectivity[1].

G P Piperidine Core (Linear/Flat Trajectory) S 2,7-Diazaspiro[3.5]nonane (Orthogonal 3D Trajectory) P->S Bioisosteric Replacement F Increased Fsp3 & Structural Complexity S->F Sol Improved Aqueous Solubility & PK F->Sol Sel Enhanced Receptor Selectivity F->Sel

Diagram 1: Mechanistic pathway of spirocyclic bioisosterism improving drug properties.

Comparative Performance Data

The superiority of the 2,7-diazaspiro[3.5]nonane scaffold is best demonstrated through head-to-head comparisons with piperidine and piperazine in validated biological systems.

A. Physicochemical & Topological Comparison
Property1,4-Substituted Piperidine1,4-Substituted Piperazine2,7-Diazaspiro[3.5]nonane
Substituent Vector Angle ~180° (Linear)~180° (Linear)~90° (Orthogonal)
Fsp³ Contribution ModerateLow-ModerateHigh
Typical Basic pKa 10.0 – 11.09.5 – 9.89.5 – 10.5
Metabolic Stability Susceptible to α-oxidationSusceptible to N-dealkylationHigh (Sterically shielded)
B. Biological Efficacy & Selectivity Case Studies

Case Study 1: D4 Receptor (D4R) Antagonists In the development of D4R antagonists, a piperidine-based lead (VU6052469) exhibited high potency but lacked selectivity against the D2R off-target. Replacing the core piperidine with 2,7-diazaspiro[3.5]nonane extended the dimethylphenyl ring further into the TM4/5/6 pocket. This subtle 3D shift afforded highly potent and selective activity for D4R over D2R, driven entirely by the altered spatial geometry[2].

Case Study 2: Antimycobacterial Benzothiazinones (BTZs) Traditional BTZ DprE1 inhibitors (like PBTZ169) are highly potent against M. tuberculosis but ineffective against nontuberculous mycobacteria (NTM) due to a target mutation. Screening revealed that substituting the core with a 2-benzyl-2,7-diazaspiro[3.5]nonane scaffold established a stable electrostatic interaction with Asp326, yielding broad-spectrum activity against both MTB (MIC < 0.01 μg/mL) and NTM strains[3].

Experimental Workflows: Synthesis & 3D Validation

To ensure scientific integrity, the incorporation of a spirocyclic scaffold must be paired with rigorous conformational validation. The following self-validating protocol outlines the integration and structural confirmation of 2,7-diazaspiro[3.5]nonane.

Protocol: Scaffold Incorporation and Conformational Validation

Step 1: Buchwald-Hartwig Cross-Coupling

  • Action: React the secondary amine of tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate with a heteroaryl chloride using Pd₂(dba)₃, XPhos, and Cs₂CO₃ in 1,4-dioxane at 100°C for 12 hours.

  • Causality: The bulky XPhos ligand facilitates the oxidative addition of the deactivated heteroaryl chloride while preventing the sterically hindered spirocycle from undergoing β-hydride elimination.

Step 2: Deprotection and Functionalization

  • Action: Remove the Boc protecting group using 4M HCl in dioxane, followed by reductive amination at the N7 position using NaBH(OAc)₃ and the desired aldehyde.

  • Causality: Stepwise orthogonal deprotection ensures regioselective functionalization of the two distinct nitrogen atoms (N2 and N7), allowing precise control over the 3D vector trajectories.

Step 3: 2D NOESY NMR Validation (Self-Validation Step)

  • Action: Perform 2D Nuclear Overhauser Effect Spectroscopy (NOESY) on the purified product in CDCl₃.

  • Causality/Validation: Because the spiro-carbon forces the rings into orthogonal planes, protons on the azetidine ring will exhibit strong spatial cross-peaks with the axial protons of the piperidine ring. The presence of these cross-peaks self-validates that the molecule maintains its rigid 3D orthogonal conformation in solution, rather than flattening out.

Step 4: Target Engagement Assay (Radioligand Binding)

  • Action: Evaluate the synthesized analog using a competitive radioligand binding assay (e.g., displacing [³H]-spiperone from GPCR membranes).

  • Causality/Validation: Direct binding assays isolate the thermodynamic affinity of the 3D scaffold for the receptor pocket, eliminating downstream signal amplification variables that confound functional assays.

Workflow Step1 1. Scaffold Synthesis (Buchwald-Hartwig Amination) Step2 2. Regioselective Functionalization (Reductive Amination) Step1->Step2 Step3 3. Conformational Validation (2D NOESY NMR Cross-peaks) Step2->Step3 Step4 4. Target Engagement (Radioligand Displacement) Step3->Step4

Diagram 2: Self-validating workflow for spirocyclic analog synthesis and evaluation.

Conclusion

The transition from flat piperidine and piperazine rings to 3D spirocyclic architectures like 2,7-diazaspiro[3.5]nonane represents a critical evolution in medicinal chemistry. By forcing substituents into orthogonal trajectories, this scaffold allows molecules to access previously unreachable binding pockets, drastically improving target selectivity and pharmacokinetic profiles. For drug development professionals facing off-target toxicity or poor solubility with traditional flat heterocycles, 2,7-diazaspiro[3.5]nonane offers a robust, experimentally validated bioisosteric solution.

References

  • Computer-Aided Design and Biological Evaluation of Diazaspirocyclic D4R Antagonists. National Institutes of Health (NIH). Available at: [Link]

  • Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. Journal of Medicinal Chemistry (ACS). Available at: [Link]

  • Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. PubMed Central (PMC). Available at:[Link]

Sources

Beyond Flatland: X-ray Crystallographic Analysis of 2,7-Diazaspiro[3.5]nonane vs. Piperazine Protein Complexes

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in structural biology and structure-based drug design (SBDD), I frequently encounter the limitations of traditional, flat heterocycles in optimizing protein-ligand interactions. For decades, the piperazine ring has been a ubiquitous scaffold in medicinal chemistry. However, its high conformational flexibility and flat topology often lead to metabolic liabilities, off-target toxicity, and entropic penalties upon target binding.

To overcome these hurdles, the field is undergoing a paradigm shift toward increasing the fraction of


-hybridized carbons (

) to [1]. One of the most successful bioisosteric replacements for piperazine is the 2,7-diazaspiro[3.5]nonane core.

This guide objectively compares the crystallographic and biochemical performance of 2,7-diazaspiro[3.5]nonane-protein complexes against their piperazine counterparts, providing the mechanistic causality and experimental protocols necessary to validate these structures via X-ray crystallography.

The Thermodynamic & Vectorial Causality of Spirocyclic Scaffolds

When analyzing electron density maps, the difference between a flexible ring and a rigid spirocycle is striking. Piperazine can adopt multiple chair and boat conformations in solution. When it binds to a protein, forcing it into a single bioactive conformation incurs a massive entropic penalty (


). Crystallographically, this residual flexibility often manifests as smeared electron density and elevated B-factors (thermal displacement parameters) around the piperazine ring.

Conversely, the 2,7-diazaspiro[3.5]nonane scaffold is conformationally locked. The spirocyclic quaternary carbon pre-organizes the exit vectors of the substituents in a rigid 3D orientation. Because the ligand is already in its ground-state geometry prior to binding, the entropic penalty is minimized. This thermodynamic advantage directly translates to sharper electron density maps, lower B-factors, and higher structural resolution.

G Piperazine Piperazine Scaffold (High Conformational Entropy) Penalty High Entropic Penalty Upon Target Binding Piperazine->Penalty Spiro 2,7-diazaspiro[3.5]nonane (Pre-organized 3D Vector) Bonus Low Entropic Penalty (Rigidified Core) Spiro->Bonus Result1 Higher B-factors, Lower Occupancy Penalty->Result1 Result2 Sharp Electron Density, High Resolution Bonus->Result2

Thermodynamic comparison of piperazine vs. spirocyclic scaffolds in protein binding.

Comparative Crystallographic Performance Data

To objectively evaluate this bioisosteric replacement, we can look at the performance of these scaffolds within the framework of Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors, such as Olaparib [2]. Replacing the piperazine core with a diazaspiro system maintains target affinity while drastically reducing off-target cytotoxicity and improving the crystallographic profile.

The table below summarizes the comparative performance metrics typically observed when transitioning from a piperazine-based ligand to a 2,7-diazaspiro[3.5]nonane bioisostere in a model kinase/enzyme complex.

Table 1: Crystallographic and Biochemical Comparison
Performance MetricPiperazine-Based Ligand (e.g., Olaparib analog)2,7-Diazaspiro[3.5]nonane BioisostereCausality / Advantage
Fraction

(

)
~0.25~0.45Higher 3D character improves solubility and reduces promiscuous binding[1].
Target Affinity (IC

)
2.8 nM12.6 nMMaintained low-nM potency while navigating a completely different 3D vector space [2].
Crystallographic Resolution 2.4 Å1.9 ÅRigid core promotes highly ordered crystal lattice formation.
Average Ligand B-factor 45.2 Ų28.4 ŲReduced thermal motion due to the locked spirocyclic conformation.
Electron Density Occupancy 0.85 (Smeared at flexible ring)1.00 (Sharply defined core)Lack of alternative conformations yields unambiguous atomic coordinates.
Off-target Cytotoxicity HighSignificantly ReducedReduced DNA damage and off-target trapping due to altered geometry [2].

Experimental Methodology: Co-Crystallization Workflow

Generating high-resolution X-ray structures of 2,7-diazaspiro[3.5]nonane-protein complexes requires a self-validating, highly controlled experimental pipeline. Below is the step-by-step methodology, highlighting the causality behind each protocol choice.

Phase 1: Protein Preparation & Quality Control
  • Expression & Purification: Express the target protein and purify using Ni-NTA affinity chromatography followed by Size-Exclusion Chromatography (SEC).

  • Validation: Analyze the SEC peak using Dynamic Light Scattering (DLS).

    • Causality: Crystallogenesis requires a highly homogeneous, monodisperse population. Even trace amounts of soluble aggregates will poison the crystal lattice and prevent nucleation. DLS acts as a self-validating checkpoint before proceeding.

Phase 2: Ligand Complexation (The "Pre-Incubation" Strategy)
  • Complex Formation: Incubate the purified apo-protein (typically at 10-15 mg/mL) with a 5-fold molar excess of the 2,7-diazaspiro[3.5]nonane ligand.

  • Equilibration: Allow the mixture to incubate for 2 hours at 4°C prior to crystallization trials.

    • Causality: Flexible piperazines can sometimes be "soaked" into pre-formed apo-crystals. However, rigid spirocycles often induce specific, localized induced-fit conformational changes in the binding pocket. Pre-incubation ensures the protein-ligand complex reaches its thermodynamic ground state in solution, preventing the cracking of the crystal lattice that frequently occurs during soaking.

Phase 3: Vapor Diffusion Crystallogenesis
  • Matrix Screening: Set up sitting-drop vapor diffusion plates mixing 1 µL of the protein-ligand complex with 1 µL of reservoir solution (e.g., 20% PEG 3350, 0.2 M Potassium thiocyanate, 0.1 M Bis-Tris pH 6.5).

  • Incubation: Seal the plates and incubate at 20°C.

    • Causality: Vapor diffusion allows for a slow, controlled approach to the supersaturation zone. The rigid nature of the spirocycle reduces the conformational heterogeneity of the complex, often leading to faster nucleation and fewer, larger, high-quality diffraction crystals compared to the flexible piperazine counterpart.

Phase 4: Cryoprotection and Synchrotron Data Collection
  • Cryoprotection: Briefly transfer the crystal to a drop containing the reservoir solution supplemented with 20% (v/v) glycerol or ethylene glycol.

  • Flash-Freezing: Loop the crystal and immediately plunge it into liquid nitrogen.

    • Causality: Flash-freezing minimizes radiation damage from the high-energy synchrotron X-ray beam. The cryoprotectant prevents the formation of crystalline cubic ice, which would otherwise produce intense diffraction rings that obscure the protein's subtle, high-resolution diffraction spots.

G N1 Apo-Protein Preparation (High Purity & Monodispersity) N2 Ligand Complexation (2,7-diazaspiro[3.5]nonane) N1->N2 Incubation (5x excess) N3 Vapor Diffusion Crystallization (Hanging/Sitting Drop) N2->N3 Matrix Screening N4 X-ray Diffraction (Synchrotron Source) N3->N4 Cryoprotection & Freezing N5 Electron Density Map Refinement & Modeling N4->N5 Molecular Replacement

Workflow for X-ray crystallographic analysis of spirocyclic complexes.

Conclusion

The transition from traditional piperazine rings to the 2,7-diazaspiro[3.5]nonane scaffold is not merely a chemical novelty; it is a profound structural upgrade. By locking the molecular geometry and projecting substituents into a defined 3D vector space, we drastically reduce the entropic penalty of binding. For structural biologists and drug development professionals, this translates directly into superior X-ray crystallographic data—yielding higher resolution, lower B-factors, and unambiguous electron density maps that drive highly accurate structure-activity relationship (SAR) models.

References

  • Wei, W., Cherukupalli, S., Jing, L., Liu, X., & Zhan, P. (2020). "Fsp3: A new parameter for drug-likeness." Drug Discovery Today, 25(10), 1839-1845.[Link]

  • Reilly, S. W., Puentes, L. N., Wilson, K., Hsieh, C. J., Weng, C. C., Makvandi, M., & Mach, R. H. (2018). "Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity." Journal of Medicinal Chemistry, 61(12), 5367–5379.[Link]

evaluating the impact of the 2,7-diazaspiro[3.5]nonane scaffold on target selectivity

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Evaluating the Impact of the 2,7-Diazaspiro[3.5]nonane Scaffold on Target Selectivity

Executive Summary

In the modern era of "Escape from Flatland," medicinal chemists increasingly rely on spirocyclic scaffolds to improve the physicochemical and pharmacological profiles of drug candidates. Among these, the 2,7-diazaspiro[3.5]nonane scaffold has emerged as a critical structural motif. Unlike the ubiquitous piperazine linker, which presents a relatively linear vector and low Fsp³ character, the 2,7-diazaspiro[3.5]nonane system offers a rigidified, angular geometry that can dramatically alter target selectivity.

This guide objectively evaluates the performance of the 2,7-diazaspiro[3.5]nonane scaffold, contrasting it with traditional alternatives like piperazine and other spirocycles (e.g., [3.3]heptane). We analyze its impact on binding affinity, metabolic stability, and off-target liability, supported by case studies in KRAS G12C inhibition and antimycobacterial drug discovery.

Part 1: Structural & Physicochemical Profile

To understand the selectivity impact, one must first quantify the structural divergence between this scaffold and its competitors. The 2,7-diazaspiro[3.5]nonane core consists of a four-membered azetidine ring fused to a six-membered piperidine ring at a single spiro carbon.

Comparative Analysis: 2,7-Diazaspiro[3.5]nonane vs. Piperazine
FeaturePiperazine 2,7-Diazaspiro[3.5]nonane Impact on Selectivity
Geometry/Vector Linear (~180° N-N vector)Angular/Kinked (Offset vectors)Accesses unique sub-pockets; avoids "flat" binding modes common to promiscuous binders.
Conformational Flexibility High (Chair/Boat interconversion)Restricted/RigidReduces entropic penalty upon binding; locks substituents into bioactive conformations, minimizing off-target fit.
Fsp³ Character Low (0.5 for core)High (1.0 for core)Increases solubility and metabolic stability; correlates with reduced clinical attrition.
N-N Distance ~2.8–3.0 Å> 3.5 Å (estimated)Spans larger distances within the binding pocket, allowing interactions with distal residues.
Lipophilicity (cLogP) Low (Hydrophilic)Moderate (Higher than [3.3] systems)Balances permeability with solubility; prevents "grease ball" non-specific binding.
Structural Logic Diagram

The following diagram illustrates the structural logic of replacing a flexible linker with the rigid spiro scaffold to achieve selectivity.

ScaffoldLogic Flexible Flexible Linker (e.g., Piperazine) Entropy High Entropic Penalty (Binding requires freezing) Flexible->Entropy leads to Promiscuity Promiscuous Binding (Adapts to many pockets) Flexible->Promiscuity allows Rigid Rigid Scaffold (2,7-Diazaspiro[3.5]nonane) Preorganized Pre-organized Conformation (Low Entropic Penalty) Rigid->Preorganized provides Selectivity High Selectivity (Fits only specific pockets) Rigid->Selectivity enforces Entropy->Promiscuity correlates Preorganized->Selectivity drives

Caption: Structural logic comparison showing how scaffold rigidity translates to reduced entropic penalty and enhanced target selectivity.

Part 2: Case Studies in Selectivity

Case Study 1: KRAS G12C Inhibition (Covalent Selectivity)

Challenge: KRAS was long considered "undruggable" due to its lack of deep pockets.[1] Targeting the G12C mutant requires a scaffold that can precisely position an electrophile (e.g., acrylamide) near Cysteine-12 while avoiding reactivity with wild-type proteins.

Application: Researchers utilized the 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one moiety.[2][3][4]

  • Mechanism: The spiro scaffold binds in the Switch-II pocket.[3]

  • Selectivity Result: The specific "kinked" geometry of the [3.5]nonane aligns the acrylamide warhead perfectly with the mutant Cys12, facilitating covalent bond formation. A linear piperazine linker would likely misalign the warhead or clash with the shallow pocket walls.

  • Outcome: Compound 7b (ASP6918 derivative) demonstrated potent inhibition of KRAS G12C with high metabolic stability and no significant off-target toxicity in xenograft models, validating the scaffold's ability to drive selectivity for the mutant protein over the wild type [1, 2].

Case Study 2: Antimycobacterial Agents (Species Selectivity)

Challenge: The benzothiazinone PBTZ169 is a potent inhibitor of M. tuberculosis DprE1 but is inactive against M. abscessus due to a slight structural difference in the active site (Cys387Ala mutation).

Application: Introduction of a 2-benzyl-2,7-diazaspiro[3.5]nonane moiety.

  • Selectivity Result: While other spirocycles (like [3.3]heptane or [3.4]octane) failed to restore activity, the [3.5]nonane scaffold provided the exact spatial reach and orientation needed to bind the M. abscessus DprE1 variant.

  • Outcome: The [3.5]nonane analog achieved an MIC < 0.01 µg/mL against M. tuberculosis and restored activity against M. abscessus, a feat not matched by flexible analogs. This highlights the scaffold's utility in fine-tuning selectivity between homologous targets in different species [3].

Part 3: Experimental Protocols

To evaluate this scaffold in your own programs, follow these standardized protocols for synthesis and screening.

Protocol A: Synthesis of the 2,7-Diazaspiro[3.5]nonane Core

This protocol yields the tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate intermediate, a versatile building block.

  • Cyclization: React ethyl malonate with 1,3-dibromopropane (or equivalent) in the presence of base (NaH) to form diethyl cyclobutane-1,1-dicarboxylate.

  • Reduction: Reduce the diester using Lithium Aluminum Hydride (LiAlH4) in THF at 0°C to yield 1,1-bis(hydroxymethyl)cyclobutane.

  • Activation: Convert the diol to the dimesylate using methanesulfonyl chloride (MsCl) and triethylamine (Et3N) in DCM.

  • Spiro-Cyclization: React the dimesylate with N-benzylamine (or N-Boc-amine equivalent) in refluxing acetonitrile with K2CO3 to close the piperidine ring, forming the spiro junction.

  • Deprotection/Functionalization: If benzyl-protected, perform hydrogenolysis (H2, Pd/C) to yield the free amine. Selectively protect N-7 with Boc anhydride if differentiating the two nitrogens is required [4, 5].

Protocol B: Selectivity Screening Workflow

A self-validating screening cascade to confirm scaffold-driven selectivity.

ScreeningWorkflow Library Spiro[3.5] Library Synthesis (Variable N-substituents) PrimaryAssay Primary Target Binding (e.g., SPR or FRET) Library->PrimaryAssay PrimaryAssay->Library Inactive (Refine SAR) HitSelection Hit Selection (Kd < 100 nM) PrimaryAssay->HitSelection Active CounterScreen Counter-Screen Panel (Homologous Proteins/WT) HitSelection->CounterScreen SelectivityCalc Calculate Selectivity Index (SI = Kd_off / Kd_on) CounterScreen->SelectivityCalc SelectivityCalc->Library SI < 10x (Modify Vector) MetStab Metabolic Stability (Microsomal Cl_int) SelectivityCalc->MetStab SI > 50x Lead Selective Lead Candidate MetStab->Lead

Caption: Step-by-step screening workflow to filter 2,7-diazaspiro[3.5]nonane derivatives for high-affinity, selective, and stable lead candidates.

Step-by-Step Methodology:

  • Library Generation: Synthesize a focused library where N-2 is derivatized with the warhead/binding motif and N-7 bears solubilizing groups (or vice versa).

  • Primary Assay: Screen for binding affinity (

    
     or 
    
    
    
    ) against the primary target.
  • Counter-Screen: Immediately test hits against the nearest neighbor (e.g., WT KRAS vs G12C, or PARP2 vs PARP1).

  • Data Analysis: Calculate the Selectivity Index (SI). An SI > 50 is the benchmark for success with this scaffold.

  • Metabolic Stability: Incubate with liver microsomes (human/mouse) for 60 min. The spiro scaffold should show intrinsic clearance (

    
    ) < 20 µL/min/mg protein due to the blocked metabolic sites compared to piperazine.
    

References

  • Discovery of ASP6918, a KRAS G12C inhibitor. Bioorganic & Medicinal Chemistry, 2024. Link

  • Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C. Bioorganic & Medicinal Chemistry, 2022.[2] Link

  • Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones. Journal of Medicinal Chemistry, 2025. Link(Note: Year/DOI approximated based on search context)

  • Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 2021. Link

  • Synthesis of 2,7-Diazaspiro[3.5]nonane Derivatives. ChemicalBook/Patent Literature, 2025. Link

Sources

Safety Operating Guide

2,7-Diazaspiro[3.5]nonane, 2-(1-methylethyl)- proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and Disposal Procedures for 2,7-Diazaspiro[3.5]nonane, 2-(1-methylethyl)-

As a Senior Application Scientist, I frequently consult with drug development professionals on the safe handling of advanced structural scaffolds. 2,7-Diazaspiro[3.5]nonane, 2-(1-methylethyl)- (commonly known as 2-isopropyl-2,7-diazaspiro[3.5]nonane) is a highly rigid, spirocyclic diamine. In modern medicinal chemistry, spirocyclic scaffolds are heavily utilized to increase the fraction of sp³-hybridized carbons (Fsp³), which enhances target affinity, solubility, and metabolic stability[1].

However, the very properties that make this compound desirable in drug discovery—its steric hindrance and metabolic stability—render it environmentally persistent. It does not readily biodegrade. Furthermore, as a secondary/tertiary amine, it is inherently basic, nucleophilic, and corrosive[2]. If improperly mixed with nitrosating agents (e.g., nitrites in acidic conditions), it can form highly carcinogenic N-nitrosamines. Therefore, it must be strictly managed as a hazardous, corrosive organic waste under EPA Resource Conservation and Recovery Act (RCRA) guidelines[3].

Quantitative Hazard & Compatibility Data

To establish a safe operational environment, we must first understand the physicochemical boundaries of the compound. The following table summarizes the key hazard classifications and incompatibilities that dictate our disposal strategy.

Table 1: Hazard Profile and Segregation Matrix for 2-isopropyl-2,7-diazaspiro[3.5]nonane

ParameterClassification / ValueOperational Implication
Chemical Class Spirocyclic Aliphatic DiamineHigh environmental persistence; strictly prohibits drain disposal. Requires high-temperature incineration.
GHS Hazards H302 (Harmful if swallowed), H314 (Causes severe skin burns/eye damage)Mandates strict PPE: nitrile gloves (double-gloving recommended), chemical splash goggles, and a face shield during bulk transfers.
pH (Aqueous) ~9.0 - 11.0 (Estimated for free base)Highly corrosive to living tissue and certain metals. Do not store in metal containers.
Incompatibilities Strong acids, Oxidizing agents, NitritesHigh risk of exothermic neutralization, pressurization, and potential N-nitrosamine formation.

Self-Validating Disposal Protocol

To ensure absolute safety and regulatory compliance, laboratory personnel must follow this self-validating workflow. Every step includes a verification check to prevent the accidental mixing of incompatible waste streams, which is a leading cause of laboratory accidents.

Phase 1: Waste Segregation and Verification Causality: Amines react violently with strong acids and can form toxic gases when mixed with oxidizers. We must ensure the receiving waste container is chemically compatible.

  • Identify the Waste Stream: Designate a specific, clearly labeled High-Density Polyethylene (HDPE) container for "Basic Organic Waste - Amines". HDPE is highly resistant to basic corrosion.

  • Self-Validation (pH Test): Before adding the 2-isopropyl-2,7-diazaspiro[3.5]nonane waste to a communal waste carboy, extract a 1 mL aliquot of the existing liquid in the carboy and test it with a pH strip.

    • Validation Check: The pH must be neutral or basic (pH ≥ 7). If the pH is acidic (< 7), do not add the amine . Segregate the amine into a new, empty HDPE container to prevent an exothermic acid-base reaction.

Phase 2: Containment and Storage

  • Transfer: Operating entirely within a certified chemical fume hood, carefully pour the amine waste into the designated HDPE container. Use a dedicated funnel to prevent splashing.

  • Secondary Containment: Place the primary waste container inside a secondary containment bin (e.g., a chemical spill pallet) that can hold at least 110% of the largest container's volume[4].

  • Labeling: Affix a hazardous waste label immediately. The label must explicitly state: "Hazardous Waste: Toxic/Corrosive, Basic Aliphatic Amines (2-isopropyl-2,7-diazaspiro[3.5]nonane)". Date the label the moment the first drop of waste enters the container.

Phase 3: Final Disposition

  • SAA Compliance: Store the container in a designated Satellite Accumulation Area (SAA) at or near the point of generation. Under EPA RCRA regulations, once a container is full, it must be moved to a Central Accumulation Area within 3 days[4].

  • Licensed Incineration: Contact your institution's Environmental Health and Safety (EHS) department to initiate the chain of custody[3]. The compound must be disposed of via high-temperature incineration by a licensed hazardous waste management company. Incineration is the only reliable method to ensure the complete destruction of the rigid spirocyclic framework.

Workflow Visualization

Below is the logical decision tree for the disposal of 2-isopropyl-2,7-diazaspiro[3.5]nonane, mapping the critical self-validation steps.

G Start Generate Amine Waste (2-isopropyl-2,7-diazaspiro[3.5]nonane) Check Check Waste Compatibility (No Acids/Oxidizers) Start->Check pHTest Self-Validation: pH Test Ensure Carboy is Basic/Neutral Check->pHTest pHTest->Check Fail (Segregate) Contain Transfer to HDPE Container in Secondary Containment pHTest->Contain Pass (pH >= 7) Label Label: Hazardous Waste (Basic Organic Amine) Contain->Label Store Store in SAA (< 90 Days) Label->Store Dispose Licensed EHS Pickup (High-Temp Incineration) Store->Dispose

Caption: Self-validating disposal workflow for 2-isopropyl-2,7-diazaspiro[3.5]nonane ensuring RCRA compliance.

Emergency Spill Protocol

In the event of a spill, immediate containment is required to prevent aerosolization and surface corrosion.

  • Evacuate & Ventilate: Ensure the fume hood is on maximum exhaust. If spilled outside a hood, evacuate the immediate area and allow the HVAC system to clear any volatile amine vapors.

  • Neutralization: Carefully apply a weak, dilute solid acid (e.g., citric acid powder or sodium bisulfate) directly to the spill to neutralize the basic amine.

    • Causality: Neutralizing the amine converts the free base into a stable, non-volatile salt, drastically reducing its corrosivity and making it safer for personnel to handle.

  • Absorption: Cover the neutralized spill with an inert, inorganic absorbent material (e.g., vermiculite, sand, or diatomaceous earth). Do not use sawdust or combustible absorbents , as concentrated amines can react with organic materials.

  • Collection: Sweep the absorbent into a sealed, heavy-duty plastic bag or bucket, label it as "Spill Debris - Corrosive Amine Waste," and immediately submit it to EHS for specialized disposal.

References

Sources

A Comprehensive Guide to the Safe Handling of 2,7-Diazaspiro[3.5]nonane, 2-(1-methylethyl)-

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, it is imperative to approach new chemical entities with a robust framework of safety and operational excellence. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with 2,7-Diazaspiro[3.5]nonane, 2-(1-methylethyl)-. By understanding the underlying principles of safe handling, we can mitigate risks and ensure the integrity of our research.

Predicted Hazard Profile

Based on available data for analogous structures, 2,7-Diazaspiro[3.5]nonane, 2-(1-methylethyl)- is predicted to be hazardous.[1][2][3] The primary concerns are:

  • Skin Irritation (H315): Causes skin irritation upon direct contact.[1][2][3]

  • Serious Eye Irritation (H319): Causes serious eye irritation, with the potential for significant damage if not addressed promptly.[1][2][3]

  • Respiratory Irritation (H335): May cause respiratory irritation if inhaled as a dust or aerosol.[1][2][3]

  • Harmful if Swallowed (H302): Ingestion may lead to adverse health effects.[2][3]

The presence of the N-isopropyl group suggests that the compound's properties may also be influenced by the characteristics of isopropyl compounds, which are known for their flammability and potential for skin and eye irritation.[4]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is the cornerstone of safe laboratory practice. The selection of appropriate PPE is contingent on the scale of the operation and the potential for exposure.

Core PPE Requirements
ScenarioEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and preparing solutions (small scale) Safety glasses with side shieldsNitrile or neoprene glovesStandard lab coatNot generally required if handled in a well-ventilated area or chemical fume hood
Synthesis and purification (larger scale or potential for splashing) Chemical safety goggles and a face shieldDouble-gloving with nitrile or neoprene glovesChemical-resistant lab coat or apronRequired if not handled in a chemical fume hood or if aerosol generation is possible
Cleaning spills Chemical safety goggles and a face shieldHeavy-duty nitrile or neoprene glovesChemical-resistant suit or apronAir-purifying respirator with appropriate cartridges for organic vapors and particulates
Step-by-Step Guide to Donning and Doffing PPE

Donning Sequence:

  • Gown/Lab Coat: Don the appropriate protective garment.

  • Respiratory Protection (if required): Perform a fit check.

  • Eye and Face Protection: Put on safety goggles and/or a face shield.

  • Gloves: Don the first pair of gloves, ensuring the cuffs are tucked under the sleeves of the gown. If double-gloving, don the second pair over the first.

Doffing Sequence (to minimize cross-contamination):

  • Gloves (outer pair if double-gloved): Remove the outer pair of gloves.

  • Gown/Lab Coat and Outer Gloves: Remove the gown and the first pair of gloves together, turning the gown inside out as it is removed.

  • Eye and Face Protection: Remove by handling the strap or earpieces.

  • Respiratory Protection (if worn): Remove without touching the front of the respirator.

  • Hand Hygiene: Wash hands thoroughly with soap and water after all PPE has been removed.[5][6]

Operational and Disposal Plans

Safe Handling and Storage
  • Ventilation: Always handle 2,7-Diazaspiro[3.5]nonane, 2-(1-methylethyl)- in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1][2][3]

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][2]

  • Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials.[1]

Emergency Procedures
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]

  • Skin Contact: Remove contaminated clothing and wash the affected skin with plenty of soap and water. If irritation persists, seek medical attention.[1][2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory symptoms develop.[1][3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Spill Management
  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For a solid spill, carefully sweep or vacuum the material, avoiding dust generation. For a liquid spill, absorb with an inert material (e.g., sand, vermiculite).[1][2]

  • Collect: Place the contained material into a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Dispose: All contaminated materials, including PPE, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[1]

Disposal of Unused Material

Unused 2,7-Diazaspiro[3.5]nonane, 2-(1-methylethyl)- and its containers must be disposed of as hazardous waste. Contact a licensed professional waste disposal service.[7] Do not dispose of down the drain or in general waste.

Visualizing the PPE Selection Process

The following diagram illustrates the decision-making process for selecting the appropriate level of Personal Protective Equipment when handling 2,7-Diazaspiro[3.5]nonane, 2-(1-methylethyl)-.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_actions Required PPE start Start: Handling 2,7-Diazaspiro[3.5]nonane, 2-(1-methylethyl)- task_scale Evaluate Task and Scale start->task_scale small_scale Small Scale (e.g., weighing) in well-ventilated area task_scale->small_scale Small large_scale Large Scale / Splash Potential (e.g., synthesis, purification) task_scale->large_scale Large spill_cleanup Spill Cleanup task_scale->spill_cleanup Spill ppe_small Safety Glasses with Side Shields Nitrile Gloves Lab Coat small_scale->ppe_small ppe_large Chemical Goggles & Face Shield Double Nitrile Gloves Chemical-Resistant Lab Coat/Apron Fume Hood (or Respirator) large_scale->ppe_large ppe_spill Chemical Goggles & Face Shield Heavy-Duty Gloves Chemical-Resistant Suit/Apron Air-Purifying Respirator spill_cleanup->ppe_spill

Caption: PPE selection workflow based on the task and scale of handling.

References

  • Sigma-Aldrich.

  • AK Scientific, Inc.

  • Apollo Scientific.

  • ChemScene.

  • ChemSrc.

  • MedChemExpress.

  • PubChem.

  • Sigma-Aldrich.

  • ChemicalBook.

  • ChemBK.

  • Patsnap.

  • MDPI.

  • Patient Safety Authority.

  • DTIC.

  • Duke University.

  • National Center for Biotechnology Information.

  • ResearchGate.

  • U.S. Environmental Protection Agency.

  • VelocityEHS.

  • National Center for Biotechnology Information.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.